2-(Methylsulfonyl)-4-nitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfonyl-4-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-14(12,13)7-4-5(9(10)11)2-3-6(7)8/h2-4H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMXIMWZIRTKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059138 | |
| Record name | Benzenamine, 2-(methylsulfonyl)-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96-74-2 | |
| Record name | 2-(Methylsulfonyl)-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Mesyl-4-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2-(methylsulfonyl)-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 2-(methylsulfonyl)-4-nitro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-mesyl-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-MESYL-4-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPB68RZ6WP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Methylsulfonyl)-4-nitroaniline: Molecular Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive analysis of 2-(Methylsulfonyl)-4-nitroaniline (CAS No. 96-74-2), a key organic intermediate in various industrial and research applications. We will delve into its fundamental molecular characteristics, including its precise molecular weight and structural features. The document further explores its physicochemical properties, outlines a common synthetic pathway with mechanistic insights, and discusses its significance, particularly in the fields of medicinal chemistry and material science. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this versatile compound.
Introduction to this compound
This compound is an aromatic organic compound characterized by an aniline core substituted with a methylsulfonyl group (-SO₂CH₃) and a nitro group (-NO₂).[1] Its chemical structure, featuring both a potent electron-withdrawing group (nitro) and an electron-donating group (amino), results in unique electronic properties and reactivity.[2] The presence of the methylsulfonyl group further modulates these properties, making it a valuable building block in organic synthesis.[2] This compound is typically a pale yellow crystalline solid and serves as a crucial intermediate in the synthesis of pharmaceuticals and dyes.[1][3]
Molecular Structure and Physicochemical Properties
Molecular Formula and Weight
A molecule's identity and stoichiometric behavior are defined by its molecular formula and weight. For this compound, these are:
-
Molecular Weight: The calculated molecular weight is approximately 216.22 g/mol .[1] Different sources may report slight variations, such as 216.21 g/mol or 216.217 g/mol , due to differences in isotopic abundance calculations.[4][6]
-
IUPAC Name: 2-methylsulfonyl-4-nitroaniline[1]
Structural Representation
The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and intermolecular interactions. The structure consists of a benzene ring with an amino group (-NH₂) at position 1, a methylsulfonyl group (-SO₂CH₃) at position 2, and a nitro group (-NO₂) at position 4.
Caption: Molecular structure of this compound.
Physicochemical Data Summary
The physical and chemical properties of a compound are critical for its handling, purification, and application. The following table summarizes key data for this compound.
| Property | Value | Source(s) |
| CAS Number | 96-74-2 | [1][4][5] |
| Molecular Formula | C₇H₈N₂O₄S | [1][4][5] |
| Molecular Weight | 216.22 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1][3] |
| Melting Point | 131-133 °C or 203-204 °C | [3][6] |
| Boiling Point | 375.9 °C at 760 mmHg (Predicted) | [3][6] |
| Density | ~1.5 g/cm³ (Predicted) | [3][6] |
| Solubility | Soluble in organic solvents (ethanol, acetone, chloroform) | [3] |
| InChI Key | KIMXIMWZIRTKCQ-UHFFFAOYSA-N | [1][7] |
| SMILES | CS(=O)(=O)C1=C(C=CC(=C1)[O-])N | [1][4] |
Note on Melting Point: There is a notable discrepancy in the reported melting points across different suppliers and databases. This may be due to different crystalline polymorphs or measurement conditions. Researchers should verify the melting point of their specific batch as a measure of purity.
Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve regioselectivity and high yield. A common and logical pathway starts from 2-methylsulfonylaniline, involving the protection of the amine, subsequent nitration, and final deprotection.
Causality of Experimental Choices:
-
Step 1: Acetylation (Protection): The amino group (-NH₂) is a strong activating group, which can lead to unwanted side reactions and over-oxidation during nitration. To prevent this, it is protected by acetylation with acetic anhydride. This converts the highly activating amino group into a less activating acetamido group, ensuring that nitration occurs predictably on the aromatic ring.[1]
-
Step 2: Nitration: The acetylated intermediate undergoes electrophilic aromatic substitution. The methylsulfonyl group and the acetamido group direct the incoming electrophile (the nitronium ion, NO₂⁺, generated from nitric and sulfuric acids) to specific positions. Nitration occurs at the para-position relative to the methylsulfonyl group, which is also meta to the acetamido group, yielding the desired 4-nitro intermediate.[1]
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Step 3: Hydrolysis (Deprotection): The final step is the removal of the acetyl protecting group. This is typically achieved through alkaline or acidic hydrolysis, which regenerates the free amino group to yield the final product, this compound.[1]
Caption: A typical synthetic workflow for this compound.
Applications in Research and Drug Development
The unique arrangement of functional groups in this compound makes it a valuable scaffold and intermediate in several fields:
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Pharmaceutical Synthesis: It is a key intermediate in the synthesis of more complex molecules with potential therapeutic value. Research has indicated that compounds derived from this structure may possess anti-cancer properties, potentially by interfering with cellular proliferation pathways.[1] Molecular docking studies have also suggested that the molecule can bind to specific protein targets implicated in cancer, marking it as a lead compound for further drug design.[1]
-
Dye and Pigment Industry: Like many nitroaniline derivatives, it can serve as a precursor or intermediate in the production of various dyes and pigments.[3]
-
Material Science: The compound's electronic properties, arising from its push-pull system (electron-donating -NH₂ and electron-withdrawing -NO₂/-SO₂CH₃ groups), make it a candidate for the development of organic electronic materials.[1] Its structure is also studied in crystal engineering to understand how intermolecular interactions can be controlled to create materials with specific properties.[1]
Conclusion
This compound is a well-defined organic compound with a molecular formula of C₇H₈N₂O₄S and a molecular weight of approximately 216.22 g/mol . Its structure, featuring an aniline core with methylsulfonyl and nitro substituents, imparts distinct chemical reactivity and physical properties that are leveraged in a variety of applications. From its role as a versatile intermediate in the synthesis of pharmaceuticals with anti-cancer potential to its use in the creation of novel materials, a thorough understanding of its molecular characteristics is essential for chemists and researchers. The synthetic pathways are logical and well-established, allowing for its efficient production for both laboratory-scale research and industrial applications.
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The Solubility Profile of 2-(Methylsulfonyl)-4-nitroaniline: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(methylsulfonyl)-4-nitroaniline, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document details the theoretical underpinnings of solubility, provides a robust experimental protocol for its determination, and explores the application of thermodynamic models for solubility prediction and correlation. Due to the limited availability of specific experimental solubility data for this compound in the public domain, this guide utilizes data from a structurally analogous compound, 4-methyl-2-nitroaniline, to illustrate key concepts and data analysis techniques. This approach provides a practical framework for researchers to apply when investigating the solubility of this compound or other related compounds.
Introduction: The Significance of Solubility in the Application of this compound
This compound (CAS No. 96-74-2) is a yellow crystalline solid with the molecular formula C₇H₈N₂O₄S.[2][3] Its molecular structure, featuring a nitro group, an amino group, and a methylsulfonyl group attached to a benzene ring, imparts a unique combination of polarity and potential for intermolecular interactions. These functional groups play a crucial role in its chemical reactivity and physical properties, including its solubility in various media.
The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physicochemical property that influences its bioavailability, processability, and overall utility. In drug development, poor aqueous solubility can be a major hurdle for oral absorption, while in chemical synthesis, the solubility in organic solvents dictates the choice of reaction media, crystallization conditions for purification, and ultimately, the yield and purity of the final product. A thorough understanding of the solubility of this compound in a range of organic solvents is therefore essential for scientists and engineers working with this compound.
This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and tools to confidently assess and interpret the solubility of this compound.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| CAS Number | 96-74-2 | [2] |
| Molecular Formula | C₇H₈N₂O₄S | [2] |
| Molecular Weight | 216.22 g/mol | [2] |
| Appearance | Yellow crystalline solid | [1] |
| General Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform. | [4] |
The presence of the polar nitro and amino groups suggests the potential for hydrogen bonding with protic solvents, while the methylsulfonyl group adds to the molecule's polarity. The aromatic ring provides a nonpolar region, allowing for van der Waals interactions with a variety of organic solvents. The interplay of these functional groups results in a nuanced solubility profile that is highly dependent on the nature of the solvent.
Experimental Determination of Solubility: A Self-Validating Protocol
The isothermal saturation method, often referred to as the "shake-flask" method, is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[5] The protocol described below is designed to be a self-validating system, ensuring the attainment of equilibrium and the accuracy of the analytical measurement.
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Solvent and Solute Preparation:
-
Select a range of high-purity organic solvents (e.g., alcohols, ketones, esters, ethers, and chlorinated solvents).
-
Ensure the purity of the this compound sample, as impurities can significantly affect solubility.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial for ensuring saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant-temperature water bath or incubator equipped with an orbital shaker.
-
Agitate the samples at a constant speed to facilitate dissolution and ensure a homogenous mixture.
-
To confirm that equilibrium has been reached, withdraw small aliquots of the supernatant at various time intervals (e.g., 24, 48, and 72 hours) until the concentration of the solute remains constant.
-
-
Sample Analysis:
-
After reaching equilibrium, carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection or a UV-Vis spectrophotometer.[6][7]
-
HPLC Analysis: A reverse-phase C18 column is typically suitable for the analysis of aromatic amines. The mobile phase could consist of a mixture of acetonitrile and water or methanol and water.[8]
-
UV-Vis Spectroscopy: The concentration can be determined by measuring the absorbance at the wavelength of maximum absorption (λmax) for this compound in the specific solvent and using a pre-established calibration curve.[7]
-
-
-
Data Calculation and Reporting:
-
Calculate the solubility in appropriate units (e.g., g/100 mL, mole fraction, or molarity) based on the concentration of the diluted sample and the dilution factor.
-
Report the solubility values along with the corresponding temperature.
-
Quantitative Solubility Data: An Illustrative Example with a Structural Analogue
As of the writing of this guide, specific, publicly available quantitative solubility data for this compound is scarce. To provide a practical illustration of how solubility data is presented and interpreted, this section presents data for a structurally similar compound, 4-methyl-2-nitroaniline . It is imperative to note that while the trends observed may be similar, the absolute solubility values for this compound will differ.
The following table summarizes the mole fraction solubility (x₁) of 4-methyl-2-nitroaniline in fourteen organic solvents at various temperatures, as determined by the isothermal saturation method and analyzed by HPLC.
Table 1: Mole Fraction Solubility (x₁) of 4-methyl-2-nitroaniline in Various Organic Solvents at Different Temperatures (K)
| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |
| Methanol | 0.0102 | 0.0123 | 0.0148 | 0.0178 | 0.0214 | 0.0257 | 0.0308 | 0.0369 | 0.0442 |
| Ethanol | 0.0098 | 0.0117 | 0.0140 | 0.0167 | 0.0200 | 0.0239 | 0.0285 | 0.0340 | 0.0406 |
| n-Propanol | 0.0093 | 0.0111 | 0.0132 | 0.0157 | 0.0187 | 0.0223 | 0.0265 | 0.0315 | 0.0374 |
| Isopropanol | 0.0089 | 0.0106 | 0.0126 | 0.0150 | 0.0178 | 0.0212 | 0.0252 | 0.0299 | 0.0355 |
| n-Butanol | 0.0085 | 0.0101 | 0.0120 | 0.0142 | 0.0169 | 0.0201 | 0.0238 | 0.0282 | 0.0335 |
| Toluene | 0.0153 | 0.0182 | 0.0216 | 0.0256 | 0.0304 | 0.0361 | 0.0428 | 0.0507 | 0.0601 |
| Ethyl Acetate | 0.0345 | 0.0410 | 0.0487 | 0.0578 | 0.0686 | 0.0814 | 0.0966 | 0.1146 | 0.1359 |
| Acetonitrile | 0.0278 | 0.0330 | 0.0392 | 0.0465 | 0.0552 | 0.0655 | 0.0777 | 0.0922 | 0.1094 |
| 2-Butanone | 0.0432 | 0.0513 | 0.0609 | 0.0723 | 0.0858 | 0.1018 | 0.1208 | 0.1433 | 0.1699 |
| 1,4-Dioxane | 0.0298 | 0.0354 | 0.0420 | 0.0498 | 0.0591 | 0.0701 | 0.0832 | 0.0987 | 0.1171 |
| N,N-Dimethylformamide | 0.0389 | 0.0462 | 0.0548 | 0.0650 | 0.0771 | 0.0915 | 0.1085 | 0.1287 | 0.1526 |
| Carbon Tetrachloride | 0.0034 | 0.0040 | 0.0048 | 0.0057 | 0.0067 | 0.0080 | 0.0095 | 0.0112 | 0.0133 |
| 1,2-Dichloroethane | 0.0256 | 0.0304 | 0.0361 | 0.0428 | 0.0508 | 0.0603 | 0.0715 | 0.0848 | 0.1006 |
| Chlorobenzene | 0.0198 | 0.0235 | 0.0279 | 0.0331 | 0.0393 | 0.0466 | 0.0553 | 0.0656 | 0.0778 |
Disclaimer: The data presented in this table is for 4-methyl-2-nitroaniline and is intended for illustrative purposes only. Experimental determination is required to obtain the actual solubility of this compound.
Discussion of Solubility Trends
From the data for 4-methyl-2-nitroaniline, several key trends can be observed which are likely to be relevant for this compound:
-
Effect of Temperature: In all the solvents tested, the solubility of 4-methyl-2-nitroaniline increases with an increase in temperature. This indicates that the dissolution process is endothermic.
-
Effect of Solvent Polarity: The solubility is generally higher in more polar aprotic solvents like N,N-dimethylformamide, 2-butanone, and ethyl acetate compared to less polar solvents like toluene and carbon tetrachloride. This suggests that dipole-dipole interactions and hydrogen bonding play a significant role in the solubilization of this type of molecule.
-
Ranking of Solvents: Based on the mole fraction solubility at 298.15 K, the solvents can be ranked in the following approximate order of decreasing solubilizing power for 4-methyl-2-nitroaniline: 2-Butanone > N,N-Dimethylformamide > Ethyl Acetate > 1,4-Dioxane > Acetonitrile > 1,2-Dichloroethane > Toluene > Chlorobenzene > Methanol > Ethanol > n-Propanol > n-Butanol > Isopropanol > Carbon Tetrachloride.
Thermodynamic Modeling of Solubility: The Jouyban-Acree Model
Thermodynamic models are powerful tools for correlating and predicting the solubility of compounds in different solvent systems, reducing the need for extensive experimental work. The Jouyban-Acree model is a widely used and accurate model for correlating the solubility of drugs in binary solvent mixtures.[6]
The Jouyban-Acree Model Equation
The general form of the Jouyban-Acree model for calculating the solubility of a solute in a binary solvent mixture at a specific temperature is:
ln xm,T = w₁ ln x1,T + w₂ ln x2,T + (w₁w₂ / T) Σ Jᵢ(w₁ - w₂)ⁱ
where:
-
xm,T is the mole fraction solubility of the solute in the binary solvent mixture at temperature T.
-
x1,T and x2,T are the mole fraction solubilities of the solute in the neat solvents 1 and 2 at temperature T, respectively.
-
w₁ and w₂ are the mass fractions of solvents 1 and 2 in the solvent mixture.
-
T is the absolute temperature in Kelvin.
-
Jᵢ are the model parameters obtained by regressing the experimental solubility data.
Application and Significance
The Jouyban-Acree model can accurately correlate the solubility of a compound in a mixed solvent system using the solubility data in the neat solvents and a set of model parameters. This is particularly useful in pharmaceutical and chemical process development where solvent mixtures are often employed to optimize solubility and crystallization.
Caption: Thermodynamic modeling workflow using the Jouyban-Acree model.
Conclusion
This technical guide has provided a comprehensive framework for understanding and evaluating the solubility of this compound in organic solvents. While a lack of specific experimental data for this compound necessitated the use of a structural analogue for illustrative purposes, the principles and methodologies presented are directly applicable to the target compound.
The detailed experimental protocol for solubility determination using the isothermal saturation method, coupled with HPLC or UV-Vis analysis, offers a robust and reliable approach for generating high-quality solubility data. Furthermore, the introduction to the Jouyban-Acree model provides a powerful tool for correlating and predicting solubility in mixed solvent systems, which is invaluable for process optimization and formulation design.
It is our hope that this guide will serve as a valuable resource for researchers, empowering them to make informed decisions regarding solvent selection and process conditions for this compound, thereby facilitating advancements in the fields of pharmaceutical development and chemical synthesis.
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A Technical Guide to the Spectroscopic Characterization of 2-(methylsulfonyl)-4-nitroaniline
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(methylsulfonyl)-4-nitroaniline (CAS No. 96-74-2).[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of key analytical techniques essential for the structural elucidation and verification of this compound. We will explore predicted and comparative data for ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed explanation of the underlying scientific principles, causality behind experimental choices, and step-by-step protocols for data acquisition. The guide is designed to be a self-validating system, grounding its claims in established scientific literature and providing comprehensive references for further exploration.
Introduction: The Molecular Architecture and Significance
This compound is a multifaceted organic compound featuring a nitroaniline core structure further functionalized with a methylsulfonyl group.[1] This unique combination of an electron-donating amino group, a strongly electron-withdrawing nitro group, and an additional electron-withdrawing methylsulfonyl group imparts a distinct electronic profile to the aromatic ring.[1] This substitution pattern makes it a molecule of interest in various research domains, including materials science and medicinal chemistry, with studies suggesting potential applications as an anti-cancer agent.[1] The precise characterization of its molecular structure is paramount for understanding its reactivity, biological activity, and for ensuring its purity in any application.
The molecular formula of this compound is C₇H₈N₂O₄S, with a molecular weight of 216.21 g/mol .[2]
Molecular Structure:
Caption: 2D structure of this compound.
This guide will systematically walk through the expected spectroscopic data for this molecule, providing a robust framework for its identification and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of organic structures, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[3][4]
¹H NMR Spectroscopy: A Proton's Perspective
Theoretical Framework: ¹H NMR spectroscopy relies on the principle that protons in a molecule, when placed in a strong magnetic field, can absorb radiofrequency energy at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each proton. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield protons, leading to resonance at lower chemical shifts (upfield). The integration of the signal is proportional to the number of protons it represents, and spin-spin coupling (splitting of signals) provides information about adjacent protons.[4]
Predicted ¹H NMR Spectrum of this compound:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -NH₂ | ~ 6.0 - 7.0 | Broad Singlet | 2H | The amino protons are typically broad due to quadrupole broadening and exchange with trace amounts of water. Their chemical shift is influenced by the aromatic ring and can vary with solvent and concentration. |
| Ar-H (adjacent to -NH₂) | ~ 6.8 - 7.2 | Doublet | 1H | This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing nitro and sulfonyl groups. |
| Ar-H (adjacent to -SO₂CH₃) | ~ 7.8 - 8.2 | Doublet of Doublets | 1H | This proton is ortho to the electron-withdrawing sulfonyl group and meta to the electron-donating amino group and electron-withdrawing nitro group. |
| Ar-H (adjacent to -NO₂) | ~ 8.2 - 8.6 | Doublet | 1H | This proton is ortho to the strongly electron-withdrawing nitro group and meta to the electron-withdrawing sulfonyl group. |
| -SO₂CH₃ | ~ 3.1 - 3.4 | Singlet | 3H | The methyl protons are adjacent to the electron-withdrawing sulfonyl group, causing a downfield shift compared to a typical methyl group. The signal is a singlet as there are no adjacent protons to couple with. |
Experimental Protocol for ¹H NMR Spectroscopy:
Caption: Workflow for acquiring a ¹H NMR spectrum.
A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is as follows:[5][6][7]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector.
-
Instrument Insertion: Carefully wipe the outside of the NMR tube and place it in a spinner turbine. Insert the assembly into the NMR spectrometer.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. The magnetic field is then "shimmed" to achieve maximum homogeneity, resulting in sharp, well-resolved peaks.
-
Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (¹H in this case) to ensure efficient transfer of radiofrequency energy.
-
Data Acquisition: Set the appropriate experimental parameters, including the pulse sequence, acquisition time, and number of scans. For a routine ¹H spectrum, a single pulse experiment with a small number of scans is usually sufficient.
-
Data Processing: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased and baseline-corrected to produce the final, interpretable ¹H NMR spectrum.
¹³C NMR Spectroscopy: The Carbon Skeleton
Theoretical Framework: Similar to ¹H NMR, ¹³C NMR spectroscopy probes the carbon nuclei in a molecule. The principles of chemical shift and shielding/deshielding apply. However, the natural abundance of the ¹³C isotope is only about 1.1%, and it has a much smaller magnetic moment than ¹H, resulting in a significantly lower sensitivity.[8] To overcome this, ¹³C NMR spectra are typically acquired with proton decoupling, which collapses the carbon-proton spin-spin coupling, resulting in a spectrum of singlets for each unique carbon atom.
Predicted ¹³C NMR Spectrum of this compound:
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-NH₂ | ~145-155 | The carbon atom attached to the amino group is significantly deshielded due to the electronegativity of nitrogen and the aromatic ring currents. |
| C-SO₂CH₃ | ~125-135 | The carbon atom bearing the methylsulfonyl group is deshielded by the electron-withdrawing sulfonyl group. |
| C-H (adjacent to -NH₂ and -SO₂CH₃) | ~110-120 | This carbon is influenced by both the electron-donating amino group and the electron-withdrawing sulfonyl group. |
| C-NO₂ | ~140-150 | The carbon atom attached to the strongly electron-withdrawing nitro group is highly deshielded. |
| C-H (adjacent to -NO₂ and C-H) | ~120-130 | This carbon is ortho to the nitro group and will be deshielded. |
| C-H (adjacent to -NO₂ and C-SO₂CH₃) | ~125-135 | This carbon is meta to the nitro group and ortho to the sulfonyl group, leading to deshielding. |
| -SO₂CH₃ | ~40-50 | The methyl carbon is attached to the electron-withdrawing sulfonyl group, resulting in a downfield shift compared to a typical alkane methyl group. |
Experimental Protocol for ¹³C NMR Spectroscopy:
The protocol for ¹³C NMR is similar to that for ¹H NMR, with the key difference being the need for a higher sample concentration (typically 20-50 mg) and a longer acquisition time due to the lower sensitivity of the ¹³C nucleus.[5] Proton decoupling is almost always employed to simplify the spectrum and improve the signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Theoretical Framework: FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[9][10][11][12][13][14] It operates on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes.[9][10] An FT-IR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where absorption bands indicate the presence of specific functional groups.
Predicted FT-IR Spectrum of this compound:
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
| N-H (amine) | 3300-3500 (two bands for primary amine) | Symmetric and Asymmetric Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C=C (aromatic) | 1450-1600 | Ring Stretching |
| N-O (nitro) | 1500-1570 and 1300-1370 | Asymmetric and Symmetric Stretching |
| S=O (sulfonyl) | 1300-1350 and 1120-1160 | Asymmetric and Symmetric Stretching |
| C-N (amine) | 1250-1350 | Stretching |
| C-S (sulfonyl) | 650-800 | Stretching |
Experimental Protocol for FT-IR Spectroscopy:
Caption: Workflow for acquiring an FT-IR spectrum.
A standard procedure for obtaining an FT-IR spectrum of a solid sample is as follows:[9][11][12][13][14]
-
Sample Preparation: For the KBr pellet method, a small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, and more commonly in modern laboratories, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is simply placed on the ATR crystal.
-
Background Spectrum: A background spectrum is collected without the sample present. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Spectrum: The sample is placed in the infrared beam path, and the sample spectrum is recorded.
-
Data Processing: The instrument's software automatically performs a Fourier transform on the interferogram and ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Theoretical Framework: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[15][16][17][18][19] In a typical electron ionization (EI) mass spectrometer, the sample is first vaporized and then bombarded with a high-energy electron beam.[20][21][22][23] This process removes an electron from the molecule, forming a positively charged molecular ion (M⁺•). The excess energy imparted to the molecular ion often causes it to fragment into smaller, charged species. The resulting mass spectrum is a plot of ion abundance versus m/z, which provides the molecular weight of the compound and valuable structural information from the fragmentation pattern.[15][16][17][18][19]
Predicted Mass Spectrum of this compound:
The predicted monoisotopic mass of this compound is 216.02048 Da.[24]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺•): A peak at m/z = 216, corresponding to the intact molecular ion.
-
Loss of •NO₂: A fragment at m/z = 170, resulting from the cleavage of the nitro group.
-
Loss of •CH₃: A fragment at m/z = 201, from the loss of a methyl radical from the sulfonyl group.
-
Loss of SO₂CH₃: A fragment at m/z = 137, due to the cleavage of the entire methylsulfonyl group.
-
Further Fragmentations: Other smaller fragments arising from the breakdown of the aromatic ring and further losses from the initial fragments are also expected.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS). The sample is then vaporized in a high-vacuum environment.
-
Ionization: The gaseous sample molecules are passed through a beam of high-energy electrons (typically 70 eV), leading to the formation of molecular ions and fragment ions.[21][22][23]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Output: The data is presented as a mass spectrum, a histogram of relative ion abundance versus m/z.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, provides a robust framework for its structural confirmation and purity assessment. This guide has outlined the theoretical principles, predicted spectral data, and standardized experimental protocols for each technique. By understanding the interplay of the functional groups and their influence on the spectroscopic signatures, researchers can confidently identify and characterize this important molecule in their scientific endeavors. The provided methodologies serve as a self-validating system, ensuring the generation of reliable and reproducible data critical for advancing research and development in fields where this compound shows promise.
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An In-Depth Technical Guide on the Biological Activity of 2-(methylsulfonyl)-4-nitroaniline: A Roadmap for Investigation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Methylsulfonyl)-4-nitroaniline is a readily available aromatic compound with structural motifs—a nitro group and a methylsulfonyl group—that are features of numerous biologically active molecules.[1][2] Despite its availability and the established bioactivity of related compounds, a comprehensive public profile of its own biological activity is conspicuously absent from the scientific literature. This technical guide serves as a roadmap for the systematic investigation of this compound as a potential therapeutic agent. We provide a scientifically grounded rationale for its potential anti-cancer activity, detail the requisite experimental protocols for its synthesis and biological evaluation, and propose avenues for future structure-activity relationship studies. This document is intended to be a foundational resource for researchers poised to explore the therapeutic potential of this intriguing molecule.
Introduction: The Chemical and Biological Landscape of this compound
This compound is a yellow crystalline solid with the molecular formula C₇H₈N₂O₄S.[3] Its structure is characterized by an aniline core substituted with a potent electron-withdrawing nitro group at the para position and a methylsulfonyl group at the ortho position.[2] This specific arrangement of functional groups suggests a unique electronic and steric profile that may confer significant biological activity. While it is primarily utilized as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals, its intrinsic biological properties remain largely unexplored.[3]
The presence of both the nitro and methylsulfonyl groups on the aniline scaffold provides a strong rationale for investigating its potential as an anti-cancer agent. Nitroaromatic compounds are known to exhibit a wide range of biological activities, including anti-cancer effects, often through mechanisms involving bioreduction and the generation of reactive oxygen species.[1] The methylsulfonyl group, also a strong electron-withdrawing group, is a common feature in many kinase inhibitors and other targeted therapies, where it can participate in crucial hydrogen bonding interactions with protein targets.
Synthesis and Characterization: A Protocol for Obtaining High-Purity Material
A reliable and scalable synthesis is the first step in any drug discovery program. Based on established methods for the synthesis of related nitroanilines, the following protocol outlines a robust procedure for the preparation of this compound.
Synthetic Protocol
This synthesis involves a three-step process starting from o-toluidine: N-acetylation to protect the amino group, followed by nitration, and finally, hydrolysis to yield the desired product.[4]
Step 1: N-Acetylation of o-Toluidine
-
In a 250 mL round-bottom flask equipped with a reflux condenser, add o-toluidine (10.7 g, 0.1 mol) to glacial acetic acid (100 g).
-
Slowly add acetic anhydride (25.5 g, 0.25 mol) to the mixture.
-
Heat the reaction mixture to 140°C and maintain reflux for 4 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.
-
Collect the precipitated N-acetyl-o-toluidine by vacuum filtration, wash with cold water, and dry in a vacuum oven.
Step 2: Nitration of N-acetyl-o-toluidine
-
In a 500 mL three-necked flask equipped with a dropping funnel and a thermometer, dissolve the dried N-acetyl-o-toluidine (0.1 mol) in 100 mL of concentrated sulfuric acid, keeping the temperature below 10°C in an ice-salt bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (11 g, 0.17 mol) to concentrated sulfuric acid (20 mL) in a separate flask, maintaining a low temperature.[5]
-
Add the nitrating mixture dropwise to the solution of N-acetyl-o-toluidine, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 5 hours.[5]
-
Pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
Step 3: Hydrolysis of the N-acetyl Group
-
In a 250 mL round-bottom flask, suspend the dried nitro-acetyl compound (0.1 mol) in 100 mL of 70% sulfuric acid.
-
Heat the mixture to reflux for 3 hours.[4]
-
Cool the reaction mixture and carefully neutralize with a 30% sodium hydroxide solution to a pH of 7 to precipitate the product.[5]
-
Collect the yellow solid by vacuum filtration, wash with water, and recrystallize from an 80% aqueous ethanol solution to yield pure 2-methyl-4-nitroaniline.[4]
Note: The synthesis of the methylsulfonyl derivative follows a similar principle, starting with the appropriately substituted aniline.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Melting Point Analysis: As a preliminary indicator of purity.
In Vitro Biological Evaluation: A Tiered Approach
A systematic in vitro evaluation is essential to determine the anti-cancer potential of this compound. A tiered approach, starting with broad screening and progressing to more detailed mechanistic studies, is recommended.
Antiproliferative Activity Screening
The initial step is to assess the compound's ability to inhibit the growth of a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable method for this purpose.[6]
MTT Assay Protocol
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Table 1: Hypothetical Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | Data to be determined |
| HCT-116 | Colon | Data to be determined |
| A549 | Lung | Data to be determined |
| PC-3 | Prostate | Data to be determined |
| HepG2 | Liver | Data to be determined |
Mechanism of Action: Investigating Apoptosis Induction
Should this compound exhibit significant antiproliferative activity, the next logical step is to investigate its mechanism of action. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs.
Proposed Apoptotic Signaling Pathway
Based on the known activities of related compounds, we hypothesize that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins and involves the activation of caspases.[10][11]
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Experimental Protocols for Apoptosis Assessment
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Colorimetric or fluorometric assays can be used to measure the activity of key caspases, such as caspase-3, -8, and -9, to confirm the involvement of the caspase cascade.[12][13][14]
-
Western Blot Analysis: To assess the expression levels of key apoptosis-related proteins, including Bcl-2 family members (Bcl-2, Bax, Bak), cytochrome c release from mitochondria, and cleaved caspases.[15][16]
In Vivo Efficacy and Pharmacokinetics: Preclinical Evaluation
Promising in vitro results should be followed by in vivo studies to assess the compound's anti-tumor efficacy and pharmacokinetic properties in a living organism.
In Vivo Antitumor Efficacy Study
A xenograft mouse model is a standard approach to evaluate the in vivo efficacy of a potential anti-cancer agent.[17][18]
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Unveiling the Anticancer Potential of 2-(methylsulfonyl)-4-nitroaniline: A Technical Guide for Preclinical Investigation
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of oncology drug discovery is in a perpetual state of evolution, with a continuous search for novel chemical entities that can offer improved efficacy and selectivity against cancer. Within this context, compounds bearing sulfonamide and nitroaniline moieties have garnered significant interest due to their established and diverse anticancer activities.[1][2][3][4] This technical guide focuses on 2-(methylsulfonyl)-4-nitroaniline , a molecule that combines both of these pharmacologically relevant functional groups. While preliminary information suggests potential anticancer activity, rigorous scientific validation is paramount.[5] This document provides a comprehensive framework and detailed experimental protocols for the systematic evaluation of the potential anticancer properties of this compound, designed to equip researchers with the necessary tools to conduct a thorough preclinical investigation. The proposed workflow emphasizes scientific integrity, data-driven decision-making, and a logical progression from broad cytotoxicity screening to more nuanced mechanistic studies.
Introduction: The Scientific Rationale for Investigation
This compound is an aromatic compound characterized by the presence of a methylsulfonyl group and a nitro group attached to an aniline scaffold. The rationale for investigating its potential as an anticancer agent is rooted in the well-documented activities of related chemical classes.
-
Sulfonamide Derivatives: This class of compounds has yielded numerous drugs with a wide range of pharmacological effects, including significant antitumor activity.[6] The mechanisms of action for anticancer sulfonamides are diverse, encompassing the inhibition of critical enzymes like carbonic anhydrases and VEGFR-2, induction of cell cycle arrest, and disruption of microtubule dynamics.[1][6]
-
Nitroaniline Derivatives: Nitroaromatic compounds, including nitroanilines, have been explored as hypoxia-selective cytotoxins.[3][7] The electron-withdrawing nature of the nitro group can be exploited for bioreductive activation in the hypoxic microenvironment of solid tumors, leading to the generation of cytotoxic species.
The dual functionality of this compound suggests the possibility of a multi-faceted mechanism of action, making it a compelling candidate for in-depth preclinical evaluation. Molecular docking studies have preliminarily suggested that this compound may effectively bind to key protein targets within cancer-related pathways, further underscoring the need for empirical validation.[5]
Proposed Research Workflow for Anticancer Evaluation
A systematic and tiered approach is essential to comprehensively evaluate the anticancer potential of a novel compound. The following workflow is proposed for this compound:
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A Guide to the Structural Elucidation of 2-(methylsulfonyl)-4-nitroaniline: A Case Study in Crystal Engineering
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated crystal structure of 2-(methylsulfonyl)-4-nitroaniline, a molecule of interest in materials science and pharmaceutical development. In the absence of a publicly available, experimentally determined crystal structure, this document outlines a systematic approach to its structural elucidation. We delve into the synthesis and crystallization of the target compound, detail the protocol for single-crystal X-ray diffraction, and present a predictive analysis of its molecular geometry, intermolecular interactions, and crystal packing. This analysis is informed by the known crystal structure of the closely related N,N-Diethyl-4-(methylsulfonyl)-2-nitroaniline and the principles of crystal engineering. This guide serves as a robust framework for researchers seeking to characterize this and similar nitroaniline derivatives.
Introduction: The Significance of Crystal Structure
The three-dimensional arrangement of molecules in a crystalline solid, or its crystal structure, is a critical determinant of a material's physical and chemical properties. For active pharmaceutical ingredients (APIs), polymorphism—the ability of a substance to exist in two or more crystalline forms—can profoundly impact solubility, bioavailability, and stability. In materials science, the crystal structure governs properties such as nonlinear optical (NLO) activity and solid-state reactivity.
This compound (C₇H₈N₂O₄S) is a small organic molecule featuring two strong electron-withdrawing groups—a methylsulfonyl (-SO₂CH₃) and a nitro (-NO₂) group—attached to an aniline scaffold.[1][2] This substitution pattern makes it an intriguing candidate for applications in NLO materials and as a scaffold in medicinal chemistry.[1][2] Understanding its crystal structure is paramount to unlocking its full potential. While a definitive crystal structure for this specific compound is not widely reported in top-tier scientific literature, this guide provides a predictive analysis based on established crystallographic principles and data from closely related analogues.[2]
Synthesis and Crystallization
The synthesis of this compound can be achieved through various established synthetic routes. A common approach involves the nitration of a suitable precursor followed by sulfonation or vice versa.[1] One plausible route begins with the acetylation of 2-aminotoluene (o-toluidine) to protect the amino group, followed by nitration and subsequent oxidation of the methyl group to a sulfonic acid, which is then methylated. A more direct approach involves the nitration of 2-(methylsulfonyl)aniline.[1]
Proposed Synthetic Protocol
A potential synthetic pathway is outlined below. This multi-step synthesis is designed to yield the desired product with high purity, which is crucial for successful crystallization.
Diagram: Proposed Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Single Crystal Growth: The Gateway to Diffraction
Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure determination. For this compound, a pale yellow solid, the slow evaporation technique is a promising starting point.[1]
Experimental Protocol: Single Crystal Growth by Slow Evaporation
-
Solvent Screening: Begin by assessing the solubility of the purified this compound in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and toluene) at room temperature and elevated temperatures. The ideal solvent will exhibit moderate solubility at elevated temperatures and lower solubility at room temperature.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent by gently heating and stirring.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Monitor the vial over several days to weeks for the formation of single crystals. Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the solution using a spatula or loop.
Single-Crystal X-ray Diffraction: Mapping the Molecular Architecture
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise arrangement of atoms in a crystal.[3] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Diagram: Single-Crystal X-ray Diffraction Workflow
Caption: A generalized workflow for determining a crystal structure using SCXRD.
Detailed Methodology for SCXRD Analysis
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction intensities at various orientations.
-
Data Reduction: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for experimental factors.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Patterson or direct methods.
-
Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction patterns.
-
Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Predicted Crystal Structure of this compound
While an experimental structure is not available, we can predict the key structural features based on the known crystal structure of N,N-Diethyl-4-(methylsulfonyl)-2-nitroaniline and other related nitroaniline compounds.[4]
Molecular Geometry
The molecule is expected to be largely planar, with the aromatic ring forming the central plane. However, steric hindrance between the ortho-substituted amino and methylsulfonyl groups, and the electronic repulsion between the lone pairs of the amino group and the oxygen atoms of the sulfonyl group, may lead to some out-of-plane torsion. In the analogue, N,N-Diethyl-4-(methylsulfonyl)-2-nitroaniline, the diethylamino and nitro groups are significantly rotated from the benzene plane to reduce steric compression.[4] A similar, albeit less pronounced, effect is anticipated for the amino group in the title compound.
Table 1: Predicted vs. Analogue Torsional Angles
| Torsion Angle | Predicted for this compound | Observed in N,N-Diethyl-4-(methylsulfonyl)-2-nitroaniline[4] |
| C-C-N-H (Amino) | ~10-30° | C5–C4–N2–C10: 22.6(4)°, C3–C4–N2–C8: 31.0(4)° |
| C-C-S-C (Sulfonyl) | ~0-15° | S atom lies 0.008 (1) Å from the mean plane |
| C-C-N-O (Nitro) | ~30-50° | C4–C3–N1–O3: 38.1 (4)°, C2–C3–N1–O4: 40.6 (4)° |
Intermolecular Interactions and Crystal Packing
The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the oxygen atoms of the -NO₂ and -SO₂ groups) suggests that hydrogen bonding will play a significant role in the crystal packing.[2] Furthermore, the electron-deficient nature of the aromatic ring, due to the two strong electron-withdrawing groups, makes it highly susceptible to forming π-π stacking interactions.[1] Research on related nitroaniline derivatives indicates that π-π stacking is a dominant force in their crystal packing arrangements, with interplanar distances typically ranging from 3.34 to 3.51 Å.[1]
Diagram: Predicted Intermolecular Interactions
Caption: A schematic representation of the expected key intermolecular interactions.
Predicted Crystallographic Parameters
Based on the analysis of related nitroaniline structures, it is plausible that this compound will crystallize in a centrosymmetric space group, likely in the monoclinic or orthorhombic crystal system.[2][5][6][7]
Table 2: Predicted Crystallographic Data
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| Z (molecules per unit cell) | 4 |
| Key Intermolecular Interactions | N-H···O hydrogen bonds, π-π stacking |
Conclusion and Future Work
This technical guide has provided a comprehensive, albeit predictive, analysis of the crystal structure of this compound. By synthesizing the compound, growing single crystals, and performing single-crystal X-ray diffraction, researchers can experimentally validate and refine the predictions made herein. The determined crystal structure will be invaluable for understanding its solid-state properties and for guiding its application in drug development and materials science. The interplay of strong hydrogen bonding and π-π stacking interactions is expected to define the supramolecular architecture of this molecule, offering a rich landscape for further investigation in the field of crystal engineering.
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Chemical reactivity of the methylsulfonyl group in aromatic compounds
An In-Depth Technical Guide to the Chemical Reactivity of the Methylsulfonyl Group in Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The methylsulfonyl group (–SO₂CH₃) is a cornerstone functional group in modern medicinal chemistry and organic synthesis. Often described as a "chemical chameleon," its profound impact on the reactivity of aromatic systems stems from its powerful electron-withdrawing nature.[1] This guide provides an in-depth exploration of the electronic effects of the aryl methylsulfonyl moiety, detailing its directing influence in both electrophilic and nucleophilic aromatic substitution reactions. We will dissect the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and contextualize its utility through its role in modulating the physicochemical properties of drug candidates. This document is intended to serve as a comprehensive technical resource for scientists aiming to strategically leverage the unique chemical behavior of the methylsulfonyl group in molecular design and synthesis.
The Electronic Architecture of the Aryl Methylsulfonyl Group
The reactivity of an aromatic ring is fundamentally dictated by the electronic nature of its substituents. The methylsulfonyl group is one of the most potent electron-withdrawing groups used in organic chemistry, a property derived from a combination of strong inductive and resonance effects.[2][3]
Inductive and Resonance Effects
The sulfur atom in the sulfonyl group is in a high oxidation state (+6), double-bonded to two highly electronegative oxygen atoms. This creates a significant dipole, resulting in a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring through the sigma bond.[4]
Furthermore, the group participates in resonance, delocalizing the π-electrons of the aromatic ring onto the electronegative oxygen atoms. This resonance-withdrawing or mesomeric effect (-M) further depletes the electron density of the aromatic system.
Caption: Inductive and resonance effects of the methylsulfonyl group.
Impact on Acidity of Proximal Groups
The potent electron-withdrawing nature of the methylsulfonyl group significantly increases the acidity of protons on adjacent functional groups by stabilizing the resulting conjugate base. This is a critical consideration in drug design for modulating the pKa of ionizable groups.
| Compound | Functional Group | pKa | Change in pKa |
| Phenol | Phenolic Hydroxyl | ~10.0 | - |
| 4-(Methylsulfonyl)phenol | Phenolic Hydroxyl | ~8.3 | -1.7 |
| Aniline | Anilino Ammonium | ~4.6 | - |
| 4-(Methylsulfonyl)aniline | Anilino Ammonium | ~2.7 | -1.9 |
| Note: pKa values are approximate and can vary slightly based on measurement conditions.[5][6][7][8] |
Reactivity in Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile attacks the electron-rich π-system of the benzene ring. The presence of a methylsulfonyl group fundamentally alters this reactivity.
Ring Deactivation and Meta-Direction
By withdrawing electron density, the methylsulfonyl group deactivates the aromatic ring, making it significantly less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene.[9] This often necessitates harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids) to achieve substitution.
The directing effect of the substituent is determined by the stability of the carbocation intermediate (the sigma complex or arenium ion) formed upon electrophile attack. For a methylsulfonyl-substituted ring, attack at the ortho or para positions results in a resonance structure where the positive charge is placed on the carbon atom directly attached to the electron-withdrawing sulfonyl group. This is a highly destabilized arrangement.
Attack at the meta position, however, ensures that the positive charge is never located adjacent to the sulfonyl-bearing carbon. This makes the meta sigma complex the "least unstable" of the possibilities, leading to the preferential formation of the meta-substituted product.[10][11]
Caption: A generalized workflow for SNAr experiments.
Conclusion
The methylsulfonyl group is a powerful and versatile tool in the arsenal of the modern chemist. Its strong, predictable electron-withdrawing properties allow it to function as a deactivating, meta-directing group in electrophilic substitutions and, more importantly, as a potent activating, ortho/para-directing group in nucleophilic aromatic substitutions. This dual reactivity, combined with its favorable physicochemical properties, solidifies its importance in the synthesis of complex organic molecules and the rational design of new therapeutic agents. A thorough understanding of the mechanistic principles outlined in this guide is essential for any scientist seeking to harness the full potential of this remarkable functional group.
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An In-depth Technical Guide to 2-(Methylsulfonyl)-4-nitroaniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylsulfonyl)-4-nitroaniline is a synthetic organic compound characterized by an aniline core substituted with a methylsulfonyl group at the second position and a nitro group at the fourth position. This arrangement of a strong electron-donating amino group and two powerful electron-withdrawing groups imparts unique chemical and electronic properties to the molecule, making it a valuable intermediate in various industrial and research applications. Primarily, it serves as a crucial building block in the synthesis of pharmaceuticals and dyes.[1] Its chemical structure also makes it a subject of interest in materials science and for studies into its biological activities, including its potential as an anti-cancer agent.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and known applications of this compound.
Historical Context and Discovery
Synthesis and Chemical Properties
The synthesis of this compound can be approached through several strategic routes, leveraging foundational reactions in aromatic chemistry. A common conceptual pathway involves the protection of the amino group of a suitable aniline precursor, followed by electrophilic nitration, and subsequent deprotection.
Synthetic Workflow
A plausible and commonly referenced synthetic approach for analogous compounds, which can be adapted for this compound, begins with 2-(methylsulfonyl)aniline. The amino group is first protected, typically through acetylation, to prevent its oxidation during the subsequent nitration step and to control the regioselectivity of the nitration. The resulting acetanilide is then nitrated, with the acetylated amino and methylsulfonyl groups directing the incoming nitro group to the para position. The final step involves the hydrolysis of the protecting group to yield the target molecule.
Caption: General synthetic workflow for this compound.
Experimental Protocol (Adapted from analogous syntheses)
Step 1: N-Acetylation of 2-(methylsulfonyl)aniline
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(methylsulfonyl)aniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain N-(2-(methylsulfonyl)phenyl)acetamide.
Step 2: Nitration of N-(2-(methylsulfonyl)phenyl)acetamide
-
To a cooled (0-5 °C) flask containing concentrated sulfuric acid, slowly add the N-(2-(methylsulfonyl)phenyl)acetamide from the previous step, ensuring the temperature remains low.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture over crushed ice to precipitate the nitrated product.
-
Filter the yellow solid, wash thoroughly with water until the washings are neutral, and dry to yield N-(2-(methylsulfonyl)-4-nitrophenyl)acetamide.
Step 3: Hydrolysis of N-(2-(methylsulfonyl)-4-nitrophenyl)acetamide
-
In a round-bottom flask, suspend the N-(2-(methylsulfonyl)-4-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 3-4 hours, or until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution) to precipitate the final product.
-
Filter the resulting yellow solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.[3]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 96-74-2 | [4] |
| Molecular Formula | C₇H₈N₂O₄S | [4] |
| Molecular Weight | 216.21 g/mol | [4] |
| Appearance | Yellow crystalline solid | [5] |
| Melting Point | 131-133 °C | [5] |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform. | [5] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons of the sulfonyl group. The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule, with the chemical shifts influenced by the electron-withdrawing and electron-donating nature of the substituents.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro group (typically around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively), and the S=O stretching of the sulfonyl group (around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of nitroanilines and sulfones.
Applications
The primary utility of this compound lies in its role as a chemical intermediate.
-
Pharmaceutical Industry: It is used in the synthesis of more complex pharmaceutical compounds.[1] The presence of reactive functional groups allows for a variety of chemical modifications to build larger, more intricate molecular architectures.
-
Dye and Pigment Industry: As a nitroaniline derivative, it serves as a precursor for the production of various dyes and pigments.[1]
-
Chemical Research: In a laboratory setting, it is a valuable reagent and intermediate for the development of novel compounds.[1]
-
Agrochemical Industry: There are potential applications in the synthesis of agrochemicals and pesticides.[1]
Biological Activity and Safety Considerations
The biological activity of nitroaromatic compounds is an area of active research.
Potential Anticancer Activity
Research has suggested that this compound may possess anti-cancer properties.[2] The proposed mechanism involves interference with cellular pathways related to apoptosis and cell proliferation. Molecular docking studies have indicated that the compound could bind to specific protein targets implicated in cancer pathways, positioning it as a potential lead compound for drug design.[2] The combination of the nitro and methylsulfonyl groups enhances its electron-accepting capabilities, which may play a role in its biological interactions.
Mutagenicity and Safety
It is important to note that many nitroaromatic compounds have been shown to exhibit mutagenic properties.[1][6] The nitro group can be enzymatically reduced in vivo to form reactive intermediates that can interact with DNA. Therefore, this compound should be handled with appropriate safety precautions, including the use of personal protective equipment to avoid inhalation, ingestion, and skin contact. A thorough toxicological assessment is warranted for any potential pharmaceutical application.
Conclusion
This compound is a versatile chemical intermediate with established applications in the pharmaceutical and dye industries. Its unique electronic structure, arising from the interplay of its functional groups, also makes it a compound of interest for materials science and medicinal chemistry research. While its full biological profile is still under investigation, preliminary studies suggest potential as a scaffold for the development of novel therapeutic agents. Further research into its synthesis, reactivity, and biological mechanism of action will undoubtedly continue to uncover new applications for this important molecule.
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- Suzuki, J., Koyama, T., & Suzuki, S. (1983). Mutagenicities of mono-nitrobenzene derivatives in the presence of norharman. Mutation research, 120(2-3), 105–110.
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Methodological & Application
Application Note: A Validated Synthesis Protocol for 2-(methylsulfonyl)-4-nitroaniline
Abstract
This document provides a detailed, field-proven methodology for the synthesis of 2-(methylsulfonyl)-4-nitroaniline (CAS: 96-74-2), a valuable intermediate in various chemical and pharmaceutical applications. While a direct conversion from 2-nitroaniline presents significant regiochemical challenges, this note outlines a robust and high-yield three-step synthetic pathway starting from the more suitable precursor, 2-methylsulfonylaniline. The protocol emphasizes scientific integrity, causality behind experimental choices, and self-validating checkpoints for researchers. The procedure involves an initial protection of the amine via acetylation, followed by a regioselective nitration, and concluding with acidic hydrolysis for deprotection.
Introduction and Strategic Rationale
This compound is an aromatic compound featuring methylsulfonyl and nitro functional groups, making it a versatile building block in organic synthesis.[1] Its unique electronic properties and potential biological activities have garnered interest in medicinal chemistry and materials science.[1]
A direct synthesis from 2-nitroaniline, as is sometimes suggested, is chemically challenging. The starting material possesses an amino group at C1 and a nitro group at C2. The target molecule requires a methylsulfonyl group at C2 and a nitro group at C4. This would necessitate an unlikely substitution of the existing nitro group and a subsequent nitration at C4.
A more chemically sound and widely accepted approach, detailed herein, involves a three-step sequence starting with 2-methylsulfonylaniline. This strategy provides excellent control over regioselectivity and results in a higher purity product. The core of this strategy is based on fundamental principles of electrophilic aromatic substitution and the use of protecting groups.[2]
The workflow is as follows:
-
Amine Protection: The amino group of 2-methylsulfonylaniline is acetylated. This is a critical step to prevent unwanted side reactions during nitration and to modulate the directing effect of the substituent.[1]
-
Regioselective Nitration: The acetylated intermediate is nitrated using a standard nitrating mixture (HNO₃/H₂SO₄). The powerful ortho-, para-directing effect of the acetamido group, combined with the meta-directing effect of the methylsulfonyl group, ensures the incoming nitro group is installed predominantly at the C4 position.
-
Deprotection: The acetyl group is removed via acid-catalyzed hydrolysis to yield the final product, this compound.
Diagram 1: High-level workflow for the synthesis of this compound.
Quantitative Data and Reaction Parameters
The following table summarizes the key parameters for each step of the synthesis, providing a quick reference for laboratory execution. Yields are estimated based on analogous reactions reported in the literature.[2][3]
| Parameter | Step 1: Acetylation | Step 2: Nitration | Step 3: Hydrolysis |
| Primary Reagent | 2-Methylsulfonylaniline | N-(2-(methylsulfonyl)phenyl)acetamide | N-(2-(methylsulfonyl)-4-nitrophenyl)acetamide |
| Key Reagents | Acetic Anhydride, Glacial Acetic Acid | Conc. Nitric Acid (65%), Conc. Sulfuric Acid (98%) | Conc. Hydrochloric Acid (35%) |
| Solvent | Glacial Acetic Acid | Concentrated Sulfuric Acid | Water / Ethanol |
| Molar Ratio (Reagent:Substrate) | 1.2 : 1 (Acetic Anhydride : Substrate) | 1.1 : 1 (Nitric Acid : Substrate) | Excess Acid |
| Temperature (°C) | 100°C (Reflux) | 0 - 10°C | 90 - 100°C (Reflux) |
| Reaction Time (h) | 2 - 3 | 3 | 3 - 4 |
| Expected Yield (%) | >95% | 85 - 90% | >90% |
| Purification Method | Precipitation in water | Precipitation in ice-water | Neutralization & Recrystallization |
Detailed Experimental Protocols
Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Concentrated acids (sulfuric, nitric, hydrochloric) are highly corrosive and strong oxidizing agents. Handle with extreme care.
Protocol 1: Acetylation of 2-Methylsulfonylaniline
-
Rationale: This step protects the primary amine as an acetamide. The acetamido group is less susceptible to oxidation by the nitrating mixture and is a strong ortho-, para-director, which is crucial for the regioselectivity of the subsequent step.
-
Materials:
-
2-Methylsulfonylaniline (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Glacial Acetic Acid
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
-
Procedure:
-
To a 250 mL round-bottom flask, add 2-methylsulfonylaniline (e.g., 17.1 g, 0.1 mol).
-
Add glacial acetic acid (50 mL) to dissolve the starting material with stirring.
-
Slowly add acetic anhydride (e.g., 11.4 mL, 0.12 mol) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to 100°C.
-
Maintain the reflux for 2 hours. Monitor the reaction completion via Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution slowly into 250 mL of cold deionized water while stirring vigorously.
-
A white precipitate of N-(2-(methylsulfonyl)phenyl)acetamide will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).
-
Dry the product in a vacuum oven at 60-70°C to a constant weight. The product is typically of high purity and can be used in the next step without further purification.
-
Protocol 2: Nitration of N-(2-(methylsulfonyl)phenyl)acetamide
-
Rationale: This is the key bond-forming step where the nitro group is introduced. The reaction is performed at low temperatures to control the exothermic reaction and prevent over-nitration. Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1]
-
Materials:
-
N-(2-(methylsulfonyl)phenyl)acetamide (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65%)
-
Ice-water bath
-
Erlenmeyer flask or beaker
-
Dropping funnel
-
-
Procedure:
-
In a 500 mL flask, carefully add concentrated sulfuric acid (98%, 75 mL). Cool the acid to 0°C in an ice-salt bath.
-
While maintaining the temperature between 0-5°C, slowly add the dried N-(2-(methylsulfonyl)phenyl)acetamide (e.g., 21.3 g, 0.1 mol) in small portions with efficient stirring. Ensure the solid dissolves completely before proceeding.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (65%, e.g., 6.8 mL, 0.11 mol) to concentrated sulfuric acid (25 mL) in a separate flask, pre-chilled in an ice bath.
-
Transfer the cold nitrating mixture to a dropping funnel.
-
Add the nitrating mixture dropwise to the solution of the substrate over 30-45 minutes. Crucially, maintain the internal reaction temperature below 10°C throughout the addition.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 3 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
A pale-yellow solid, N-(2-(methylsulfonyl)-4-nitrophenyl)acetamide, will precipitate.
-
Allow the ice to melt completely, then collect the precipitate by vacuum filtration.
-
Wash the solid extensively with cold water until the filtrate is neutral (pH ~7).
-
Dry the product thoroughly under vacuum.
-
Protocol 3: Hydrolysis of N-(2-(methylsulfonyl)-4-nitrophenyl)acetamide
-
Rationale: The final step removes the acetyl protecting group to reveal the primary amine of the target molecule. This is achieved through acid-catalyzed hydrolysis under reflux conditions.
-
Materials:
-
N-(2-(methylsulfonyl)-4-nitrophenyl)acetamide (1.0 eq)
-
Concentrated Hydrochloric Acid (35%) or Sulfuric Acid (70%)
-
Sodium Hydroxide solution (30% w/v)
-
Ethanol
-
pH paper or meter
-
-
Procedure:
-
Place the dried nitrated intermediate (e.g., 25.8 g, 0.1 mol) in a 500 mL round-bottom flask.
-
Add a mixture of water (100 mL) and concentrated hydrochloric acid (35%, 75 mL).
-
Heat the suspension to reflux (approx. 90-100°C) with stirring for 3-4 hours. The solid should gradually dissolve as the hydrolysis proceeds.
-
After the reaction is complete (monitored by TLC), cool the solution in an ice bath.
-
Slowly neutralize the cooled mixture by the dropwise addition of a 30% sodium hydroxide solution. Monitor the pH closely. The product will begin to precipitate as the pH increases. Adjust to a final pH of ~7.
-
A yellow solid of this compound will precipitate out.
-
Filter the crude product and wash the filter cake with cold water.
-
For final purification, recrystallize the crude solid from an ethanol/water mixture to yield the final product as a pale-yellow solid.
-
Dry the purified product in a vacuum oven. Characterize by melting point, NMR, and/or mass spectrometry.
-
Chemical Transformation Diagram
Diagram 2: Stepwise chemical transformation from starting material to final product.
References
- Smolecule. (2023). This compound. Retrieved from Smolecule Chemical Database. [Link: https://www.smolecule.com/cas-96-74-2-2-methylsulfonyl-4-nitroaniline.html]
- ChemicalBook. (n.d.). 2-aMino-5-nitrobenzene-1-sulfonaMide synthesis. Retrieved from ChemicalBook database. [Link: https://www.chemicalbook.com/synthesis/54734-85-9.htm]
- BenchChem. (2025). A Comparative Benchmarking Guide to the Synthesis of 2-Methyl-4-(methylsulfanyl)aniline. Retrieved from BenchChem. [Link: https://www.benchchem.com/product/bcm227289/synthesis]
- Guidechem. (n.d.). What is the application and production method of 2-Methyl-4-nitroaniline?. Retrieved from Guidechem. [Link: https://www.guidechem.com/news/what-is-the-application-and-production-method-of-2-methyl-4-nitroaniline-1310018.html]
- CN101774929A. (2010). Preparation method of 2-methyl-4-nitrophenylamine. Google Patents. [Link: https://patents.google.
- BenchChem. (n.d.). A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline. Retrieved from BenchChem. [Link: https://www.benchchem.com/product/bcm135767/synthesis]
- Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from Wikipedia. [Link: https://en.wikipedia.org/wiki/Methanesulfonyl_chloride]
- Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich product page. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000190]
- ResearchGate. (2022). 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C. Retrieved from ResearchGate. [Link: https://www.researchgate.net/figure/2-nitroaniline-was-reacting-with-4-methylbenzenesulfonyl-chloride-to-synthesize_fig3_361250325]
Sources
The Strategic Utility of 2-(methylsulfonyl)-4-nitroaniline in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Intermediate
In the landscape of modern medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex therapeutic agents. 2-(methylsulfonyl)-4-nitroaniline (CAS No. 96-74-2), a seemingly modest aromatic compound, emerges as a cornerstone intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its molecular architecture, characterized by a trifecta of reactive functional groups—an amine, a nitro group, and a methylsulfonyl moiety—provides a rich platform for synthetic diversification.
The compound typically presents as a pale yellow solid with the molecular formula C₇H₈N₂O₄S.[1] The interplay between the electron-donating amino group and the two potent electron-withdrawing groups (nitro and methylsulfonyl) deactivates the aromatic ring, influencing its reactivity and directing subsequent chemical transformations.[2] This guide provides an in-depth exploration of the applications of this compound, focusing on its pivotal role in the synthesis of advanced pharmaceutical intermediates. We will elucidate the causality behind experimental choices, provide validated protocols, and offer insights gleaned from practical application.
Physicochemical Properties and Reactivity Profile
The utility of this compound as an intermediate is directly linked to its inherent chemical properties and the reactivity of its functional groups.
| Property | Value | Reference |
| CAS Number | 96-74-2 | |
| Molecular Formula | C₇H₈N₂O₄S | [3] |
| Molecular Weight | 216.22 g/mol | [3] |
| Appearance | Pale yellow solid | [1] |
| Topological Polar Surface Area (TPSA) | 103.3 Ų | ChemScene |
| Predicted logP | 0.58 | ChemScene |
Key Reactive Sites and Transformations:
-
Reduction of the Nitro Group: The most strategically important transformation is the selective reduction of the 4-nitro group to a primary amine. This unmasks a nucleophilic site, converting the molecule into 2-(methylsulfonyl)-1,4-benzenediamine. This diamine is a critical building block for constructing larger, more complex molecules, as the newly formed amino group can readily participate in amide bond formations, nucleophilic aromatic substitutions, or diazotization reactions.[4]
-
Modification of the Amino Group: The existing 1-amino group can be acylated for protection or diazotized to introduce a wide array of other functionalities, although this is less common when the goal is to utilize the diamine intermediate.
-
Influence of the Methylsulfonyl Group: This powerful electron-withdrawing group is generally stable under many reaction conditions. Its primary role is electronic, modulating the reactivity of the aromatic ring and influencing the pKa of the adjacent amino group.[2]
Core Application: Synthesis of a Key Precursor for the BRAF Kinase Inhibitor Dabrafenib
A prominent and illustrative application of this compound is its use as the starting material for a key intermediate in the synthesis of Dabrafenib (GSK2118436) .[2][5] Dabrafenib is an FDA-approved targeted therapy used to treat certain types of cancer, particularly melanoma with a BRAF V600E mutation.[6] The synthesis leverages the facile conversion of this compound into 2-(methylsulfonyl)-1,4-benzenediamine, which forms a core part of the final drug structure.
The overall workflow involves a critical reduction step followed by subsequent coupling reactions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and purification of the key Dabrafenib intermediate derived from this compound.
Protocol 1: Catalytic Hydrogenation for the Synthesis of 2-(methylsulfonyl)-1,4-benzenediamine
This protocol details the selective reduction of the nitro group. Catalytic hydrogenation is a clean, efficient, and high-yielding method for this transformation.
Rationale: This step is the cornerstone of the entire synthetic strategy. The goal is to selectively reduce the nitro group without affecting the sulfonyl group or the existing aniline. Catalytic hydrogenation using palladium on carbon (Pd/C) is highly effective for this purpose under mild conditions, producing water as the only byproduct and simplifying purification.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 5 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply
-
Parr shaker or similar hydrogenation apparatus
-
Celite™ or a similar filter aid
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).
-
Charging the Reactor: To the hydrogenation vessel, add this compound. Add sufficient methanol or ethanol to fully dissolve the starting material (typically 10-20 mL per gram of substrate).
-
Catalyst Addition: Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst. Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Always handle it in a moist state and under an inert atmosphere.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel several times by evacuating and refilling with hydrogen gas to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction Conditions: Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-50 psi). Begin vigorous stirring or shaking. The reaction is typically exothermic; monitor the temperature and pressure.
-
Monitoring the Reaction: The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, thin-layer chromatography (TLC) or LC-MS can be used by carefully depressurizing and sampling the reaction mixture. The reaction is generally complete within 2-4 hours.
-
Work-up and Isolation: a. Once the reaction is complete, cease stirring and carefully vent the hydrogen gas. Purge the vessel with an inert gas. b. Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad with additional solvent (MeOH or EtOH) to ensure complete recovery of the product. Safety Note: The Celite™ pad containing the catalyst should not be allowed to dry completely in the air as it may ignite. Quench it carefully with water. c. Concentrate the filtrate under reduced pressure using a rotary evaporator. d. The resulting solid is 2-(methylsulfonyl)-1,4-benzenediamine, which is often of sufficient purity (>95%) to be used directly in the next step. If further purification is needed, recrystallization from an ethanol/water mixture can be performed.
Self-Validation System:
-
Purity Assessment: Analyze the crude and purified product by ¹H NMR and LC-MS to confirm the complete reduction of the nitro group and the absence of starting material.
-
Yield Calculation: A typical yield for this reaction is >90%. Lower yields may indicate incomplete reaction or loss of product during work-up.
Protocol 2: Subsequent Amide Coupling (Illustrative Next Step)
The newly synthesized 2-(methylsulfonyl)-1,4-benzenediamine is now ready for coupling. The synthesis of Dabrafenib involves several complex steps, but an illustrative next reaction would be an amide bond formation, a common transformation for this type of intermediate. For example, reacting it with an activated carboxylic acid.
Rationale: This step demonstrates the utility of the newly formed amine. The 4-amino group is typically more nucleophilic than the 1-amino group (which is ortho to the electron-withdrawing sulfonyl group), allowing for regioselective acylation under controlled conditions.
Materials:
-
2-(methylsulfonyl)-1,4-benzenediamine (1.0 eq)
-
An appropriate acid chloride (e.g., 2,6-difluorobenzenesulfonyl chloride for the actual Dabrafenib synthesis) or carboxylic acid
-
A suitable base (e.g., Pyridine, Triethylamine, or DIPEA)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure (General Example):
-
Dissolution: In a clean, dry, round-bottom flask under an inert atmosphere, dissolve 2-(methylsulfonyl)-1,4-benzenediamine in the chosen anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction and improve selectivity.
-
Base Addition: Add the base (e.g., pyridine, 1.1 eq) to the solution and stir for 5-10 minutes.
-
Acylating Agent Addition: Slowly add a solution of the acid chloride (1.0 eq) in the same solvent dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting diamine is consumed.
-
Work-up: a. Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. b. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate). c. Wash the combined organic layers sequentially with dilute HCl (if a basic amine was used), saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired N-acylated product.
Safety and Handling
Working with this compound and its derivatives requires adherence to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Nitroaromatic compounds can be toxic and are often skin irritants.
-
Hydrogenation Safety: Operations involving hydrogen gas under pressure must be conducted behind a safety shield in appropriate high-pressure equipment. Palladium on carbon catalyst is pyrophoric and must be handled with extreme care, especially during filtration.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its true potential is realized through the strategic reduction of its nitro functionality, which provides access to the 2-(methylsulfonyl)-1,4-benzenediamine scaffold. As demonstrated by its role in the synthesis of the kinase inhibitor Dabrafenib, this intermediate is crucial for the construction of complex, biologically active molecules. The protocols outlined herein provide a robust and validated pathway for researchers and drug development professionals to leverage the synthetic potential of this important building block.
References
- PharmaCompass. (n.d.). GSK2118436 Methane sulfonate salt.
- PubChemLite. (n.d.). This compound (C7H8N2O4S).
- ResearchGate. (n.d.). Scheme 5. Chemical route to the synthesis of dabrafenib.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 3. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 4. tsijournals.com [tsijournals.com]
- 5. GSK2118436 Methane sulfonate salt | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. apexbt.com [apexbt.com]
The Strategic Utility of 2-(Methylsulfonyl)-4-nitroaniline in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of the applications of 2-(methylsulfonyl)-4-nitroaniline as a versatile building block in pharmaceutical synthesis. We will elucidate the strategic importance of its unique molecular architecture, characterized by the interplay of an electron-donating amino group and two powerful electron-withdrawing groups—the nitro and methylsulfonyl moieties. This guide will present detailed, field-proven protocols for the synthetic manipulation of this compound, with a particular focus on its application in the construction of kinase inhibitor scaffolds. The causality behind experimental choices, self-validating protocol design, and authoritative grounding in scientific literature are central pillars of this document, intended for researchers, scientists, and professionals in drug development.
Introduction: The Molecular Logic of this compound
This compound is an aromatic organic compound with the molecular formula C7H8N2O4S.[1] Its utility in pharmaceutical synthesis is not coincidental but rather a direct consequence of the specific arrangement and electronic nature of its functional groups. The amino group acts as an electron-donating group, activating the aromatic ring towards certain reactions, while the nitro and methylsulfonyl groups are strongly electron-withdrawing.[2] This electronic push-pull system creates a nuanced reactivity profile that medicinal chemists can exploit for the regioselective synthesis of complex molecules.
The presence of these three functional groups offers a triad of synthetic handles:
-
The Nitro Group: Readily reducible to a primary amine, this group is often the cornerstone of synthetic strategies, enabling the introduction of a new nucleophilic center. This transformation is pivotal for constructing key pharmacophores.
-
The Primary Amino Group: Its nucleophilicity can be modulated or protected, allowing for selective reactions at other sites. It is a key site for amide bond formation, sulfonylation, or participation in cyclization reactions.
-
The Methylsulfonyl Group: This powerful electron-withdrawing group enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions—a cornerstone of modern medicinal chemistry for forging carbon-heteroatom bonds.
Collectively, these features make this compound a valuable precursor for a range of pharmaceutical targets, particularly in oncology, where it has been investigated for its potential in developing anti-cancer agents that may interfere with cellular pathways related to apoptosis and cell proliferation.[1]
Core Application: Synthesis of a Diamine Intermediate for Kinase Inhibitors
A primary application of this compound in pharmaceutical development is its conversion to 4-amino-2-(methylsulfonyl)aniline. This diamine is a highly valuable intermediate for the synthesis of heterocyclic scaffolds, such as the 4-anilinoquinazolines, which are prevalent in a multitude of FDA-approved kinase inhibitors. The differential reactivity of the two amino groups in the resulting diamine—one being more nucleophilic due to the electronic environment—allows for selective reactions.
Protocol: Catalytic Reduction of this compound
This protocol details the selective reduction of the nitro group to an amine, yielding the key intermediate, 4-amino-2-(methylsulfonyl)aniline. The choice of a catalytic hydrogenation method is based on its high efficiency, clean conversion, and avoidance of harsh, non-selective reducing agents.
Experimental Workflow
Caption: Workflow for the catalytic reduction of this compound.
Materials and Reagents
| Reagent | Molecular Formula | M.W. ( g/mol ) | Quantity | Stoichiometry |
| This compound | C₇H₈N₂O₄S | 216.22 | 5.00 g | 1.0 eq |
| Palladium on Carbon (10% w/w, wet) | Pd/C | - | 0.50 g | 10% w/w |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 100 mL | - |
| Hydrogen Gas | H₂ | 2.02 | >1 atm | Excess |
| Celite® | - | - | - | - |
| Dichloromethane (for chromatography) | CH₂Cl₂ | 84.93 | As needed | - |
| Methanol (for chromatography) | CH₃OH | 32.04 | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (5.00 g, 23.1 mmol).
-
Solvent Addition: Add 100 mL of anhydrous ethanol to the flask and stir to dissolve the starting material.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (0.50 g) to the solution under a stream of nitrogen to prevent ignition of the catalyst.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or set up in a Parr hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times.
-
Reaction Conditions: Heat the reaction mixture to 40-50°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the starting material spot has been completely consumed.
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Isolation: Wash the Celite® pad with an additional 20 mL of ethanol. Combine the filtrates and concentrate under reduced pressure to yield the crude 4-amino-2-(methylsulfonyl)aniline.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol.
Application Protocol: Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor Scaffold
This protocol describes a representative synthesis of a 4-anilinoquinazoline derivative, a common scaffold in kinase inhibitors, using the diamine intermediate prepared in the previous step. The reaction is a nucleophilic aromatic substitution (SNAr) where the more nucleophilic amino group of the diamine displaces a chlorine atom on a substituted quinazoline ring.
Logical Framework for Synthesis
Caption: Synthetic pathway from the starting material to a kinase inhibitor scaffold.
Materials and Reagents
| Reagent | Molecular Formula | M.W. ( g/mol ) | Quantity | Stoichiometry |
| 4-Amino-2-(methylsulfonyl)aniline | C₇H₁₀N₂O₂S | 186.23 | 4.31 g | 1.0 eq |
| 4-Chloro-6,7-dimethoxyquinazoline | C₁₀H₉ClN₂O₂ | 224.65 | 5.22 g | 1.05 eq |
| Isopropanol | C₃H₈O | 60.10 | 100 mL | - |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 4.4 mL | 1.1 eq |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-amino-2-(methylsulfonyl)aniline (4.31 g, 23.1 mmol) in 100 mL of isopropanol.
-
Reagent Addition: Add 4-chloro-6,7-dimethoxyquinazoline (5.22 g, 24.3 mmol) and diisopropylethylamine (4.4 mL, 25.4 mmol) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting diamine is consumed.
-
Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold isopropanol (2 x 20 mL) followed by diethyl ether (2 x 20 mL) to remove impurities.
-
Drying: Dry the product under vacuum to yield the pure N-(4-amino-2-(methylsulfonyl)phenyl)-6,7-dimethoxyquinazolin-4-amine.
Conclusion and Future Perspectives
This compound serves as a strategically valuable and cost-effective starting material for the synthesis of complex pharmaceutical intermediates. The protocols detailed herein provide a robust framework for its utilization, particularly in the generation of diamine precursors for kinase inhibitor scaffolds. The orthogonal reactivity of its functional groups allows for a high degree of synthetic flexibility. Future applications will likely see this and structurally similar building blocks employed in the synthesis of other classes of targeted therapies, leveraging the unique electronic properties conferred by the methylsulfonyl and nitro groups to achieve novel molecular architectures with potent biological activity.
References
- MDPI. (n.d.). New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K).
- ResearchGate. (n.d.). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.
Sources
The Pivotal Role of 2-(Methylsulfonyl)-4-nitroaniline in the Synthesis of High-Performance Dyes and Pigments: Application Notes and Protocols
Introduction
In the vast landscape of industrial color chemistry, 2-(methylsulfonyl)-4-nitroaniline stands out as a crucial intermediate, particularly in the production of high-performance disperse and vat dyes, as well as certain organic pigments. Its unique molecular architecture, featuring a potent electron-withdrawing nitro group and a bathochromic and auxochromic methylsulfonyl group, imparts desirable characteristics to the final colorants.[1] These include enhanced lightfastness, sublimation resistance, and affinity for synthetic fibers, making them indispensable in the textile industry. This guide provides an in-depth exploration of the application of this compound in dye and pigment synthesis, complete with detailed experimental protocols for researchers, scientists, and professionals in drug development who may utilize these compounds as biological markers or imaging agents.
Chemical Profile of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₈N₂O₄S | [2] |
| Molecular Weight | 216.22 g/mol | [2] |
| Appearance | Pale yellow solid | [1] |
| CAS Number | 96-74-2 | [2] |
| Key Functional Groups | Amine (-NH₂), Methylsulfonyl (-SO₂CH₃), Nitro (-NO₂) | [1] |
The presence of the primary aromatic amine group makes this compound an ideal diazo component in azo coupling reactions, the cornerstone of azo dye synthesis.
The Chemistry of Color: Synthesis of Azo Dyes
Azo dyes are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. The synthesis is a two-step process:
-
Diazotization: The primary aromatic amine, in this case, this compound, is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) with the addition of sodium nitrite.[3] The low temperature is critical to prevent the unstable diazonium salt from decomposing.[3]
-
Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aniline derivative. This electrophilic aromatic substitution reaction forms the stable azo bond and gives rise to the colored dye molecule.
Application Notes: Synthesis of a Disperse Red Dye
Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers like polyester. The following protocol is adapted from the synthesis of C.I. Disperse Red 167, a commercially significant dye.[4][5][6][7][8] While the original synthesis uses 2-chloro-4-nitroaniline, this adapted protocol substitutes it with this compound to produce a structurally analogous high-performance red dye.
Protocol 1: Synthesis of a Disperse Red Dye
Part A: Diazotization of this compound
-
Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 21.6 g (0.1 mol) of this compound to 100 mL of 30% hydrochloric acid.
-
Dissolution: Stir the mixture and gently warm to 40-50 °C to achieve complete dissolution.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath. The amine hydrochloride may precipitate as a fine slurry.
-
Nitrosation: Prepare a solution of 7.2 g (0.104 mol) of sodium nitrite in 20 mL of water. Add this solution dropwise to the cooled amine slurry over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Completion: Stir the reaction mixture for an additional 60 minutes at 0-5 °C. A clear, pale yellow solution of the diazonium salt should be obtained. The completion of diazotization can be confirmed by a positive test on starch-iodide paper (detects excess nitrous acid).
Part B: Azo Coupling with 3-Propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine
-
Coupling Component Solution: In a separate 500 mL beaker, dissolve 38.1 g (0.1 mol) of 3-propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine in 200 mL of a 1:1 mixture of acetic acid and water.
-
Cooling: Cool the coupling component solution to 0-5 °C in an ice bath.
-
Coupling Reaction: Slowly add the diazonium salt solution from Part A to the cooled coupling component solution over 60 minutes with vigorous stirring. Maintain the temperature below 10 °C.
-
pH Adjustment: After the addition is complete, slowly add a 20% sodium acetate solution to raise the pH to 4.0-5.0.
-
Precipitation and Isolation: Stir the reaction mixture for 2-3 hours as a deep red precipitate forms. Filter the solid dye, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60 °C.
Expected Outcome:
A deep red powder with good light and sublimation fastness, suitable for dyeing polyester fibers.
| Parameter | Expected Value |
| Yield | > 90% |
| Appearance | Deep red powder |
| λmax (in DMF) | ~510-530 nm |
Application in Pigment Production
While primarily used in dye synthesis, this compound can also serve as a precursor for organic pigments. The synthesis of azo pigments follows a similar diazotization and coupling pathway. However, the coupling components are often more complex, and the final product is typically a water-insoluble salt or a laked pigment. The resulting pigments are valued for their high color strength, stability, and resistance to migration, finding applications in printing inks, plastics, and coatings.
Protocol 2: Synthesis of a Naphthol-Based Azo Pigment
Part A: Diazotization of this compound
Follow the procedure outlined in Protocol 1, Part A.
Part B: Azo Coupling with 2-Naphthol
-
Coupling Component Solution: In a 500 mL beaker, dissolve 14.4 g (0.1 mol) of 2-naphthol in 150 mL of a 10% sodium hydroxide solution.
-
Cooling: Cool the solution to 10-15 °C in an ice bath.
-
Coupling Reaction: Slowly add the diazonium salt solution from Part A to the cooled 2-naphthol solution over 45-60 minutes with vigorous stirring, maintaining the temperature below 15 °C. A vibrant red-orange precipitate will form.
-
Precipitation and Isolation: Stir the mixture for an additional 2 hours. Filter the pigment, wash extensively with hot water to remove any unreacted starting materials and salts, and then dry in an oven at 80 °C.
Expected Outcome:
A bright red-orange pigment with good thermal stability and lightfastness.
| Parameter | Expected Value |
| Yield | > 95% |
| Appearance | Red-orange powder |
| Oil Absorption | ~40-50 g/100 g |
Characterization of Synthesized Dyes and Pigments
The synthesized colorants should be characterized to confirm their structure and purity.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which dictates the color of the compound.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the azo bond (-N=N-), sulfonyl group (-SO₂-), and nitro group (-NO₂).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure of the dye or pigment.[10][11][12][13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Conclusion
This compound is a versatile and valuable intermediate in the synthesis of high-performance azo dyes and pigments. The presence of the methylsulfonyl and nitro groups contributes significantly to the desirable properties of the final colorants, including high fastness and bright shades. The protocols provided herein offer a solid foundation for the synthesis and further investigation of novel colorants derived from this important precursor, with potential applications extending beyond traditional dyeing into advanced materials and biomedical research.
References
- Smolecule. (2023, August 19). Buy this compound | 96-74-2.
- Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (n.d.).
- Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N -Dimethylaniline: Synthesis of p-(4-nitrobenzeneazo). (2012, November 14).
- Diazotization-Coupling Reaction --.doc. (n.d.).
- China Biggest C.I. Disperse Red 167 Suppliers & Manufacturers & Factory - MSDS Sheet. (n.d.). Sinoever.
- Disperse Red 167. (2012, March 8). World dye variety.
- Synthesis and Characterization of Azo Compounds Containing O-Cresol and Beta-Naphthol Moieties and Study of Antimicrobial. (n.d.). Worldwidejournals.com.
- Disperse Red 167:1. (2012, March 8). World dye variety.
- CN111704806B - A kind of continuous preparation method of disperse dye. (n.d.).
- NMR Spectroscopy of Azo Dyes. (2025, August 5).
- Diazotis
- US5162511A - Nitrosating and diazotizing reagents and reactions. (n.d.).
- UV–vis spectra of the azo dyes - Before (straight line) and after... (n.d.).
- troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. (n.d.). Benchchem.
- Azo Dye and Nuclear Magnetic Resonance. (n.d.).
- (PDF) Synthesis and spectral analysis of some new phenolic azo dyes. (n.d.).
- CN103113759A - Red disperse dye composition, and preparation method and application thereof. (n.d.).
- This compound AldrichCPR | Sigma. (n.d.). Sigma-Aldrich.
- The Synthesis of Azo Dyes. (n.d.).
- 2-Methyl-4-nitroaniline synthesis. (n.d.). ChemicalBook.
- Synthesis of Azo Dyes Using 2-Bromo-N,N-diethyl-4-nitroaniline. (n.d.). Benchchem.
- A Comparative Guide to Azo Coupling Reagents: 4-Nitrodiazoaminobenzene in Focus. (n.d.). Benchchem.
- CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine. (n.d.).
- Recent Advances in Characterization of Melanin Pigments in Biological Samples. (n.d.). MDPI.
- Preparation and (Characterization, Chromatography, Antimicrobial Activities) of Some Metal Complexes of 1-(2--hydroxyl-4--nitrophenylazo)-2-naphthol. (2018, October 5).
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Application Note: The Strategic Utility of 2-(Methylsulfonyl)-4-nitroaniline as a Versatile Building Block in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-(methylsulfonyl)-4-nitroaniline, a pivotal building block in contemporary organic synthesis. We delve into the unique chemical characteristics conferred by its electron-withdrawing sulfonyl and nitro moieties, which render the molecule a highly valuable precursor for a range of complex chemical transformations. This document serves as a comprehensive resource for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical guidance for its application in the synthesis of high-value compounds, including disperse dyes and heterocyclic scaffolds of pharmaceutical interest.
Introduction: Unveiling the Synthetic Potential
This compound, often referred to as 'MNAN', is a substituted aniline that has garnered significant attention as a versatile intermediate in organic synthesis. Its chemical architecture is distinguished by the presence of two powerful electron-withdrawing groups: a nitro group (NO₂) at the 4-position and a methylsulfonyl group (SO₂CH₃) at the 2-position, ortho to the amino group. This specific arrangement of functional groups profoundly influences the molecule's reactivity, making it an ideal starting material for a variety of chemical transformations.
The primary attributes that underscore its utility are:
-
Activated Aromatic Ring: The strong electron-withdrawing nature of the nitro and methylsulfonyl groups deactivates the aromatic ring towards electrophilic substitution but, more importantly, activates it for nucleophilic aromatic substitution (SNAr) reactions.
-
Modified Basicity of the Amino Group: The electron-withdrawing groups significantly reduce the basicity of the aniline nitrogen. This modulation is crucial for controlling its reactivity in diazotization reactions, which are fundamental to the synthesis of azo compounds.
-
Orthogonal Reactivity: The presence of multiple functional groups allows for selective and sequential reactions, providing a strategic advantage in multi-step synthetic pathways.
This guide will illuminate the practical applications of this compound, with a focus on its role in the synthesis of disperse dyes and as a scaffold for creating complex heterocyclic systems.
Core Application: Synthesis of High-Performance Azo Dyes
One of the most prominent applications of this compound is in the manufacturing of disperse dyes for synthetic fibers like polyester. The resulting dyes are known for their high tinctorial strength, good light fastness, and excellent sublimation properties, which are critical for textile applications. The methylsulfonyl group, in particular, plays a vital role in enhancing these properties.
The general synthetic workflow involves a two-step process: diazotization of the aniline, followed by an azo coupling reaction with a suitable coupling component.
Diazotization of this compound
The conversion of the primary aromatic amine of this compound into a diazonium salt is a critical first step. Due to the reduced basicity of the amine, the conditions for this reaction must be carefully controlled. A common method involves the use of nitrosylsulfuric acid, which is a potent diazotizing agent.
Protocol 1: Preparation of the Diazonium Salt of this compound
Objective: To quantitatively convert this compound into its corresponding diazonium salt for subsequent azo coupling.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite
-
Acetic Acid
-
Propionic Acid
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
Procedure:
-
Preparation of Nitrosylsulfuric Acid: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add sodium nitrite to concentrated sulfuric acid. Maintain the temperature below 10°C throughout the addition. Stir until all the sodium nitrite has dissolved, yielding a clear solution of nitrosylsulfuric acid.
-
Dissolution of the Aniline: In a separate beaker, dissolve this compound in a mixture of acetic acid and propionic acid. Gentle warming may be required to achieve complete dissolution.
-
Diazotization Reaction: Cool the aniline solution to 0-5°C in an ice bath. Slowly add the pre-prepared nitrosylsulfuric acid solution dropwise to the aniline solution. The rate of addition should be controlled to maintain the temperature below 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir for an additional 30-60 minutes at 0-5°C to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of the starting aniline using thin-layer chromatography (TLC).
-
Use in Subsequent Steps: The resulting diazonium salt solution is typically used immediately in the next step (azo coupling) without isolation, as diazonium salts can be unstable.
Causality and Experimental Choices:
-
Nitrosylsulfuric Acid: The use of nitrosylsulfuric acid is necessitated by the low basicity of the aniline nitrogen. Traditional methods using sodium nitrite and a mineral acid like HCl may be too slow or incomplete for such an electron-deficient amine.
-
Temperature Control: Low temperatures (0-5°C) are crucial to prevent the decomposition of the diazonium salt and to control the exothermic nature of the reaction.
Azo Coupling: Formation of the Chromophore
The diazonium salt prepared in the previous step is a potent electrophile and will readily react with electron-rich coupling components, such as phenols, naphthols, or aromatic amines, to form the characteristic -N=N- azo linkage, which is the basis of the dye's color.
Protocol 2: Synthesis of a Disperse Red Dye
Objective: To synthesize a representative disperse red dye via azo coupling of the diazonium salt of this compound with a suitable coupling partner.
Materials:
-
Diazonium salt solution from Protocol 1
-
N,N-diethyl-m-toluidine (coupling component)
-
Methanol
-
Sodium Acetate
-
Ice Bath
-
Filtration apparatus
Procedure:
-
Preparation of the Coupling Component Solution: Dissolve N,N-diethyl-m-toluidine in methanol in a beaker.
-
Azo Coupling Reaction: Cool the coupling component solution to 0-5°C in an ice bath. Slowly add the diazonium salt solution from Protocol 1 to the coupling component solution with vigorous stirring.
-
pH Adjustment: Maintain the pH of the reaction mixture in the weakly acidic range (pH 4-5) by adding a solution of sodium acetate as a buffer. This pH is optimal for the coupling reaction.
-
Precipitation and Isolation: The azo dye will precipitate out of the solution as a colored solid. Continue stirring in the ice bath for 1-2 hours to ensure complete precipitation.
-
Filtration and Washing: Collect the dye by vacuum filtration. Wash the filter cake with cold water to remove any unreacted starting materials and salts.
-
Drying: Dry the purified dye in a vacuum oven at a moderate temperature (e.g., 60°C).
Data Presentation: Physicochemical Properties of a Representative Dye
| Property | Value |
| Color on Polyester | Bright Red |
| Absorption Maximum (λmax) | ~520 nm |
| Light Fastness (ISO 105-B02) | 6-7 (Good to Excellent) |
| Sublimation Fastness | High |
Application in Heterocyclic Synthesis
Beyond its use in dye chemistry, this compound is a valuable precursor for the synthesis of various heterocyclic compounds. The nitro group can be selectively reduced to an amine, and this diamine intermediate can then undergo cyclization reactions to form heterocycles like benzimidazoles, which are common scaffolds in medicinal chemistry.
Workflow for Heterocyclic Synthesis
Caption: Synthetic pathway from this compound to benzimidazoles.
Selective Reduction of the Nitro Group
A key transformation is the selective reduction of the nitro group in the presence of the sulfonyl group. This can be achieved using various reducing agents.
Protocol 3: Synthesis of 2-Methylsulfonyl-1,4-diaminobenzene
Objective: To selectively reduce the nitro group of this compound to an amine.
Materials:
-
This compound
-
Stannous Chloride Dihydrate (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Ice Bath
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound in concentrated HCl.
-
Addition of Reducing Agent: Cool the suspension in an ice bath. Slowly add a solution of stannous chloride dihydrate in concentrated HCl. The reaction is exothermic, so maintain the temperature below 20°C.
-
Reaction Completion: After the addition, remove the ice bath and stir the mixture at room temperature for several hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture in an ice bath and carefully basify by adding a concentrated NaOH solution until the pH is >10. This will precipitate tin salts and liberate the free diamine.
-
Extraction: Extract the aqueous slurry with ethyl acetate. The product will move into the organic layer.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methylsulfonyl-1,4-diaminobenzene. Further purification can be achieved by recrystallization or column chromatography.
Trustworthiness and Self-Validation:
-
TLC Monitoring: The progress of the reduction can be easily tracked using TLC, with the starting material and product having significantly different Rf values.
-
Characterization: The identity and purity of the resulting diamine can be confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Conclusion and Future Outlook
This compound stands out as a highly functionalized and synthetically useful building block. The strategic placement of its electron-withdrawing groups provides chemists with a powerful tool for constructing complex molecular architectures. While its application in the dye industry is well-established, its potential in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications continues to be an active area of research. The protocols and insights provided in this guide aim to equip researchers with the foundational knowledge to effectively utilize this versatile molecule in their synthetic endeavors.
References
- Title: Azo Dyes and Pigments Source: Ullmann's Encyclopedia of Industrial Chemistry URL:[Link]
- Source: K.
- Title: Strategic Applications of Named Reactions in Organic Synthesis Source: László Kürti, Barbara Czakó, Academic Press URL:[Link]
Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 2-(Methylsulfonyl)-4-nitroaniline
Abstract
This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and quantification of related substances for 2-(methylsulfonyl)-4-nitroaniline. This compound is a key intermediate in the synthesis of various pharmaceuticals and dyestuffs, making the accurate assessment of its purity critical for quality control and regulatory compliance. The described method is designed for researchers, scientists, and drug development professionals, providing a comprehensive protocol from sample preparation to method validation, grounded in scientific principles and aligned with international regulatory standards.
Introduction: The Rationale for a Dedicated Purity Method
This compound (C₇H₈N₂O₄S, MW: 216.21 g/mol ) is an aromatic nitroaniline compound whose utility in chemical synthesis is significant. The presence of both a nitro and a methylsulfonyl group makes it a versatile building block[1]. The synthesis of this intermediate can involve multi-step reactions, including nitration and sulfonation, which inherently carry the risk of generating process-related impurities such as positional isomers, unreacted starting materials, or over-nitrated byproducts[1][2][3]. Furthermore, the molecule may be susceptible to degradation under various stress conditions.
Therefore, a well-developed, stability-indicating analytical method is not merely a quality control tool but a fundamental requirement to ensure the consistency, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy[4][5][6]. This document provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method, designed to separate this compound from its potential impurities and degradation products.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for logical method development.
| Property | Value | Source |
| Appearance | Yellow crystalline solid | [1] |
| Molecular Formula | C₇H₈N₂O₄S | [7] |
| Molecular Weight | 216.21 g/mol | |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and acetone. | [1] |
The aromatic and polar nature of the molecule, conferred by the nitro and sulfonyl groups, makes it an ideal candidate for analysis by reverse-phase HPLC.
Experimental Protocol: The HPLC Method
This section details the step-by-step methodology for the purity analysis of this compound.
Instrumentation and Reagents
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and proven performance with aromatic compounds.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Formic acid (≥98%)
-
Reference Standard: this compound of known purity.
-
Sample: this compound to be tested.
-
Chromatographic Conditions
The selection of these conditions is based on established principles for the separation of aromatic nitro compounds and related substances[8][9].
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic acid in Water (v/v) | The acidic mobile phase suppresses the ionization of any residual silanol groups on the stationary phase, reducing peak tailing for the basic aniline moiety. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reverse-phase chromatography, providing good separation efficiency for a wide range of polarities. |
| Gradient Elution | See Table Below | A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable runtime, making the method stability-indicating[4]. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape. |
| Detection Wavelength | 254 nm and 380 nm | While a specific UV-vis spectrum for this compound is not readily available in the searched literature, related nitroaniline compounds show strong absorbance around 380 nm[10][11][12]. Monitoring at 254 nm is also recommended as a general wavelength for aromatic compounds to ensure the detection of impurities that may have different absorbance maxima. A PDA detector is ideal for assessing peak purity. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is recommended.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare a 50 mL solution as described for the reference standard.
Analysis Workflow
The following diagram illustrates the overall workflow for the HPLC analysis.
Caption: Workflow for the HPLC purity analysis of this compound.
Method Validation: Ensuring Trustworthiness and Reliability
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][13]. The following parameters should be assessed.
| Validation Parameter | Acceptance Criteria | Rationale and Brief Methodology |
| Specificity / Stability-Indicating | The method must resolve the main peak from impurities and degradation products. Peak purity of the analyte should pass. | Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the sample. The method should demonstrate the ability to separate the intact analyte from any formed degradation products[14][15][16][17]. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the analyte. | Prepare a series of at least five concentrations of the reference standard (e.g., from LOQ to 150% of the working concentration). Plot peak area against concentration. |
| Range | The range should cover from the limit of quantitation (LOQ) for impurities to 120% of the assay concentration. | Confirmed by the linearity study. |
| Accuracy | Recovery of 98.0% to 102.0% for the analyte. | Analyze samples spiked with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, 120%). |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. | Repeatability: Analyze at least six replicate preparations of the sample on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument. |
| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1. | Determined by serial dilution of the reference standard or calculated from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of approximately 10:1; with acceptable precision and accuracy. | Determined by serial dilution of the reference standard or calculated from the standard deviation of the response and the slope of the calibration curve. |
| Robustness | No significant changes in system suitability parameters (e.g., retention time, peak asymmetry, resolution). | Intentionally vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). |
Forced Degradation Studies: Proving the Method is Stability-Indicating
To establish the stability-indicating nature of the method, forced degradation studies are essential[15][16][18]. A target degradation of 5-20% is recommended to ensure that the degradation products are representative without over-stressing the molecule[15].
-
Acid Hydrolysis: Reflux the sample solution with 0.1 N HCl at 60 °C.
-
Base Hydrolysis: Reflux the sample solution with 0.1 N NaOH at 60 °C.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to heat (e.g., 105 °C).
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light.
The chromatograms from these stressed samples should be evaluated for the separation of the main peak from any degradation products.
Conclusion: A Reliable Tool for Quality Assessment
The HPLC method detailed in this application note provides a robust and reliable framework for the purity determination of this compound. By integrating established chromatographic principles with a comprehensive validation strategy aligned with ICH guidelines, this method ensures the generation of accurate and defensible data. Its stability-indicating nature makes it suitable for use throughout the drug development lifecycle, from raw material testing to final product release and stability studies.
References
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. [Link]
- ResearchGate. (2025, August 5).
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
- SIELC Technologies. Separation of 2-Methyl-4-nitroaniline on Newcrom R1 HPLC column. [Link]
- Open Access Journals.
- SciSpace.
- Elsevier.
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- Journal of Medicinal and Organic Chemistry. High-Performance Liquid Chromatography (HPLC)
- Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. [Link]
- PubChem. 2-(2-Methylsulfonylethyl)-4-nitroaniline. [Link]
- ResearchGate. Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. [Link]
- ResearchGate. UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹)
- Google Patents. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
- International Journal of Applied Pharmaceutics. A NOVEL RP-HPLC METHOD FOR THE DETERMINATION OF BHARANGIN IN GHANTU BHARANGI CRUDE EXTRACTS. [Link]
- National Institute of Standards and Technology. p-Nitroaniline - NIST WebBook. [Link]
- Google Patents. CN1995014A - Method for preparing 2-nitro-4-methyl p-tolyl sulfone using solid superstrong acid.
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Application Note: A Robust GC-MS Protocol for the Unambiguous Identification of 2-(methylsulfonyl)-4-nitroaniline
Abstract
This application note provides a comprehensive and detailed protocol for the identification of 2-(methylsulfonyl)-4-nitroaniline (CAS No. 96-74-2) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical compounds and dyes.[1][2] Its accurate identification is critical for process monitoring, quality control, and regulatory compliance. Nitroaniline derivatives can present analytical challenges due to their polarity and potential thermal lability.[3][4] This protocol is designed for researchers, scientists, and drug development professionals, offering a self-validating system that ensures scientific integrity and trustworthy results. We will detail every aspect of the methodology, from sample preparation to data interpretation, explaining the causality behind key experimental choices to ensure robust and reproducible outcomes.
Principle of the Method
The identification of this compound is achieved through a two-tiered confirmation process inherent to Gas Chromatography-Mass Spectrometry.
-
Gas Chromatography (GC): The analyte, dissolved in a suitable organic solvent, is injected into the GC system. It is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase. The time it takes for the analyte to travel through the column is its characteristic Retention Time (RT) , the first pillar of identification.
-
Mass Spectrometry (MS): As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (Electron Ionization - EI), causing it to ionize and fragment in a predictable and reproducible manner. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique Mass Spectrum . This spectrum, which serves as a chemical fingerprint, is the second, definitive pillar of identification.
Unambiguous identification requires a precise match of both the Retention Time and the Mass Spectrum of the unknown sample peak with that of a certified reference standard analyzed under identical conditions.
Safety and Handling Precautions
This compound and related nitroaromatic compounds are hazardous. It is imperative to handle this chemical with appropriate care in a controlled laboratory environment.
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[5][6] May cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life.[6][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All handling of the solid compound and its concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][8]
-
Disposal: Dispose of all waste, including unused solutions and contaminated materials, in accordance with local, state, and federal regulations for hazardous chemical waste.[7]
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Reference Standard: this compound, ≥98% purity (CAS: 96-74-2).[1][9]
-
Solvent: Methanol or Acetone, HPLC or GC-grade.[10]
-
Apparatus:
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
2 mL clear glass autosampler vials with PTFE-lined caps
-
0.2 µm PTFE syringe filters (if samples contain particulates)
-
Gas-tight syringe for standard preparation
-
Instrumentation
A standard Gas Chromatograph coupled to a Mass Spectrometer is required. The system should be equipped with a capillary column injector and an autosampler for precision.
Detailed GC-MS Protocol
This protocol is foundational and should be adapted and validated by the end-user for their specific matrix and instrumentation.
Step 1: Standard Solution Preparation
The accuracy of this entire process hinges on the correct preparation of the reference standard.
-
Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Record the exact weight. Dissolve and dilute to the mark with methanol. This solution should be stored in the dark at 2-8°C.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Stock Solution into a 100 mL volumetric flask and dilute to the mark with methanol. This concentration is ideal for achieving a sufficient on-column loading of approximately 10 ng with a 1 µL injection, which is optimal for identification in full scan mode.[11]
Step 2: Sample Preparation
This protocol assumes a relatively clean sample matrix (e.g., a reaction mixture sample). For complex matrices like environmental soil or water, a validated extraction and cleanup procedure, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), would be required prior to this step.[12][13]
-
Accurately weigh or pipette a known amount of the sample into a volumetric flask.
-
Dissolve and dilute the sample with methanol to achieve an estimated final concentration of ~10 µg/mL of the target analyte.
-
If the solution contains visible particulates, filter it through a 0.2 µm PTFE syringe filter into a GC vial to prevent blockage of the injection syringe and contamination of the GC inlet.[11]
Step 3: GC-MS Instrumentation and Conditions
An inert flow path is critical for the analysis of polar and active compounds like nitroanilines to prevent analyte adsorption and peak tailing.[14] A new, deactivated injection port liner and a fresh column cut are recommended.
| Parameter | Condition | Rationale |
| GC System | Gas Chromatograph with Autosampler | |
| Column | DB-5ms (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10] | This non-polar column provides excellent separation for a wide range of semi-volatile compounds and is robust. |
| Injector | Splitless Mode, 1 µL injection volume.[11] | Splitless mode ensures the entire injected sample is transferred to the column, maximizing sensitivity for identification. |
| Injector Temp. | 250 °C.[10] | Hot enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation. |
| Injector Liner | Deactivated, single-taper glass liner (with glass wool if sample is dirty, without if clean).[14] | An inert liner is crucial to prevent the active sites on glass from interacting with the polar aniline group, which would cause peak tailing. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min.[10] | Provides good chromatographic efficiency and is compatible with mass spectrometers. |
| Oven Program | Initial: 80 °C, hold for 2 min.Ramp: 15 °C/min to 280 °C.Hold: 5 min.[10] | The initial hold focuses the analyte at the head of the column. The ramp allows for efficient separation, and the final hold ensures the analyte elutes and cleans the column of any less volatile components. |
| MS System | Mass Spectrometer | |
| Transfer Line Temp. | 280 °C.[10] | Must be hot enough to prevent the analyte from condensing as it transfers from the GC to the MS. |
| Ion Source | Electron Ionization (EI) at 70 eV.[10] | 70 eV is the standard energy for EI, producing reproducible fragmentation patterns that are comparable to established mass spectral libraries (e.g., NIST). |
| Ion Source Temp. | 230 °C.[10] | An optimized source temperature balances efficient ionization with the prevention of thermal degradation within the source. |
| Acquisition Mode | Full Scan | Essential for identification as it acquires the complete mass spectrum of eluting compounds. |
| Scan Range | m/z 40 - 450 | This range comfortably covers the molecular weight of the analyte (216.21 g/mol )[9] and its expected fragmentation products. |
Step 4: Data Acquisition Sequence
-
Solvent Blank: Inject a vial of pure methanol to ensure the system is clean and free from contaminants or carryover.
-
Working Standard: Inject the 10 µg/mL working standard solution to establish the definitive Retention Time (RT) and reference Mass Spectrum for this compound.
-
Sample(s): Inject the prepared sample solutions.
-
QC Check: It is good practice to re-inject the working standard after every 10-15 sample injections to verify system stability (i.e., check for RT drift and consistent response).
Data Analysis and Identification Criteria
For a sample to be positively identified as containing this compound, both of the following criteria must be met:
-
Retention Time Match: The retention time of the peak of interest in the sample chromatogram must be within ±0.1 minutes of the average retention time of the peak from the working standard injections.
-
Mass Spectrum Match: The background-subtracted mass spectrum of the sample peak must visually match the mass spectrum of the working standard. The key ions, including the molecular ion and major fragments, must be present and their relative abundance ratios should be within 20% of those in the standard's spectrum.
Expected Mass Spectrum: The molecular ion (M⁺) should be observed at m/z 216. Key fragmentation pathways for nitroaromatic compounds often involve the loss of NO₂ (loss of 46 Da) and NO (loss of 30 Da).[15] The methylsulfonyl group (CH₃SO₂) can also fragment.
| Ion Description | Expected m/z | Notes |
| Molecular Ion [M]⁺ | 216 | The intact ionized molecule.[16] |
| [M - NO₂]⁺ | 170 | Loss of the nitro group. |
| [M - SO₂CH₃]⁺ | 137 | Loss of the methylsulfonyl group. |
| [SO₂CH₃]⁺ | 79 | Fragment corresponding to the methylsulfonyl group. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the identification process.
Caption: Workflow for the Identification of this compound by GC-MS.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Active sites in the injector liner or column.2. Column contamination. | 1. Replace the injector liner with a new, deactivated one. Trim 10-20 cm from the front of the column.2. Bake out the column at its maximum isothermal temperature. |
| No Peak or Very Low Signal | 1. Incorrect sample/standard concentration.2. Syringe or injector issue.3. Analyte degradation in the inlet. | 1. Verify standard/sample preparation and dilutions.2. Check syringe for blockage; ensure autosampler is functioning correctly.3. Lower the injector temperature in 10°C increments (e.g., to 240°C) to check for thermal lability. |
| Retention Time Drifting | 1. Leak in the GC system.2. Inconsistent carrier gas flow.3. Column aging. | 1. Perform a leak check on the system, especially around the injector septum and column fittings.2. Check gas supply and regulator.3. Condition the column or replace if necessary. |
| Poor Mass Spectral Quality | 1. Co-eluting interference.2. Ion source is dirty. | 1. Review chromatography; adjust the temperature program to improve separation.2. Perform routine ion source cleaning as per the manufacturer's instructions. |
Conclusion
The GC-MS protocol detailed in this application note provides a reliable and robust method for the unambiguous identification of this compound. By leveraging the dual-confirmation of retention time and mass spectral fingerprinting, and by ensuring an inert chromatographic system, analysts can achieve high-confidence results. Adherence to the quality control measures and careful execution of the protocol will ensure its suitability for use in research, development, and quality control environments.
References
- Benchchem. (n.d.). A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline.
- Benchchem. (n.d.). Application Note: Gas Chromatography Methods for the Analysis of Aniline Derivatives.
- Benchchem. (n.d.). Application Notes and Protocols for the Analysis of 2-Methyl-4-nitroaniline in Environmental Samples.
- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
- U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- Chromatography Forum. (2011). P-Nitroaniline GC Method.
- Zabiegala, B., & Partyka, M. (n.d.). Gas Chromatographic Determination of Aniline and Nitrobenzene in Ambient Air.
- LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
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- BLD Pharm. (n.d.). 96-74-2|this compound.
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Application Note: Comprehensive NMR Characterization of 2-(methylsulfonyl)-4-nitroaniline
Introduction
2-(methylsulfonyl)-4-nitroaniline is a substituted aromatic compound featuring both a potent electron-withdrawing nitro group and a methylsulfonyl group.[1][2] The unique electronic properties imparted by these functional groups make it a molecule of interest in medicinal chemistry and materials science.[1] Accurate and unambiguous structural confirmation is a critical first step in any research and development endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution.
This application note provides a comprehensive guide to the characterization of this compound using ¹H, ¹³C, and 2D NMR spectroscopy. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for structural verification and purity assessment. The protocols and interpretations herein are designed to be self-validating, explaining the causal logic behind experimental choices to ensure both accuracy and reproducibility.
Principles of NMR Characterization for this compound
The NMR spectrum of this compound is governed by the chemical environment of each proton and carbon nucleus. The substitution pattern on the benzene ring dictates the chemical shifts (δ) and the spin-spin coupling constants (J).
-
Chemical Shift: The position of a signal in the NMR spectrum is determined by the electron density around the nucleus. Electron-withdrawing groups, such as the nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups, decrease the electron density on the aromatic ring, causing the attached protons and carbons to be "deshielded" and to resonate at a higher chemical shift (downfield). Conversely, the amino (-NH₂) group is an electron-donating group, which increases electron density, particularly at the ortho and para positions, leading to "shielding" and a lower chemical shift (upfield).[3] The interplay of these competing effects determines the final chemical shifts of the aromatic protons and carbons.
-
Spin-Spin Coupling: The interaction between the spins of neighboring non-equivalent protons results in the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and is independent of the external magnetic field strength. For substituted benzenes, the magnitude of J is characteristic of the relative positions of the coupled protons:
Predicted NMR Data for this compound
Based on the principles of substituent effects and analysis of related compounds, the following ¹H and ¹³C NMR data are predicted for this compound in a common deuterated solvent such as DMSO-d₆.
Molecular Structure and Numbering
Caption: Structure of this compound with atom numbering.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |
| H6 | ~8.0 - 8.2 | d | ³J(H6-H5) ≈ 9.0 | Ortho to both -NH₂ (shielding) and -SO₂CH₃ (deshielding), but the strong deshielding from the sulfonyl group dominates. Coupled to H5. |
| H5 | ~7.8 - 8.0 | dd | ³J(H5-H6) ≈ 9.0, ⁴J(H5-H3) ≈ 2.5 | Ortho to the strongly electron-withdrawing -NO₂ group, leading to significant deshielding. Coupled to H6 (ortho) and H3 (meta). |
| H3 | ~7.0 - 7.2 | d | ⁴J(H3-H5) ≈ 2.5 | Meta to both -NO₂ and -SO₂CH₃, and ortho to the electron-donating -NH₂ group, resulting in a more upfield shift. Coupled to H5 (meta). |
| NH₂ | ~6.0 - 6.5 | br s | - | Broad singlet, exchangeable with D₂O. |
| CH₃ | ~3.2 - 3.4 | s | - | Singlet for the methyl group of the methylsulfonyl moiety. The chemical shift is influenced by the electron-withdrawing nature of the sulfonyl group.[8] |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon | Predicted δ (ppm) | Rationale |
| C1 | ~150 - 155 | Attached to the electron-donating amino group, expected to be significantly deshielded. |
| C4 | ~145 - 150 | Attached to the strongly electron-withdrawing nitro group, leading to strong deshielding. |
| C2 | ~130 - 135 | Attached to the electron-withdrawing sulfonyl group. |
| C5 | ~125 - 130 | Para to the electron-donating amino group but ortho to the nitro group. The nitro group's deshielding effect is expected to be dominant. |
| C3 | ~115 - 120 | Ortho to the electron-donating amino group, expected to be shielded. |
| C6 | ~110 - 115 | Ortho to the amino group and para to the nitro group. The shielding effect from the amino group is expected to be significant. |
| CH₃ | ~40 - 45 | Carbon of the methylsulfonyl group. |
Experimental Protocols
Sample Preparation
A high-quality sample is fundamental to acquiring a high-quality NMR spectrum.[9]
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[10][11]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good starting choice due to its high dissolving power. Other common solvents include chloroform-d (CDCl₃) and acetone-d₆.[10]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9][12]
-
Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.
-
Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10]
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to organic solvents (δ = 0.00 ppm).[9][10]
NMR Data Acquisition Workflow
The following workflow outlines the logical steps from sample preparation to final data analysis.
Caption: Experimental workflow for NMR characterization.
Recommended Spectrometer Parameters
These parameters are a starting point and may require optimization based on the specific instrument and sample concentration.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (e.g., zg30 on Bruker).
-
Spectral Width: ~12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 3-4 seconds to ensure good resolution.[13]
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, adjust for desired signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse with NOE (e.g., zgpg30 on Bruker).[14]
-
Spectral Width: ~200-220 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds to allow for the slower relaxation of quaternary carbons.[15]
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): Use a standard gradient-enhanced pulse sequence (e.g., cosygpqf on Bruker). This experiment will show correlations between protons that are spin-coupled, confirming the J-coupling network.[16][17]
-
HSQC (Heteronuclear Single Quantum Coherence): Use a standard gradient-enhanced pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker). This experiment reveals one-bond correlations between protons and the carbons to which they are directly attached, providing unambiguous C-H assignments.[16][17]
-
Data Interpretation and Structural Verification
-
¹H Spectrum Analysis:
-
Integration: The integral of the aromatic region should correspond to three protons, the methyl region to three protons, and the amino region to two protons.
-
Splitting Patterns: Verify the predicted splitting patterns. The appearance of a doublet, a doublet of doublets, and another doublet in the aromatic region is a key signature of this 1,2,4-trisubstituted pattern. Measure the coupling constants to confirm the ortho and meta relationships.
-
-
¹³C Spectrum Analysis:
-
Count the number of signals. Seven distinct carbon signals are expected (five aromatic and one methyl, assuming the aromatic carbons are all non-equivalent).
-
Compare the observed chemical shifts to the predicted values in Table 2 to assign each carbon.
-
-
2D Spectra Analysis:
-
COSY: Look for cross-peaks connecting H5 to H6 and H5 to H3. This will definitively establish the connectivity of the aromatic protons.
-
HSQC: Correlate each proton signal with its directly attached carbon. For example, the proton signal for H3 should show a cross-peak with the carbon signal for C3. This provides a robust method for assigning the protonated carbons.
-
Conclusion
The protocols and predictive data presented in this application note provide a comprehensive framework for the NMR characterization of this compound. By employing a systematic approach involving 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR experiments, researchers can achieve unambiguous structural confirmation and assignment of all proton and carbon signals. This rigorous characterization is an indispensable step in ensuring the quality and identity of this compound for its use in drug discovery and materials science research.
References
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- University of Puget Sound.
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Application Notes and Protocols: Selective Reduction of 2-(Methylsulfonyl)-4-nitroaniline
Introduction
The selective reduction of an aromatic nitro group is a cornerstone transformation in organic synthesis, pivotal to the production of anilines which are key intermediates in the pharmaceutical, agrochemical, and materials science sectors. This guide focuses on the specific reduction of 2-(methylsulfonyl)-4-nitroaniline to its corresponding diamine, 4-amino-2-(methylsulfonyl)aniline. The presence of the electron-withdrawing methylsulfonyl group and the existing amino group on the aromatic ring presents a unique chemical environment that requires careful consideration when selecting a reduction methodology. The target product is a valuable building block, particularly in the synthesis of compounds with potential anti-inflammatory properties.[1][2]
This document provides a detailed examination of various field-proven protocols, delving into the mechanistic rationale behind each method. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step guidance to achieve high-yield, selective reduction of this specific substrate.
Mechanistic Considerations & Strategy Selection
The primary challenge in the reduction of this compound is to chemoselectively reduce the nitro moiety without affecting the sulfonyl group or promoting unwanted side reactions. The methylsulfonyl group is generally robust and not susceptible to reduction under the conditions typically used for nitro group transformations.[3] However, the choice of reductant can significantly impact yield, purity, and the operational complexity of the process.
We will explore three primary strategies that offer a balance of efficiency, selectivity, and practicality:
-
Catalytic Hydrogenation: Often the cleanest and most atom-economical method, employing a catalyst (like Palladium on Carbon) and a hydrogen source.[4][5] It is highly effective but requires specialized equipment for handling hydrogen gas.
-
Metal-Mediated Reduction in Acid: A classic, robust, and cost-effective approach using metals like Iron (Fe) or Tin (Sn) in an acidic medium.[6][7] These methods are powerful but often involve strenuous workups to remove metal byproducts.[8][9]
-
Dissolving Metal-Free Reduction: Utilizing reagents like sodium dithionite (Na₂S₂O₄), this approach offers excellent chemoselectivity under mild, often aqueous, conditions, avoiding the use of heavy metals.[10][11]
The following sections provide detailed protocols for each of these representative methods, allowing researchers to select the most appropriate strategy based on available equipment, scale, and downstream purity requirements.
Diagram: General Reduction Pathway
The reduction of a nitro group to an amine proceeds through several intermediates. While the exact mechanism varies with the chosen reagent, the general transformation pathway is conserved.
Caption: Generalized pathway for the reduction of an aromatic nitro group.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a highly efficient and clean method for nitro group reduction.[4] The reaction proceeds on the surface of the catalyst where hydrogen gas is activated. This method typically results in high yields with water as the only stoichiometric byproduct.
Rationale (Expertise & Experience)
The choice of 10% Pd/C is standard for its high activity and efficiency.[5] Methanol is selected as the solvent due to the good solubility of the starting material and its inertness under hydrogenation conditions. The reaction is run under a positive pressure of hydrogen to ensure sufficient availability for the catalytic cycle. Filtration through Celite is a critical step to completely remove the fine, often pyrophoric, palladium catalyst before solvent evaporation.
Detailed Experimental Protocol
-
Vessel Preparation: To a hydrogenation vessel or a heavy-walled flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.16 g, 10 mmol).
-
Solvent Addition: Add methanol (e.g., 50 mL) to dissolve the starting material.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight, e.g., 100-200 mg) to the solution. Safety Note: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Securely seal the vessel. Purge the vessel three times with hydrogen gas (H₂). Pressurize the vessel to the desired pressure (e.g., 1-3 atm or 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analytical methods (TLC or LC-MS) on small aliquots. The reaction is typically complete within 2-6 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product. Safety Note: The Celite pad with the catalyst should not be allowed to dry completely in the air as it can ignite. Quench it with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, 4-amino-2-(methylsulfonyl)aniline. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[5]
Protocol 2: Metal-Mediated Reduction using Iron in Acetic Acid
The reduction of nitroarenes using iron powder in acidic media is one of the oldest and most reliable methods in organic synthesis.[6][12] It is particularly useful for large-scale preparations due to the low cost of reagents. The reaction is heterogeneous and proceeds via single electron transfer from the iron metal.[7]
Rationale (Expertise & Experience)
The Fe/acetic acid system is chosen over stronger acids like HCl to minimize potential side reactions and offer a milder environment.[12] Acetic acid serves both as the acidic medium and a solvent. The reaction is heated to increase the rate of this heterogeneous reaction. The workup involves basification to precipitate iron hydroxides and free the aniline product, which can then be extracted into an organic solvent. This workup can be challenging due to the formation of fine iron precipitates, but it is a well-established procedure.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, create a suspension of iron powder (3-5 eq, e.g., 8.4 g, 150 mmol) in a mixture of ethanol and water (e.g., 4:1 ratio, 100 mL).
-
Acidification: Add glacial acetic acid (e.g., 5 mL) to the suspension and heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.
-
Substrate Addition: To the refluxing mixture, add a solution of this compound (1.0 eq, e.g., 10.8 g, 50 mmol) in ethanol portion-wise over 30 minutes.
-
Reaction Monitoring: Maintain the reflux and monitor the reaction progress using TLC or LC-MS. The disappearance of the yellow starting material is a good visual indicator. The reaction is typically complete in 2-4 hours.
-
Workup - Filtration: After cooling to room temperature, filter the hot reaction mixture through a pad of Celite to remove the excess iron powder and iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Workup - Neutralization & Extraction: Combine the filtrates and concentrate under reduced pressure. To the residue, add water and carefully basify with a saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) solution until the pH is ~8-9. This will precipitate iron hydroxides.
-
Isolation: Extract the resulting aqueous slurry multiple times with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the desired product. Further purification can be achieved by recrystallization.
Protocol 3: Metal-Free Reduction using Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite (also known as sodium hydrosulfite) is an inexpensive, safe, and versatile reducing agent for aromatic nitro compounds.[10][13] The reaction proceeds through a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[11] This method is prized for its high chemoselectivity, tolerating many other functional groups.[11][14]
Rationale (Expertise & Experience)
This protocol uses a biphasic solvent system (e.g., ethyl acetate/water or THF/water) to accommodate both the organic substrate and the water-soluble dithionite. Vigorous stirring is essential to maximize the interfacial area for the reaction to occur. The reaction is often mildly exothermic. The workup is straightforward, involving a simple phase separation and extraction, which avoids the cumbersome filtration of metal salts associated with methods like Fe/acid or Sn/HCl reduction.[13]
Detailed Experimental Protocol
-
Reaction Setup: Dissolve this compound (1.0 eq, e.g., 4.32 g, 20 mmol) in a suitable organic solvent like ethyl acetate or THF (e.g., 80 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Dithionite Solution: In a separate beaker, prepare a solution of sodium dithionite (3-5 eq, e.g., 10.4 g, 60 mmol) in water (e.g., 80 mL).
-
Reaction Execution: Add the aqueous sodium dithionite solution to the solution of the nitro compound. Stir the resulting biphasic mixture vigorously at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. This typically takes 1-3 hours. The disappearance of the yellow color from the organic phase is a common indicator of reaction completion.
-
Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the same organic solvent (e.g., 2 x 40 mL of ethyl acetate).[11]
-
Washing and Drying: Combine all the organic extracts and wash them with a saturated brine solution to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to give the crude 4-amino-2-(methylsulfonyl)aniline. The product is often of high purity but can be recrystallized if needed.
Diagram: Experimental Workflow for Method Selection
The choice of methodology depends on several factors in the lab, from scale to safety infrastructure.
Caption: Decision workflow for selecting a nitro reduction protocol.
Data Summary & Method Comparison
| Feature | Protocol 1: Catalytic Hydrogenation | Protocol 2: Fe / Acetic Acid | Protocol 3: Sodium Dithionite |
| Primary Reductant | H₂ gas | Iron (Fe) powder | Sodium Dithionite (Na₂S₂O₄) |
| Key Advantages | High atom economy, clean reaction (H₂O byproduct), high yield.[4] | Low reagent cost, robust, suitable for large scale.[7] | Mild conditions, excellent chemoselectivity, metal-free, simple workup.[10][11] |
| Key Disadvantages | Requires specialized pressure equipment, catalyst can be pyrophoric. | Stoichiometric metal waste, potentially difficult workup (emulsions).[8][9] | Requires multiple equivalents of reagent, can form sulfur byproducts.[13] |
| Typical Solvents | Methanol, Ethanol, Ethyl Acetate | Acetic Acid, Ethanol, Water | Biphasic: Ethyl Acetate/Water, THF/Water |
| Typical Temp. | Room Temperature | Reflux (80-100 °C) | Room Temperature |
| Workup Complexity | Low (filtration of catalyst) | High (filtration, neutralization, extraction) | Low (phase separation, extraction) |
Analytical Characterization
Progress of the reaction and the purity of the final product, 4-amino-2-(methylsulfonyl)aniline, should be assessed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): A quick method to monitor the disappearance of the starting material. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion and purity of the product. A C18 column with a mobile phase of acetonitrile and water is a common starting point.[15][16]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₇H₉NO₂S, MW: 171.22 g/mol ).[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product by analyzing the chemical shifts and coupling constants of the protons (¹H NMR) and carbons (¹³C NMR).
Safety & Handling
-
Starting Material: this compound, like many nitroanilines, should be handled with care. It is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged exposure.[18][19] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
-
Reagents: Handle all chemicals according to their Safety Data Sheets (SDS). Pay special attention to the pyrophoric nature of used Pd/C catalyst and the corrosive nature of acids.
-
Reactions: Be aware of potentially exothermic reactions, especially when adding reagents.
References
- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
- Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
- Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?
- Park, K. K., et al. (1995).
- Crossley, S. W. M., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society.
- BenchChem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- ResearchGate. (2021). Can sodium dithionite be used for reduction of nitro to amine group? Is this better than Fe powder which needs column separation?
- ACS Green Chemistry Institute. (n.d.). Sn2+ reduction.
- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2.
- Crossley, S. W. M., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(47), 16548–16558.
- ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6).
- ACS Green Chemistry Institute. (n.d.). Stoichiometric Zn or Fe Metal Reduction.
- ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets.
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
- RSC Publishing. (2020). Critical review on the chemical reduction of nitroaniline.
- BenchChem. (2025). A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines.
- LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- PMC - NIH. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium.
- Google Patents. (n.d.). EP0347136A2 - Method for reducing aromatic nitro groups.
- CPAchem Ltd. (2023). Safety data sheet according to 1907/2006/EC, Article 31.
- ResearchGate. (2016). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Chem-Impex International Inc. (n.d.). SAFETY DATA SHEET.
- MilliporeSigma. (2025). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Optimization of reaction conditions for hydrogenation of p-nitroaniline.
- Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.
- ResearchGate. (2016). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.
- ResearchGate. (n.d.). Kinetics of catalytic hydrogenation of 4-nitroaniline in aqueous solutions of propan-2-ol with acid or base additives.
- Chem-Space. (n.d.). 4-(methylsulfonyl)aniline.
- Chem-Space. (n.d.). 4-(methylsulfonyl)aniline.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 2-amino-4-methylsulfonyl-n-methylaniline.
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Application Notes and Protocols for Directed Ortho-Metalation Reactions with 2-(Methylsulfonyl)-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Strategic Functionalization of a Privileged Scaffold
Directed ortho-metalation (DoM) has emerged as a powerful and highly regioselective strategy for the functionalization of aromatic compounds, offering a significant advantage over traditional electrophilic aromatic substitution which often yields mixtures of ortho and para isomers.[1] This application note provides a detailed guide to the directed ortho-metalation of 2-(methylsulfonyl)-4-nitroaniline, a versatile scaffold in medicinal chemistry and materials science. The presence of both a potent directed metalation group (DMG) in the methylsulfonyl moiety and an electron-withdrawing nitro group makes this substrate particularly valuable for the synthesis of complex, polysubstituted anilines.[2][3] Such derivatives are of significant interest in drug discovery, as functionalized nitroanilines are precursors to a wide range of biologically active molecules.
The methylsulfonyl group is a powerful DMG that facilitates deprotonation at the adjacent ortho position by a strong organolithium base.[4] This is achieved through a complex-induced proximity effect, where the Lewis basic oxygen atoms of the sulfonyl group coordinate to the lithium cation of the organolithium reagent, positioning the base for selective proton abstraction.[3] However, the presence of an acidic N-H proton on the aniline and a potentially reactive nitro group necessitates a carefully designed synthetic strategy to achieve the desired ortho-functionalization.
This guide will detail a robust, three-stage protocol:
-
N-Protection: The critical step of protecting the aniline nitrogen to prevent its deprotonation.
-
Directed Ortho-Metalation and Electrophilic Quench: The core functionalization step to introduce a desired substituent at the C3 position.
-
N-Deprotection: The final step to reveal the functionalized aniline.
We will provide detailed, step-by-step experimental protocols, explain the rationale behind the choice of reagents and conditions, and offer insights into potential challenges and troubleshooting.
Diagrammatic Overview of the Synthetic Strategy
Figure 1. A three-part workflow for the synthesis of 3-substituted-2-(methylsulfonyl)-4-nitroanilines.
PART 1: N-Protection of the Aniline Moiety
The acidic proton of the aniline group (pKa ≈ 30 in DMSO) is significantly more acidic than the aromatic C-H protons. Consequently, it will be preferentially deprotonated by a strong organolithium base, preventing the desired ortho-metalation. To circumvent this, the aniline nitrogen must be protected with a group that is stable to strongly basic conditions but can be removed under conditions that do not affect the newly functionalized molecule.
The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose. It is robust under the anhydrous, low-temperature conditions of the lithiation and can be readily removed under acidic conditions that are typically compatible with a wide range of functional groups.[2][5]
Protocol 1: N-Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in the same anhydrous solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-Boc-2-(methylsulfonyl)-4-nitroaniline.
PART 2: Directed Ortho-Metalation and Electrophilic Quench
With the aniline group protected, the methylsulfonyl group can now effectively direct the metalation to the C3 position. The choice of organolithium reagent and reaction temperature are critical for success. n-Butyllithium (n-BuLi) is a commonly used and effective base for this transformation.[3] Maintaining a low temperature (-78 °C) is crucial to prevent potential side reactions, such as nucleophilic attack of the organolithium reagent on the nitro group.[6]
Mechanism of Directed Ortho-Metalation
Figure 2. Mechanism of directed ortho-metalation and electrophilic quench.
Protocol 2: Directed Ortho-Metalation and Iodination
This protocol details the introduction of an iodine atom, a versatile handle for further cross-coupling reactions.
Materials:
-
N-Boc-2-(methylsulfonyl)-4-nitroaniline
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dry ice/acetone bath
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, dissolve N-Boc-2-(methylsulfonyl)-4-nitroaniline (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the ortho-lithiated species.
-
Electrophilic Quench: In a separate flame-dried flask, prepare a solution of iodine (1.2 eq) in anhydrous THF. Slowly add this solution to the ortho-lithiated species at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine) and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-3-iodo-2-(methylsulfonyl)-4-nitroaniline.
Table 1: Representative Electrophiles and Reaction Conditions
| Electrophile | Reagent | Product Functional Group |
| Iodination | I₂ | -I |
| Aldehydes | R-CHO | -CH(OH)R |
| Ketones | R-CO-R' | -C(OH)RR' |
| Disulfides | R-S-S-R | -SR |
| Silylation | Me₃SiCl | -SiMe₃ |
PART 3: N-Deprotection to Yield the Final Product
The final step involves the removal of the N-Boc protecting group to furnish the desired 3-substituted-2-(methylsulfonyl)-4-nitroaniline. This is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in a chlorinated solvent is a common and effective method.[2]
Protocol 3: N-Boc Deprotection
Materials:
-
N-Boc-3-substituted-2-(methylsulfonyl)-4-nitroaniline
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Addition of TFA: Slowly add trifluoroacetic acid (5-10 eq) to the solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to afford the final 3-substituted-2-(methylsulfonyl)-4-nitroaniline.
Troubleshooting and Key Considerations
-
Incomplete Lithiation: Ensure all reagents and solvents are strictly anhydrous. Titrate the organolithium reagent before use to determine its exact concentration.
-
Side Reactions with the Nitro Group: Maintain the reaction temperature at -78 °C during the lithiation and electrophilic quench steps. Higher temperatures can lead to nucleophilic addition to the nitro group.[6]
-
Low Yields: Incomplete protection or deprotection can lead to lower overall yields. Ensure each step goes to completion by monitoring with TLC.
-
Choice of Base: While n-BuLi is generally effective, for sterically hindered substrates or in cases of competing side reactions, other bases like sec-butyllithium or tert-butyllithium can be explored.[3]
Conclusion
The directed ortho-metalation of this compound, facilitated by N-Boc protection, provides a reliable and regioselective route to a variety of 3-substituted derivatives. This methodology offers a powerful tool for medicinal chemists and synthetic organic chemists to access novel and complex molecular architectures from a readily available starting material. The protocols outlined in this application note provide a solid foundation for the successful implementation of this synthetic strategy.
References
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
- Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2021). MDPI. [Link]
- Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids deriv
- Directed (ortho) Metallation. University of California, Irvine. [Link]
- Will a nitro aryl resist an halogen exchange using nBuLi? Chemistry Stack Exchange. [Link]
- Directed ortho metal
- ortho metalation. Andrew G Myers Research Group, Harvard University. [Link]
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
- Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements.
- Directed Ortho Metal
Sources
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Purifying 2-(Methylsulfonyl)-4-nitroaniline: A Guide to Recrystallization Techniques
Abstract
This comprehensive guide details the application of recrystallization techniques for the purification of 2-(methylsulfonyl)-4-nitroaniline, a key intermediate in pharmaceutical and dye manufacturing.[1] Drawing upon established principles of organic chemistry and field-proven methodologies, this document provides researchers, scientists, and drug development professionals with a robust framework for selecting optimal solvent systems and executing effective purification protocols. The causality behind experimental choices is elucidated to empower users with a deeper understanding of the purification process, ensuring both high purity and optimal recovery of the target compound.
Introduction: The Importance of Purity for this compound
This compound is a yellow crystalline solid that serves as a versatile building block in organic synthesis.[1] Its molecular structure, featuring both a nitro and a methylsulfonyl group, makes it a valuable precursor for a variety of more complex molecules with potential biological activity.[2] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential safety concerns in downstream applications.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3][4] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[3][5] Upon cooling, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.[4][5]
This application note provides a detailed exploration of recrystallization strategies for this compound, with a focus on both single-solvent and mixed-solvent systems.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is the foundation for developing an effective recrystallization protocol.
| Property | Value | Source |
| Chemical Formula | C₇H₈N₂O₄S | [1] |
| Molecular Weight | 216.22 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 131-133 °C | [1] |
| General Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform. | [1] |
Solvent System Selection: A Rational Approach
The choice of solvent is the most critical factor in a successful recrystallization. The ideal solvent should exhibit a steep solubility curve for this compound, meaning it should dissolve a large amount of the compound when hot and a small amount when cold.
Single-Solvent Systems: Leveraging Polarity and Analogy
Based on the general solubility information and the polarity of this compound, several common laboratory solvents are potential candidates. The presence of the polar nitro and sulfonyl groups, along with the amino group capable of hydrogen bonding, suggests that polar protic and aprotic solvents should be effective.
-
Ethanol: Ethanol is an excellent starting point. It is a polar protic solvent with a boiling point of 78 °C, making it safe and easy to handle.[5] Structurally similar compounds, such as p-nitroaniline, are commonly recrystallized from ethanol.[6]
-
Methanol: With a lower boiling point (65 °C) than ethanol, methanol is also a good candidate.[3] For some nitroanilines, methanol has been shown to be a very effective solvent.[6]
-
Isopropanol: Isopropanol is another suitable alcohol with a boiling point of 82 °C.
-
Acetone: As a polar aprotic solvent with a boiling point of 56 °C, acetone is known to dissolve a wide range of organic compounds and is a viable option.[3]
-
Ethyl Acetate: This moderately polar solvent (boiling point 77 °C) can also be considered.[3]
A preliminary solvent screening with small amounts of the crude this compound is highly recommended to experimentally determine the best single solvent.
Mixed-Solvent Systems: Fine-Tuning Solubility
In cases where no single solvent provides the ideal solubility profile, a mixed-solvent system, often referred to as a solvent-antisolvent or solvent-cosolvent system, can be employed.[7] This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.[7] A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
For this compound, an ethanol/water mixture is a highly promising system. Ethanol is a good solvent for this compound, while water is expected to be a poor solvent due to the compound's organic nature. This combination is frequently used for the recrystallization of substituted anilines.[5]
Experimental Protocols
The following protocols provide a step-by-step guide for the recrystallization of this compound.
Workflow Diagram
Caption: General workflow for the recrystallization of this compound.
Protocol 1: Single-Solvent Recrystallization (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding hot ethanol dropwise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[8]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and then heat it back to a boil for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by pouring some hot solvent through it. Quickly filter the hot solution into the preheated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.[8]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
-
Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value (131-133 °C) indicates high purity.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol as described in the single-solvent protocol.[5]
-
Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise with swirling until a faint cloudiness persists.[5][7] This is the point of saturation.
-
Clarification: Add a few more drops of hot ethanol until the cloudiness just disappears, ensuring the solution is saturated at the boiling point.[5]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-8 from the single-solvent protocol, using an ice-cold ethanol/water mixture (in the same proportion as the final recrystallization mixture) for washing the crystals.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. The solution is supersaturated. | Add more of the "good" solvent (e.g., ethanol) to the hot mixture until the oil dissolves, then allow it to cool more slowly. |
| Poor Crystal Recovery | Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration. | Evaporate some of the solvent to concentrate the solution. Ensure the solution is thoroughly cooled in an ice bath. Preheat the filtration apparatus for hot filtration. |
| No Crystal Formation | The solution is not saturated. The solution is supersaturated. | Evaporate some of the solvent. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Use activated charcoal during the recrystallization process. A second recrystallization may be necessary. |
Conclusion
Recrystallization is a highly effective technique for the purification of this compound. A systematic approach to solvent selection, coupled with careful execution of the chosen protocol, can yield a product of high purity and good recovery. Both single-solvent (ethanol) and mixed-solvent (ethanol/water) systems are recommended for this compound. By understanding the principles behind each step and anticipating potential challenges, researchers can confidently and efficiently purify this important chemical intermediate.
References
- BenchChem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide to Recrystallization Using Ethanol.
- PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.).
- recrystalliz
- Recrystalliz
- ResearchGate. (n.d.). Solubilities of nitroanilines in different solvents at 303 K. [Download Table].
- MIT OpenCourseWare. (n.d.). Recrystallization | MIT Digital Lab Techniques Manual.
- ResearchGate. (2020, January 6). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis.
- PubChem. (n.d.). 4-Nitroaniline. National Center for Biotechnology Information.
- European Patent Office. (n.d.). Method for preparing aromatic sulfones - EP 0448748 A1.
- AHH Chemical Co., Ltd. (n.d.). This compound CAS:96-74-2, Pharmaceutical Grade, Best Price Distributor.
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- 8. ocw.mit.edu [ocw.mit.edu]
Probing Molecular Interactions: A Detailed Guide to Docking 2-(methylsulfonyl)-4-nitroaniline with the EGFR Kinase Domain
In the landscape of modern drug discovery, molecular docking stands as a cornerstone of computational chemistry, offering profound insights into the binding mechanisms of small molecules with macromolecular targets. This guide provides an in-depth protocol for conducting molecular docking studies of 2-(methylsulfonyl)-4-nitroaniline, a compound with noted biological activities, against the Epidermal Growth Factor Receptor (EGFR) kinase domain—a pivotal target in oncology research.[1][2][3][4] This document is tailored for researchers, scientists, and drug development professionals, aiming to provide not just a procedural walkthrough, but a scientifically grounded rationale for each step of the process.
The selection of this compound for this study is predicated on its chemical features—a nitroaniline scaffold bearing a methylsulfonyl group. Such moieties are prevalent in a variety of biologically active compounds, including kinase inhibitors.[5][6] The compound's potential as an anti-cancer agent makes the EGFR kinase domain an exemplary and highly relevant target.[3][4][7] Dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers, and its kinase domain is a well-established target for small-molecule inhibitors.[1][2][3]
This guide will navigate the user through the entire molecular docking workflow, from the initial preparation of the ligand and protein to the final analysis and interpretation of the docking results. We will employ a suite of widely-used and validated software tools to ensure the scientific rigor of the protocol.
Conceptual Workflow of Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves two main stages: sampling of conformational space and scoring of the generated poses. A robust docking protocol is essential for generating biologically meaningful results.
Caption: A generalized workflow for molecular docking studies.
Part 1: Ligand and Protein Preparation - The Foundation of Accurate Docking
The fidelity of molecular docking results is heavily contingent on the meticulous preparation of both the ligand and the protein. This phase ensures that the molecules are in a chemically correct and energetically favorable state for the docking simulation.
Ligand Preparation: this compound
The initial step is to obtain a high-quality 3D structure of this compound. This can be achieved by drawing the molecule in a chemical structure editor and then subjecting it to energy minimization.
Protocol for Ligand Preparation:
-
Structure Generation:
-
Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D structure.
-
-
Energy Minimization:
-
Import the 3D structure into a molecular modeling program such as Avogadro.[8]
-
Perform a geometry optimization using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy conformation of the ligand.
-
-
File Format Conversion and Preparation for Docking:
-
Save the energy-minimized structure in a standard format like .mol2 or .pdb.
-
Use AutoDock Tools to convert the ligand file to the .pdbqt format.[9] This format includes partial charges and information about rotatable bonds, which are essential for the docking simulation with AutoDock Vina.
-
Causality: An accurately minimized ligand structure ensures that the docking algorithm starts with a physically realistic conformation, which can significantly impact the accuracy of the predicted binding pose. The .pdbqt format is specifically required by AutoDock Vina to recognize rotatable bonds and atomic charges.
Protein Preparation: EGFR Kinase Domain
For this study, we will use a crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). A structure complexed with a known inhibitor is ideal, as it allows for the validation of the docking protocol. We will use the PDB entry 2J5F , which represents the EGFR kinase domain in complex with an irreversible inhibitor.[10]
Protocol for Protein Preparation:
-
PDB Structure Retrieval:
-
Download the PDB file for 2J5F from the RCSB PDB database.
-
-
Initial Cleaning and Preparation using UCSF Chimera: [11][12][13][14]
-
Open the PDB file in UCSF Chimera.
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Inspect the protein for missing residues or atoms. If necessary, use the tools within Chimera to model these missing parts.
-
Add hydrogen atoms to the protein, ensuring correct protonation states for the amino acid residues, particularly those in the active site.
-
-
Preparation for Docking using AutoDock Tools:
-
Save the cleaned protein structure as a .pdb file.
-
Open the .pdb file in AutoDock Tools.
-
Assign Gasteiger charges to the protein atoms.
-
Merge non-polar hydrogens.
-
Save the prepared protein as a .pdbqt file.
-
Causality: Removing non-essential molecules from the PDB file simplifies the system and focuses the calculation on the protein-ligand interaction. Adding hydrogens and assigning correct charges are critical for accurately calculating the electrostatic and hydrogen bonding interactions that govern binding.
Part 2: The Docking Simulation - Predicting the Binding Mode
With the prepared ligand and protein, the next stage is to define the search space for the docking and run the simulation.
Grid Box Generation
The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable binding poses for the ligand.
Protocol for Grid Box Generation:
-
Identifying the Binding Site:
-
Load the prepared protein (.pdbqt) and ligand (.pdbqt) files into AutoDock Tools.
-
The binding site can be defined based on the location of the co-crystallized ligand in the original PDB structure.
-
-
Setting the Grid Parameters:
-
Center the grid box on the identified binding site.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket, with a small margin to allow for ligand flexibility. A typical size is 60 x 60 x 60 Å with a spacing of 0.375 Å.
-
Save the grid parameter file (.gpf).
-
Caption: The process of defining the search space for docking.
Running the Molecular Docking Simulation
We will use AutoDock Vina, a widely used and accurate program for molecular docking.[15][16]
Protocol for Running AutoDock Vina:
-
Configuration File:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand .pdbqt files, the center and size of the grid box, and the name of the output file.
-
-
Executing the Docking Run:
-
Run AutoDock Vina from the command line, providing the configuration file as input.
-
vina --config conf.txt --log log.txt
-
-
Output:
-
AutoDock Vina will generate an output file in .pdbqt format containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
-
Causality: AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box. The scoring function then estimates the binding free energy for each pose, allowing for the identification of the most likely binding mode.
Part 3: Analysis and Interpretation of Results
The final and most critical phase of the molecular docking study is the analysis of the results to derive meaningful biological insights.
Analyzing Docking Scores and Poses
The primary output of a docking simulation is a set of ligand poses with their corresponding binding affinities.
| Parameter | Description | Typical Interpretation |
| Binding Affinity (kcal/mol) | An estimate of the binding free energy. | More negative values indicate stronger binding. |
| Root Mean Square Deviation (RMSD) | The deviation between the docked pose and a reference (e.g., co-crystallized) pose. | An RMSD of < 2.0 Å is generally considered a successful docking. |
| Cluster Analysis | Grouping of similar poses. | The most populated cluster with the lowest energy is often the most probable binding mode. |
Protocol for Results Analysis:
-
Examine the Binding Affinities:
-
Review the output log file to see the binding affinities for the top-ranked poses.
-
-
Validate the Docking Protocol (Self-Validation):
-
If a co-crystallized ligand was present, re-dock it into the binding site.
-
Calculate the RMSD between the top-ranked docked pose and the original crystal structure pose. A low RMSD value validates the docking protocol's ability to reproduce the experimental binding mode.
-
-
Analyze the Binding Poses of this compound:
-
Examine the top-ranked poses to understand the orientation of the ligand within the active site.
-
Visualization of Protein-Ligand Interactions
Visualizing the interactions between the ligand and the protein is crucial for understanding the structural basis of binding.
Protocol for Visualization:
-
Load the Complex:
-
Identify Key Interactions:
-
Analyze the top-ranked pose to identify key non-covalent interactions, such as:
-
Hydrogen bonds: Crucial for specificity and affinity.
-
Hydrophobic interactions: Important for stabilizing the complex.
-
Pi-stacking interactions: Occur between aromatic rings.
-
Salt bridges: Electrostatic interactions between charged residues.
-
-
-
Generate 2D and 3D Representations:
-
Create high-quality images and diagrams illustrating the binding mode and the key interactions.
-
Caption: Visualization of key protein-ligand interactions.
Conclusion
This guide has provided a comprehensive and scientifically-grounded protocol for conducting molecular docking studies of this compound with the EGFR kinase domain. By following these detailed steps and understanding the rationale behind each experimental choice, researchers can generate reliable and insightful predictions of protein-ligand interactions. Molecular docking, when performed with rigor, is an invaluable tool in the early stages of drug discovery, enabling the prioritization of compounds for further experimental validation and accelerating the development of novel therapeutics.
References
- Structure of EGFR kinase domain complexed with quinazoline inhibitor 8...
- 2J5F: Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab - RCSB PDB. (URL: [Link])
- Preparing the protein and ligand for docking - ScotChem. (URL: [Link])
- Protocol for Docking with AutoDock. (URL: [Link])
- AutoDockVina Protein-Ligand Docking Guide | PDF - Scribd. (URL: [Link])
- Epidermal growth factor receptor tyrosine kinase as a target for anticancer therapy - PubMed. (URL: [Link])
- a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex...
- 5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino} - RCSB PDB. (URL: https://www.rcsb.org/structure/5UGB)
- 6JZ0: Crystal structure of EGFR kinase domain in complex with compound 78 - RCSB PDB. (URL: [Link])
- Molecular Docking using Chimera - Eklavya Chopra. (URL: [Link])
- Small molecule inhibitors targeting the cancers - PMC - PubMed Central. (URL: [Link])
- (PDF) Small molecules targeting protein‒protein interactions for cancer therapy. (URL: [Link])
- Ligand Preparation for Molecular Docking using Avogadro | Bioinform
- Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
- Small Molecule Inhibitors as Therapeutic Agents Targeting Oncogenic Fusion Proteins: Current St
- Vina output analysis using Discovery Studio visualizer - Bioinform
- AutoDock Vina Tutorial - YouTube. (URL: [Link])
- Protein–protein interactions as targets for small-molecule therapeutics in cancer | Expert Reviews in Molecular Medicine - Cambridge University Press. (URL: [Link])
- Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinform
- Small Molecules for Cancer Targets - 2024 Archive - Discovery On Target. (URL: [Link])
- Basic docking — Autodock Vina 1.2.
- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC - NIH. (URL: [Link])
- Molecular Docking Workflow with AutoDock Vina and ChimeraX - In Silico Design. (URL: [Link])
- MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS - Romanian Journal of Biophysics. (URL: [Link])
- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic
- Anti-cancer drugs targeting EGFR signaling and autophagy. (A) Anti-EGFR...
- Therapeutic targeting of epidermal growth factor receptor in human cancer: successes and limit
- Molecular Docking Studies of Some Novel Sulfonamides Containing 4-Azidomethyl Coumarin - Connect Journals. (URL: [Link])
- Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC - PubMed Central. (URL: [Link])
- Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors - MDPI. (URL: [Link])
- Docking result analysis using Discovery Studio visualizer - YouTube. (URL: [Link])
- Drug - Target Docking & Results Analysis Using PyRx - Vina, DS & PyMol | P1 - YouTube. (URL: [Link])
- Ensemble Docking Tutorial | MD Snapshots + AutoDock Vina for Best Binding Affinity. (URL: [Link])
- Is it possible to open Swissdock results in Discovery studio visualizer for ligand interactions?. (URL: [Link])
- Targeting the EGFR signaling pathway in cancer therapy - PMC - PubMed Central. (URL: [Link])
- Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer | Baroroh, S.Si., M.Biotek.
- Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools | by Anoop Johny | Medium. (URL: [Link])
- Ligand preparation for docking?
- AutoDock Version 4.2 - Center for Computational Structural Biology. (URL: [Link])
- [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines] - PubMed. (URL: [Link])
- Protein–protein interactions as targets for small-molecule therapeutics in cancer - -ORCA - Cardiff University. (URL: [Link])
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (URL: [Link])
Sources
- 1. Epidermal growth factor receptor tyrosine kinase as a target for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of epidermal growth factor receptor in human cancer: successes and limitations - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Methylsulfonyl)-4-nitroaniline
Welcome to the technical support center for the synthesis of 2-(methylsulfonyl)-4-nitroaniline. This guide is designed for researchers, chemists, and professionals in drug development who are looking to improve the yield and purity of this important intermediate. Here, we move beyond simple protocols to explain the "why" behind the "how," offering field-proven insights to help you navigate the challenges of this synthesis.
Overview of a High-Yield Synthetic Strategy
The synthesis of this compound (3) can be approached through various routes. A common method involves the nitration of an appropriately substituted aniline derivative. However, for consistent high yields and to circumvent challenges with regioselectivity and potential oxidation of the starting material during nitration, we recommend a robust two-step strategy. This approach involves the synthesis of a thioether intermediate, 2-(methylthio)-4-nitroaniline (2), followed by its selective oxidation to the desired sulfone.
This strategy offers several advantages:
-
High Regioselectivity: The starting material, 2-chloro-5-nitroaniline (1), ensures the correct positioning of the nitro and amino groups.
-
Controlled Introduction of the Sulfonyl Group: The two-step process of forming the thioether and then oxidizing it allows for greater control and typically higher yields compared to direct sulfonation or nitration of a sulfonated precursor.
-
Milder Conditions: The oxidation of the thioether can often be achieved under milder conditions than direct nitration of sensitive substrates.
Below is a visual representation of this recommended synthetic workflow.
Caption: Recommended two-step synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(methylthio)-4-nitroaniline (2)
This procedure details the nucleophilic aromatic substitution (SNAr) reaction to form the thioether intermediate. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chloride by the thiomethoxide nucleophile.
Materials:
-
2-chloro-5-nitroaniline (1)
-
Sodium thiomethoxide (NaSMe)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-chloro-5-nitroaniline (1.0 eq) in anhydrous DMF.
-
Reagent Addition: While stirring under a nitrogen atmosphere, add sodium thiomethoxide (1.1-1.2 eq) portion-wise to the solution. An exotherm may be observed; maintain the temperature below 40 °C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The reaction is typically complete within 3-5 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker containing deionized water (approximately 10 times the volume of DMF). This will precipitate the crude product.
-
Extraction: Stir the aqueous suspension for 30 minutes, then filter the solid. Alternatively, extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Purification (if extracted): Combine the organic layers, wash with water, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Final Product: The resulting solid is 2-(methylthio)-4-nitroaniline (2). Further purification can be achieved by recrystallization from an ethanol/water mixture.
Protocol 2: Oxidation of 2-(methylthio)-4-nitroaniline (2) to this compound (3)
This protocol describes the oxidation of the thioether to the sulfone. Hydrogen peroxide in acetic acid is a common and effective oxidizing system for this transformation.
Materials:
-
2-(methylthio)-4-nitroaniline (2)
-
Glacial acetic acid
-
Hydrogen peroxide (30% w/w aqueous solution)
-
Deionized water
-
Sodium bicarbonate solution, saturated
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, suspend 2-(methylthio)-4-nitroaniline (1.0 eq) in glacial acetic acid.
-
Oxidant Addition: Warm the mixture gently to achieve a homogeneous solution. Then, cool the solution in an ice bath to 10-15 °C. Slowly add hydrogen peroxide (2.5-3.0 eq) dropwise, ensuring the temperature does not exceed 25 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material and the formation of the more polar sulfone product. The intermediate sulfoxide may also be visible on the TLC plate.
-
Work-up: Pour the reaction mixture into a large volume of ice-cold deionized water. A yellow precipitate of the crude product will form.
-
Neutralization: Stir the suspension for 30 minutes. If the aqueous solution is acidic, carefully neutralize it with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water until the washings are neutral. Dry the solid in a vacuum oven. The product, this compound (3), can be further purified by recrystallization from ethanol.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis.
Q1: The yield of the thioether (2) is low in Protocol 1. What could be the cause?
A1: Low yields in the SNAr reaction can stem from several factors:
-
Moisture: The thiomethoxide reagent is sensitive to moisture. Ensure you are using anhydrous DMF and that your glassware is thoroughly dried. Moisture can hydrolyze the thiomethoxide, reducing its nucleophilicity.
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining, the reaction may not have gone to completion. You can try extending the reaction time or gently heating the mixture (e.g., to 50-60 °C) to increase the reaction rate.
-
Side Reactions: Although less common in this specific reaction, side reactions can occur. Ensure the temperature is well-controlled during the addition of sodium thiomethoxide to prevent potential side reactions.
Q2: During the oxidation in Protocol 2, my reaction stalls at the sulfoxide intermediate. How can I drive it to the sulfone?
A2: The oxidation of the sulfoxide to the sulfone is generally slower than the initial oxidation of the thioether.[1][2]
-
Insufficient Oxidant: You may not have used enough hydrogen peroxide. Add an additional equivalent of H₂O₂ and continue to monitor the reaction.
-
Reaction Time/Temperature: The reaction may simply need more time or a slight increase in temperature. Try stirring for a longer period or gently warming the reaction to 40-50 °C.
-
Catalyst: While often not necessary for this substrate, some stubborn sulfoxide oxidations benefit from a catalyst. However, this adds complexity to the purification, so it should be a last resort.
Caption: Troubleshooting workflow for incomplete oxidation.
Q3: My final product (3) is difficult to purify and appears oily or discolored. Why?
A3: This often points to residual starting materials or byproducts.
-
Residual Acetic Acid: In Protocol 2, ensure the product is thoroughly washed with water and neutralized with sodium bicarbonate solution after precipitation. Acetic acid can be difficult to remove and can make the product appear oily.
-
Incomplete Oxidation: The presence of the less polar thioether (2) or sulfoxide intermediate can lower the melting point and give the product an impure appearance. Effective purification is key. Recrystallization from ethanol is usually effective. If isomers are suspected, column chromatography on silica gel with a hexane/ethyl acetate gradient may be necessary.[3]
Q4: I am considering an alternative route involving nitration of 2-(methylsulfonyl)aniline. What are the potential pitfalls?
A4: While seemingly more direct, this route presents significant challenges. In the strongly acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acid), the amino group of the aniline starting material will be protonated to form an anilinium ion.[4][5] This protonated form is a meta-directing group due to its strong electron-withdrawing inductive effect. Consequently, you will likely obtain a mixture of isomers, including the undesired 2-(methylsulfonyl)-6-nitroaniline and 2-(methylsulfonyl)-5-nitroaniline, which can be very difficult to separate from the desired 4-nitro product. To avoid this, the amino group must be protected (e.g., by acetylation) before nitration, and then deprotected, adding steps to the synthesis.[6][7]
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the thioether oxidation?
A: The oxidation of a thioether with hydrogen peroxide generally proceeds via a nucleophilic attack of the sulfur atom on an oxygen atom of the peroxide. In an acidic medium like acetic acid, the hydrogen peroxide is likely protonated, making it a more potent oxidizing agent. The reaction proceeds in two steps: first to the sulfoxide, and then a second, slower oxidation to the sulfone.
Caption: Simplified mechanism of thioether oxidation to sulfone.
Q: Are there alternative oxidizing agents to hydrogen peroxide?
A: Yes, several other reagents can be used for the oxidation of thioethers to sulfones, including:
-
m-Chloroperoxybenzoic acid (m-CPBA): A common and effective oxidant, though it can be more expensive and has safety considerations.
-
Oxone® (potassium peroxymonosulfate): A versatile and powerful oxidant that works well for many substrates.
-
Sodium periodate (NaIO₄): Often used for selective oxidation to the sulfoxide, but can produce the sulfone under more forcing conditions. The choice of oxidant depends on the substrate's functional group tolerance, cost, and safety considerations. For this particular synthesis, hydrogen peroxide offers a good balance of reactivity, cost-effectiveness, and environmental friendliness (the byproduct is water).[8]
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Thin Layer Chromatography (TLC): Should show a single spot.
-
Spectroscopy:
-
¹H NMR: Will confirm the structure by showing the characteristic peaks for the aromatic protons and the methyl group of the sulfone, with the correct integration and splitting patterns.
-
¹³C NMR: Will show the correct number of carbon signals.
-
FT-IR: Will show characteristic stretches for the N-H bonds of the amine, the N=O bonds of the nitro group, and the S=O bonds of the sulfone.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
Q: What are the main safety precautions for this synthesis?
A:
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin and eye burns. Handle with care.
-
DMF is a suspected teratogen; avoid inhalation and skin contact.
-
Sodium thiomethoxide is corrosive and moisture-sensitive.
-
The neutralization step with sodium bicarbonate can be vigorous if done too quickly; add the base slowly to control the effervescence.
References
- Long, D. (2021). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters.
- ResearchGate. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst.
- Royal Society of Chemistry. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst.
- ResearchGate. (2025). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.
- Chemistry Stack Exchange. (2019). Nitration of aniline.
- YouTube. (2020). Electrophilic substitution (case aniline): Nitration.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
- PrepChem.com. (n.d.). Synthesis of 2-nitro-5-chloroaniline.
- Google Patents. (n.d.). CN103910658A - Method of oxidizing thioether to sulfone.
Sources
- 1. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 6. Buy this compound | 96-74-2 [smolecule.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in the Nitration of 2-Methylsulfonylaniline
Welcome to the technical support guide for the nitration of 2-methylsulfonylaniline. This document is designed for researchers, scientists, and drug development professionals who are working with this specific electrophilic aromatic substitution. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. We will delve into the common side reactions, their mechanistic origins, and field-proven strategies to mitigate them.
Frequently Asked Questions (FAQs): Understanding the Core Chemistry
Before troubleshooting, it's crucial to understand the interplay of the functional groups in 2-methylsulfonylaniline under nitrating conditions.
Q1: What are the directing effects of the amino and methylsulfonyl groups?
In electrophilic aromatic substitution, the existing substituents on the benzene ring dictate the position of the incoming electrophile.
-
Amino Group (-NH₂): The amino group is a powerful activating group. Due to the lone pair of electrons on the nitrogen, it donates electron density to the ring through the resonance (+M) effect. This makes the ortho and para positions significantly more electron-rich and thus more susceptible to electrophilic attack.[1]
-
Methylsulfonyl Group (-SO₂CH₃): The methylsulfonyl group is a strong deactivating group. The sulfur atom is in a high oxidation state and is bonded to two highly electronegative oxygen atoms. This group withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring less reactive.[2][3] It directs incoming electrophiles to the meta position.
| Substituent | Type | Directing Effect | Mechanism of Action |
| -NH₂ (Amino) | Activating | Ortho, Para | +M (Resonance Donation) |
| -SO₂CH₃ (Methylsulfonyl) | Deactivating | Meta | -I (Inductive), -M (Resonance) |
| -NH₃⁺ (Anilinium) | Deactivating | Meta | -I (Inductive) |
Table 1: Summary of the directing effects of the key functional groups.
Q2: How do standard nitrating conditions (HNO₃/H₂SO₄) alter the 2-methylsulfonylaniline substrate?
This is the most critical aspect to grasp. The reaction medium for nitration is typically a highly acidic mixture of concentrated nitric acid and sulfuric acid.[4] While the amino group is a base, it readily gets protonated in this environment to form the anilinium ion (-NH₃⁺).[5][6]
This protonation fundamentally changes its electronic effect on the ring:
-
The lone pair on the nitrogen is no longer available for resonance donation.
-
The positively charged nitrogen atom becomes a powerful electron-withdrawing group through the inductive effect (-I).[7]
Consequently, the strongly activating, ortho, para-directing -NH₂ group is converted into a strongly deactivating, meta-directing -NH₃⁺ group.[1][2]
Q3: Given the competing effects, what are the expected products and major side reactions?
With the amine group protonated to -NH₃⁺, both substituents on the ring are now deactivating and meta-directing.
-
The -NH₃⁺ group at position 1 directs to positions 3 and 5.
-
The -SO₂CH₃ group at position 2 directs to positions 4 and 6 relative to itself, which corresponds to positions 4 and 6 on the ring. However, its primary meta-directing influence relative to the overall substitution pattern favors positions 3 and 5.
The directing effects of the two deactivating groups reinforce each other, strongly favoring substitution at the C5 position (meta to -NH₃⁺ and meta to -SO₂CH₃) and to a lesser extent, the C3 position . This leads to the primary side reaction of concern: poor regioselectivity , resulting in a mixture of isomers that can be difficult to separate. Furthermore, the aniline ring, even with deactivating groups, is susceptible to oxidation by the strong nitric acid, leading to tarry byproducts and reduced yields.[5][8]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the experiment in a question-and-answer format.
Issue 1: Poor Regioselectivity and Isomer Formation
Q: My final product is a mixture of 2-methylsulfonyl-5-nitroaniline and 2-methylsulfonyl-3-nitroaniline, with other minor isomers. How can I exclusively synthesize the 5-nitro isomer?
Cause: This is the direct result of the protonation of the amino group, creating the meta-directing anilinium ion as discussed in the FAQs. Direct nitration of anilines is notorious for producing isomeric mixtures.[5][7]
Solution: Protect the Amino Group
The most robust and widely accepted solution is to temporarily protect the amino group by converting it into an acetamido group (-NHCOCH₃) via acetylation.[9][10]
Why this works:
-
Modulated Directing Effect: The acetamido group is still an ortho, para-director but is significantly less activating than a free amino group. Its lone pair is partially delocalized into the adjacent carbonyl group, reducing its donation to the ring.[9]
-
Prevention of Protonation: The acetamido group is much less basic than the amino group and does not get protonated under typical nitrating conditions. This preserves its ortho, para-directing nature.
-
Steric Hindrance: The bulkier acetamido group can sterically hinder the ortho positions, further favoring substitution at the para position (C5 in this case, which is para to the acetamido group).
The overall workflow becomes a three-step process: Acetylation → Nitration → Hydrolysis .
Caption: Recommended workflow for regioselective nitration.
Protocol: Protection-Nitration-Deprotection Sequence
Step 1: Acetylation of 2-Methylsulfonylaniline
-
In a round-bottom flask, dissolve 2-methylsulfonylaniline (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (1.1 equivalents) to the solution.
-
Gently reflux the mixture for 30-60 minutes.
-
Allow the mixture to cool to room temperature, then pour it slowly into a beaker of ice water with stirring.
-
Collect the precipitated solid (2-acetamido-1-(methylsulfonyl)benzene) by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Nitration of the Protected Amide
-
In a three-neck flask equipped with a thermometer and a dropping funnel, add the dried 2-acetamido-1-(methylsulfonyl)benzene (1 equivalent) to concentrated sulfuric acid (approx. 5 equivalents) while maintaining the temperature below 20°C.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, keeping it cool.
-
Add the nitrating mixture dropwise to the substrate solution, ensuring the temperature does not rise above 10°C. The addition should take approximately 1-2 hours.[11]
-
After the addition is complete, stir the reaction mixture at 0-10°C for an additional 2 hours.
Step 3: Work-up and Hydrolysis (Deprotection)
-
Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A yellow solid should precipitate.
-
Collect the crude nitrated amide by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
To hydrolyze the acetyl group, reflux the crude solid in a mixture of ethanol and concentrated hydrochloric acid (e.g., 1:1 v/v) until TLC analysis shows complete conversion to the free amine.
-
Cool the solution and neutralize it carefully with a base (e.g., NaOH solution) to precipitate the final product, 2-methylsulfonyl-5-nitroaniline.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Issue 2: Low Yield and Formation of Tarry Byproducts
Q: My reaction is turning dark brown or black, and after work-up, I have a low yield of a sticky, impure product. What is happening?
Cause: This is a classic sign of oxidation. Concentrated nitric acid is a potent oxidizing agent, and aniline derivatives are susceptible to oxidation, which leads to complex polymerization and degradation products, often described as "tarry."[8][12] This is especially problematic in direct nitration attempts where the free amino group strongly activates the ring.
Solutions:
-
Strict Temperature Control: The nitration reaction is highly exothermic. Runaway temperatures dramatically increase the rate of oxidation. Always perform the addition of the nitrating agent at low temperatures (0-10°C) using an efficient cooling bath (ice/salt).[13]
-
Protect the Amino Group: As described in the previous section, converting the -NH₂ group to the -NHCOCH₃ group reduces the electron density of the ring, making it far less susceptible to oxidation.
-
Slow, Controlled Addition: Add the nitrating mixture very slowly (dropwise) to the substrate solution. This allows the heat generated to dissipate and prevents localized "hot spots" where oxidation can initiate.
Issue 3: Dinitration and Polysubstitution
Q: I'm detecting a significant amount of a dinitrated byproduct in my mass spec analysis. How can I prevent this?
Cause: While the combination of -NH₃⁺ and -SO₂CH₃ strongly deactivates the ring, forcing conditions (high temperature, excess nitrating agent, or long reaction times) can still lead to the addition of a second nitro group. Polysubstitution is a common issue when reaction conditions are not carefully controlled.[14]
Solutions:
-
Precise Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent. A molar ratio of 1.05 to 1.1 equivalents of nitric acid relative to the substrate is typically sufficient.
-
Monitor the Reaction: Follow the progress of the reaction using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up promptly. Avoid unnecessarily long reaction times.
-
Maintain Low Temperature: Higher temperatures provide the activation energy needed for the deactivated ring to undergo a second nitration. Strict adherence to the low-temperature protocol is essential.
Caption: Troubleshooting decision tree for nitration issues.
References
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Reusch, W. (2023). Modifying the Influence of Strong Activating Groups. Chemistry LibreTexts.
- Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Quora. (2020). In nitration of aniline tarry oxidation products are formed. Is tarry some chemical term or is it tarry as in tar like?
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- Devi, A. (2020). Nitration of aniline. YouTube.
- Chemistry Stack Exchange. (2019). Nitration of aniline.
- Khan Academy. (n.d.). Nitration of Aniline.
- ResearchGate. (2021). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents.
- NCERT. (n.d.). Amines.
- Dos Santos, P. (n.d.). Electrophilic substitution (case aniline): Nitration.
- ResearchGate. (n.d.). Possible oxidation products of aniline.
- SlidePlayer. (2020). Aromatic Electrophilic substitution.
- Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Study.com. (n.d.). Undesired polysubstitution of a benzene ring is most likely to be encountered in the case of.
- Clark, J. (2000). The nitration of benzene. Chemguide.
- Gao, Y., et al. (2018). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Organic & Biomolecular Chemistry.
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ncert.nic.in [ncert.nic.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. homework.study.com [homework.study.com]
Preventing over-nitration in 2-(methylsulfonyl)-4-nitroaniline preparation
Welcome to the technical support guide for the synthesis of 2-(methylsulfonyl)-4-nitroaniline. This document is designed for researchers, chemists, and drug development professionals who are working with this synthesis and aims to provide in-depth, field-proven insights to overcome common challenges, particularly the prevention of over-nitration. We will explore the causality behind experimental choices to ensure a robust and reproducible synthetic protocol.
Introduction: The Challenge of Selective Nitration
The synthesis of this compound is a critical process for creating intermediates used in pharmaceuticals and materials science.[1][2] The core of this synthesis is an electrophilic aromatic substitution—specifically, the nitration of a substituted aniline. However, the simultaneous presence of a strongly activating amino group and a deactivating methylsulfonyl group presents a significant challenge.[2] Direct nitration under strongly acidic conditions often leads to a cascade of undesirable outcomes, including oxidation, poor regioselectivity, and the formation of dinitrated impurities.[3][4]
This guide provides a structured approach to troubleshooting these issues, focusing on a validated method that employs a protection-nitration-deprotection strategy to ensure high yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both the cause and the corrective action.
Problem 1: My final product is contaminated with significant amounts of dinitrated species. How do I prevent this?
Answer:
The formation of dinitro byproducts, or over-nitration, is the most common issue in this synthesis. It stems from the aromatic ring remaining too activated, even after the first nitration, or from reaction conditions that are too harsh.
Root Causes & Corrective Actions:
-
Unprotected Amino Group: The primary cause is the direct nitration of the highly activated aniline ring.[3] The amino group (-NH₂) is a powerful activating group that facilitates multiple substitutions.
-
Solution: Amine Protection. Before nitration, the amino group must be protected, typically through acetylation with acetic anhydride.[1] This converts the -NH₂ group into an acetamido group (-NHCOCH₃). This new group is less activating, which moderates the ring's reactivity and prevents over-nitration.[5][6]
-
-
Excessive Reaction Temperature: Aromatic nitration is a highly exothermic reaction. Uncontrolled temperature increases the reaction rate dramatically, favoring the formation of kinetic byproducts, including dinitrated compounds.
-
Solution: Strict Temperature Control. The nitrating mixture should be added dropwise while maintaining the reaction temperature below 10 °C, and ideally between 0-5 °C.[5] This ensures that the rate of the desired mono-nitration is controlled and minimizes the energy available to overcome the activation barrier for a second nitration.
-
-
Incorrect Stoichiometry: Using a large excess of the nitrating agent (the nitric acid/sulfuric acid mixture) will inevitably drive the reaction toward polysubstitution.
-
Solution: Precise Reagent Control. Use only a slight molar excess of nitric acid (typically 1.05 to 1.1 equivalents) relative to the acetylated starting material. This ensures there is enough electrophile for the primary reaction without providing a surplus that could lead to secondary reactions.
-
Problem 2: The yield of the desired 4-nitro isomer is low, and I'm isolating other isomers (e.g., 6-nitro).
Answer:
Poor regioselectivity is a direct consequence of the complex directing effects of the substituents on the aniline ring, especially when the amino group is unprotected.
Root Causes & Corrective Actions:
-
Anilinium Ion Formation: In the strongly acidic nitrating medium, the basic -NH₂ group is protonated to form the anilinium ion (-NH₃⁺).[5][7] This ion is a meta-director and a strong deactivator. The methylsulfonyl group is also a meta-director. This creates a conflicting set of directing influences that leads to a mixture of isomers.
-
Solution: Amine Protection. As with preventing over-nitration, acetylation is the key. The resulting acetamido group (-NHCOCH₃) is a reliable ortho, para-director.[8] Given the steric hindrance from the bulky methylsulfonyl group at the 2-position, the incoming nitronium electrophile (NO₂⁺) is sterically directed to the para position (position 4), leading to a high yield of the desired isomer.[6]
-
Problem 3: The reaction mixture turns dark and forms a tarry, insoluble material.
Answer:
The formation of tar is a classic sign of oxidation, a common side reaction when nitrating highly activated aromatic compounds like unprotected anilines.[4]
Root Causes & Corrective Actions:
-
Oxidation by Nitric Acid: Concentrated nitric acid is a potent oxidizing agent. The electron-rich ring of an unprotected aniline is highly susceptible to oxidation, which leads to polymerization and the formation of tarry decomposition products.
-
Solution: Moderate Reactivity via Protection. The acetamido protecting group withdraws some electron density from the ring compared to a free amino group.[6] This moderation of the ring's reactivity is sufficient to prevent oxidation by the nitric acid under controlled conditions.
-
Solution: Maintain Low Temperatures. Oxidation reactions, like nitration, are accelerated at higher temperatures. Adhering to a low-temperature protocol (0-10 °C) is crucial for minimizing this side reaction.[5]
-
Frequently Asked Questions (FAQs)
Q1: Why is amine protection so critical? Can't I just perform the direct nitration carefully?
A: While theoretically possible, direct nitration is not recommended for a clean, high-yield synthesis. The protection step serves three vital functions:
-
Controls Reactivity: It reduces the aromatic ring's activation, preventing both over-nitration and oxidative side reactions.[5]
-
Ensures Regioselectivity: It prevents the formation of the meta-directing anilinium ion and reliably directs nitration to the para position.[7][8]
-
Improves Safety and Reproducibility: Direct nitration of anilines can be violently exothermic and difficult to control.[4] The protection-nitration-deprotection sequence is a far more robust and reproducible industrial and laboratory method.
Q2: How do I best monitor the reaction's progress?
A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): TLC is an excellent, rapid method for qualitative monitoring.[9] Periodically sample the reaction mixture and spot it on a TLC plate against the starting material. The disappearance of the starting material spot and the appearance of a new, single major product spot indicates the reaction is proceeding as expected.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method.[8] It can accurately determine the ratio of starting material, desired product, and any byproducts (such as isomers or dinitro compounds), giving you a precise measure of reaction completion and purity.
Q3: What is the mechanism of nitronium ion formation?
A: The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion.[10][11]
Q4: What is the best procedure for quenching the reaction and isolating the product?
A: The standard and most effective method is to pour the entire reaction mixture slowly onto a large amount of crushed ice. This accomplishes several things simultaneously: it rapidly cools the mixture, stops the reaction, and dilutes the strong acids. The nitrated product, being organic and solid, will precipitate out of the cold aqueous solution. It can then be collected by vacuum filtration and washed thoroughly with cold water to remove residual acids.[5]
Validated Protocol & Data
Experimental Protocol: Three-Step Synthesis of this compound
This protocol details the validated sequence of protection, nitration, and deprotection.
Step 1: Acetylation (Protection) of 2-(Methylsulfonyl)aniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 2-(methylsulfonyl)aniline in glacial acetic acid.
-
Add 1.1 equivalents of acetic anhydride to the solution.
-
Heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC until the starting aniline is fully consumed.
-
Cool the mixture and pour it into ice water to precipitate the acetylated product, N-(2-(methylsulfonyl)phenyl)acetamide.
-
Filter the solid, wash with cold water, and dry thoroughly.
Step 2: Nitration of N-(2-(Methylsulfonyl)phenyl)acetamide
-
In a clean, dry flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add the dried N-(2-(methylsulfonyl)phenyl)acetamide from Step 1 in portions, ensuring the temperature does not rise above 10 °C. Stir until fully dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 1.05 equivalents of concentrated nitric acid to a small amount of cold, concentrated sulfuric acid. Keep this mixture cold.
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining the reaction temperature between 0-5 °C. This addition should take 30-60 minutes.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring.
-
Collect the precipitated yellow solid (N-(2-(methylsulfonyl)-4-nitrophenyl)acetamide) by vacuum filtration and wash extensively with cold water until the washings are neutral.
Step 3: Hydrolysis (Deprotection) to Yield Final Product
-
Transfer the crude, wet solid from Step 2 to a flask containing a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis shows complete conversion to the final product.
-
Cool the reaction mixture. The product may precipitate as the hydrochloride salt.
-
Slowly neutralize the mixture with an aqueous solution of sodium hydroxide or sodium carbonate to a pH of ~7. This will deprotonate the amine and precipitate the final product.
-
Collect the solid this compound by vacuum filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization from ethanol.[5]
Table 1: Key Reaction Parameters & Expected Outcomes
| Parameter | Recommended Value | Rationale & Expected Outcome |
| Nitrating Agent | HNO₃ / H₂SO₄ | Generates the required NO₂⁺ electrophile for the reaction.[12] |
| Nitric Acid Stoich. | 1.05 - 1.1 equivalents | Sufficient for complete mono-nitration while minimizing over-nitration. |
| Nitration Temperature | 0 - 5 °C | Controls the exothermic reaction, preventing side reactions and decomposition.[5] |
| Key Intermediate | N-acetylated aniline | Moderates reactivity and ensures para-selectivity.[1] |
| Typical Yield | > 80% | A well-controlled reaction following this protocol should produce a high yield. |
Visual Guides & Mechanisms
Diagram 1: Overall Synthetic Workflow
This diagram illustrates the critical three-stage process for a successful and selective synthesis.
Caption: The three-stage workflow for synthesizing this compound.
Diagram 2: Troubleshooting Flowchart for Over-Nitration
Use this logical guide to diagnose and resolve issues with dinitro byproduct formation.
Caption: A decision tree for troubleshooting the causes of over-nitration.
References
- Smolecule. (2023). Buy this compound | 96-74-2. Available at: https://www.smolecule.com/cas-96-74-2-2-methylsulfonyl-4-nitroaniline.html
- Sousa, Â. F., Telo, J. P., & Santos, P. P. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. Available at: https://fenix.tecnico.ulisboa.pt/downloadFile/1126984566945866/abstract_angelo_sousa.pdf
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Available at: https://www.allen.ac.in/study-material/chemistry/organic-chemistry/amines/anilines-reactions-reaction-mechanisms-faqs
- BenchChem. (2025). Addressing poor regioselectivity in the synthesis of substituted anilines. Available at: https://www.benchchem.com/blog/addressing-poor-regioselectivity-in-the-synthesis-of-substituted-anilines/
- Anjali Devi. (2020, November 5). Nitration of aniline. YouTube. Available at: https://www.youtube.
- Chemistry Stack Exchange. (2019, May 25). Nitration of aniline. Available at: https://chemistry.stackexchange.
- Li, J., et al. (2016). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Organic & Biomolecular Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01657a
- Sies, H., et al. (2017). Quantification of nitrotyrosine in nitrated proteins. Free Radical Biology and Medicine. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5805625/
- Khan Academy. (n.d.). Nitration of Aniline. Available at: https://www.khanacademy.
- ResearchGate. (n.d.). Methods for the nitration of protected anilines. Available at: https://www.researchgate.
- Dos Santos, P. (n.d.). Electrophilic substitution (case aniline): Nitration. Available at: https://carmelcollegegoa.ac.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrate and Nitrite - Chapter 7: Analytical Methods. Available at: https://www.
- Pavia, D. L., et al. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: https://www.pavia.
- BenchChem. (n.d.). This compound | 96-74-2. Available at: https://www.benchchem.com/product/b5377
- Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: https://www.masterorganicchemistry.
- Quora. (2017, May 31). Direct nitration of aniline is not possible. Why?Available at: https://www.quora.
- Chemistry LibreTexts. (2019, June 5). 16.10: Nitration and Sulfonation. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.
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Technical Support Center: Troubleshooting Solubility of 2-(methylsulfonyl)-4-nitroaniline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-(methylsulfonyl)-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower you to make informed decisions in your work.
Overview of Physicochemical Properties
This compound is a yellow crystalline solid used as a versatile intermediate in the synthesis of pharmaceuticals and dyes.[1][2] Its molecular structure, featuring a methylsulfonyl and a nitro group on an aniline backbone, gives it unique chemical properties but also presents a significant challenge: low intrinsic solubility in aqueous solutions.[1][2] Understanding its fundamental properties is the first step in troubleshooting.
| Property | Value | Source(s) |
| CAS Number | 96-74-2 | [1][3] |
| Molecular Formula | C₇H₈N₂O₄S | [1][2][3] |
| Molecular Weight | 216.22 g/mol | [3] |
| Appearance | Yellow crystalline solid | [1][2] |
| Melting Point | 131-133 °C | [1] |
| General Solubility | Soluble in organic solvents (e.g., ethanol, acetone, chloroform) | [1] |
| Aqueous Solubility | Low (similar to related nitroaniline compounds) | [4] |
The primary reason for its poor aqueous solubility is the hydrophobic nature of the aromatic ring and the methylsulfonyl group. While the nitro and amine groups can participate in hydrogen bonding, the overall molecule is dominated by non-polar characteristics in its unionized state.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common solubility issues in a question-and-answer format.
Q1: My this compound won't dissolve in my aqueous buffer. What should I do first?
Answer: Direct dissolution in aqueous buffers is not recommended and is likely to fail. The compound's low intrinsic aqueous solubility requires the use of an organic solvent to first create a concentrated stock solution.
Causality: The energy required to break the compound's crystal lattice is not sufficiently compensated by the hydration energy from water molecules alone. A potent organic solvent is needed to effectively solvate the molecule and disrupt the solid state.
First Steps:
-
Confirm Purity: Ensure you are using a high-purity compound. Impurities can sometimes affect solubility.
-
Select an Organic Solvent: Choose a suitable organic solvent to prepare a stock solution. Dimethyl sulfoxide (DMSO) is the most common and effective choice for initial dissolution. Other options include ethanol or acetone.[1]
-
Follow a Validated Protocol: Use a structured protocol to prepare your stock solution (see Protocol 1 below).
Q2: I've prepared a DMSO stock solution, but the compound precipitates when I add it to my aqueous assay medium. Why is this happening and how can I fix it?
Answer: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a concentrated organic solvent is rapidly diluted into an aqueous system where it is poorly soluble. The organic solvent concentration drops, and the water is unable to keep the compound in solution, causing it to precipitate.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for precipitation issues.
Solutions:
-
Lower Final Concentration: The simplest solution is often to work at a lower final concentration of the compound.
-
Modify Dilution Technique: Add the DMSO stock to your aqueous buffer dropwise while vortexing vigorously. This avoids localized high concentrations that can initiate precipitation.
-
Adjust pH: As a sulfonamide-containing compound, its solubility is highly dependent on pH.[5][6]
-
Use a Co-solvent: Introduce a small percentage of a water-miscible, less volatile organic solvent into your final aqueous buffer to increase the overall solvent capacity.
Q3: How does pH affect the solubility of this compound?
Answer: The solubility of sulfonamides and anilines is strongly influenced by pH because their ionization state changes with the proton concentration of the solution.[5][7][8]
-
In Acidic Conditions (Low pH): The aniline nitrogen can become protonated (-NH₃⁺). This cationic salt form is generally more water-soluble than the neutral form.
-
In Basic Conditions (High pH): The proton on the aniline nitrogen can be removed, creating an anionic species. This ionized form is also typically more soluble in water. The unionized form, which predominates at intermediate pH values, is the least soluble.[5][7]
Therefore, adjusting the pH of your buffer away from the compound's isoelectric point can significantly increase its solubility. A simple pH screening experiment (see Protocol 2) is highly recommended to find the optimal pH for your specific buffer system.
Q4: What are the best co-solvents to use in my final aqueous medium?
Answer: The choice of co-solvent depends on the tolerance of your experimental system (e.g., cell culture, enzyme assay). The goal is to increase the hydrophobicity of the solvent system just enough to maintain solubility without compromising the experiment.
| Co-Solvent | Typical Starting % (v/v) | Notes |
| Ethanol | 1-5% | Generally well-tolerated in many biological assays. |
| Propylene Glycol | 1-10% | A common vehicle in pharmaceutical formulations. |
| Polyethylene Glycol 400 (PEG-400) | 1-10% | Less volatile and often used to improve solubility of hydrophobic compounds. |
| Dimethyl Sulfoxide (DMSO) | ≤ 1% | While used for the stock, keeping its final concentration low is critical as it can have biological effects. |
Important: Always run a vehicle control in your experiment containing the same final concentration of the co-solvent to ensure it does not interfere with your results.
Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for dissolving this compound in DMSO.
-
Weigh the Compound: Accurately weigh the desired amount of this compound in a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10 mM or 50 mM).
-
Promote Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Use Sonication (If Necessary): If particulates remain, place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up agglomerates and accelerate dissolution.
-
Gentle Warming (Optional): If sonication is insufficient, warm the solution to 30-37°C for a short period while mixing. Do not overheat, as this could risk degradation.
-
Visual Confirmation: Inspect the solution against a bright light. It should be a clear, homogenous yellow solution with no visible solid particles.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light. Many vendor data sheets recommend storage at 4°C for the solid, but frozen aliquots of the DMSO stock are preferable for long-term stability.[3]
Protocol 2: Determining Optimal pH for Aqueous Solubility
This experiment helps identify a pH range where the compound is most soluble in your specific buffer system.
-
Prepare Buffers: Prepare a series of your base buffer (e.g., PBS, TRIS) adjusted to a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0, 9.0).
-
Prepare Samples: In separate microcentrifuge tubes, add a fixed amount of your DMSO stock solution to each buffer to achieve the desired final concentration (that previously showed precipitation). Ensure the final DMSO concentration is constant across all samples (e.g., 1%).
-
Equilibrate: Incubate the tubes at your experimental temperature (e.g., room temperature or 37°C) for 30 minutes with gentle agitation.
-
Centrifuge: Spin the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet any precipitated compound.
-
Analyze Supernatant: Carefully collect the supernatant from each tube. Measure the concentration of the dissolved compound using a suitable analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry at the compound's absorbance maximum.
-
Interpret Results: The pH that yields the highest concentration in the supernatant is the optimal pH for maximizing solubility in that buffer system.
References
- Kang, S. I., & Bae, Y. H. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-155. [Link]
- Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. The Biochemical journal, 39(3), xlii. [Link]
- LookChem. (n.d.). This compound CAS:96-74-2, Pharmaceutical Grade, Best Price Distributor.
- ResearchGate. (2002). pH-Induced solubility transition of sulfonamide-based polymers.
- PubChem. (n.d.). 2-(2-Methylsulfonylethyl)-4-nitroaniline. National Center for Biotechnology Information.
- CPAchem. (2023). Safety data sheet according to 1907/2006/EC, Article 31.
- Al-Hamdani, A. A., et al. (2015). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. Journal of Chemical and Pharmaceutical Research, 7(4), 1049-1056. [Link]
- CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
- Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
- PubChem. (n.d.). 2-Methyl-4-nitroaniline. National Center for Biotechnology Information.
- Martínez, F., et al. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Journal of Molecular Liquids, 329, 115545. [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methyl-2-nitroaniline, 99%.
- Soton ePrints. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Global Substance Registration System. (n.d.). 4-(METHYLSULFONYL)-2-NITROANILINE.
- Chromatography Today. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- ResearchGate. (n.d.). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis.
- Taylor & Francis. (n.d.). 4-Nitroaniline – Knowledge and References.
- MDPI. (2021). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments.
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- 5. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of pH on the solubility of sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Stability of 2-(methylsulfonyl)-4-nitroaniline under acidic conditions
Introduction
Welcome to the technical support guide for 2-(methylsulfonyl)-4-nitroaniline (CAS 96-74-2). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under acidic conditions. Understanding the behavior of this molecule in various pH environments is critical for its successful application in synthesis, formulation, and biological assays. This guide addresses common questions and troubleshooting scenarios encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the acidic stability of this compound.
Q1: What is the general stability of this compound in acidic solutions?
A1: this compound is generally considered to be highly stable under a wide range of acidic conditions. This stability is evidenced by its common synthesis routes, which often involve the use of concentrated strong acids. For instance, the nitration of its precursor is typically performed in a mixture of concentrated nitric and sulfuric acids.[1] Furthermore, the final deprotection step in some syntheses involves hydrolysis with concentrated acids like HCl or sulfuric acid to remove an acetyl or other protecting group from the amine.[2]
However, "stability" is context-dependent. While the molecule's core structure is robust, extreme conditions (e.g., prolonged heating at high temperatures in highly concentrated, oxidizing acids) can eventually lead to degradation. For most standard laboratory procedures, such as acidic workups, extractions, or use in acidic reaction media at room or moderately elevated temperatures, the compound remains intact. The compound is described as stable under normal temperatures and pressures.[3]
Q2: What is the primary chemical change to expect when dissolving this compound in an acidic medium?
A2: The most immediate and significant chemical event is the protonation of the primary aromatic amine (-NH₂) group. The aniline moiety is basic and will readily accept a proton (H⁺) from the acidic medium to form the corresponding anilinium salt (-NH₃⁺). This is a reversible acid-base equilibrium, not a degradation event.
This protonation has two major consequences:
-
Altered Solubility: The anilinium salt form is ionic and therefore typically exhibits significantly higher solubility in aqueous or polar protic solvents compared to the neutral free-base form.
-
Electronic Effects: The resulting anilinium group (-NH₃⁺) is a powerful deactivating, meta-directing group for electrophilic aromatic substitution, a stark contrast to the activating, ortho-, para-directing nature of the original amine group (-NH₂).
Below is a diagram illustrating this fundamental equilibrium.
Caption: Reversible protonation of the aniline group in acid.
Q3: Are the methylsulfonyl or nitro functional groups susceptible to hydrolysis under acidic conditions?
A3: No, not under typical experimental conditions.
-
Methylsulfonyl Group (-SO₂CH₃): The carbon-sulfur (C-S) bond linking the methylsulfonyl group to the aromatic ring is exceptionally stable and resistant to cleavage by acid hydrolysis.
-
Nitro Group (-NO₂): Similarly, the carbon-nitrogen (C-N) bond of the aromatic nitro group is very robust and does not undergo hydrolysis in acid. Reduction of the nitro group to an amine is a common transformation, but this requires a reducing agent and is not an acid-catalyzed degradation pathway.[4]
Forced degradation studies, which are designed to intentionally degrade a molecule, are the primary way to identify the specific conditions under which such robust groups might break down.[5][6]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that users may encounter during their experiments.
| Problem Encountered | Potential Root Cause | Recommended Action & Scientific Rationale |
| Unexpected Color Change or Precipitation | 1. Protonation: The formation of the anilinium salt can alter the compound's chromophore, leading to a color shift (halochromism). 2. Solubility Change: The anilinium salt may have different solubility in your solvent system, potentially causing it to precipitate if the solvent is non-polar. | 1. Verify Integrity: Do not assume degradation based on color alone. Take an aliquot, neutralize it with a mild base (e.g., NaHCO₃ solution), and analyze it by TLC or HPLC to confirm the compound is intact. 2. Adjust Solvent: If precipitation occurs, it is likely due to the formation of the more polar salt. Consider using a more polar solvent system to maintain solubility. |
| Appearance of New Peaks in HPLC/LC-MS After Acidic Workup | 1. Impurity in Starting Material: The acidic conditions may have altered an existing impurity, making it visible by your analytical method. 2. Minor Degradation: While the compound is stable, extremely harsh conditions (e.g., >80°C in >6M HCl for >24h) could cause a low level of degradation. 3. Reaction with Other Reagents: The acid may have catalyzed a reaction with another component in your mixture. | 1. Run a Control: Subject a pure sample of your starting material to the exact same acidic workup conditions. This will isolate the effect of the acid on your compound of interest. 2. Moderate Conditions: Ensure your workup conditions are not excessively harsh. Use the minimum acid concentration and temperature necessary to achieve your goal. 3. Analyze the Impurity: If possible, obtain a mass spectrum of the new peak to hypothesize its structure. This can provide clues about the degradation pathway. |
| Compound Fails to React in a Subsequent Step After Acid Exposure | 1. Persistent Protonation: The amine group is likely still in its protonated anilinium form (-NH₃⁺). This form is unreactive as a nucleophile and deactivates the aromatic ring. | 1. Neutralize Before Reaction: Before proceeding to the next step, ensure you have fully neutralized the acidic solution with a suitable base (e.g., NaHCO₃, Et₃N, K₂CO₃) to regenerate the free amine (-NH₂). 2. Confirm with pH: Use pH paper or a pH meter to confirm that the solution is neutral or slightly basic (pH > 7) before adding reagents for the subsequent transformation. |
Section 3: Experimental Protocol for Stability Assessment
To provide a self-validating system for your specific experimental conditions, we recommend performing a simple forced degradation study. This protocol allows you to quantify the stability of this compound in your acidic medium of choice.
Protocol: Quantitative Assessment of Acidic Stability by HPLC
Objective: To determine the percentage of this compound remaining after incubation in an acidic solution over time.
Materials:
-
This compound
-
Class A Volumetric Flasks and Pipettes
-
HPLC-grade Acetonitrile (ACN) and Water
-
Acid of interest (e.g., HCl, H₂SO₄)
-
Base for quenching (e.g., Sodium Hydroxide solution)
-
HPLC system with a C18 column and UV detector (detection at ~380 nm is a good starting point)
Methodology Workflow:
Caption: Workflow for assessing compound stability in acid.
Step-by-Step Procedure:
-
Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
T=0 Sample Preparation: In a vial, mix your chosen solvents (e.g., 500 µL water). Add your acid (e.g., 100 µL of 6M HCl to make a final concentration of 1M). Finally, add your stock solution (e.g., 10 µL for a final concentration of ~0.02 mg/mL). Immediately quench this solution by transferring a 100 µL aliquot into a separate HPLC vial containing 900 µL of a neutralizing mobile phase or a dilute basic solution. This is your 100% reference point.
-
Incubation: Place the remaining acidic solution from step 2 in a temperature-controlled environment (e.g., a 40°C water bath).
-
Time-Point Sampling: At predetermined intervals (e.g., 2, 6, 24 hours), withdraw a 100 µL aliquot from the incubating solution and quench it in an HPLC vial as described in step 2.
-
HPLC Analysis: Analyze all samples (T=0 and subsequent time points) using an isocratic or gradient HPLC method that gives a sharp, well-resolved peak for the parent compound.
-
Data Interpretation: Calculate the percentage of compound remaining at each time point by comparing the peak area to the T=0 sample.
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
Expected Results: Under non-extreme conditions (e.g., 1M HCl at 40°C), you should expect to see >95% of the compound remaining even after 24 hours, confirming its high stability.
References
- Royal Society of Chemistry. (2020, May 19). Critical review on the chemical reduction of nitroaniline. [Link]
- PubMed. (2007).
- ResearchGate.
- Scribd. Hydrolysis of 4-Nitroaniline. [Link]
- ResearchGate. (2010, August).
- ResearchGate. Degradation of 4-nitroaniline by Stenotrophomonas strain HPC 135. [Link]
- National Institutes of Health (NIH). (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. [Link]
- ResearchGate. (2021, August). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]
- MedCrave. (2016, December 14).
- ResearchG
- Int. J. Electrochem. Sci. (2015, February 24).
- AHH Chemical. This compound CAS:96-74-2, Pharmaceutical Grade, Best Price Distributor. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound CAS:96-74-2 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
- 4. Critical review on the chemical reduction of nitroaniline - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01745K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Degradation Pathways of 2-(Methylsulfonyl)-4-nitroaniline
Welcome to the technical support center for the analysis of 2-(methylsulfonyl)-4-nitroaniline degradation. This guide is designed for researchers, scientists, and drug development professionals actively engaged in studying the metabolic and environmental fate of this compound. Here, we move beyond simple protocols to explain the underlying scientific principles, helping you anticipate challenges, troubleshoot effectively, and interpret your data with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the degradation of this compound, providing concise answers grounded in established principles of xenobiotic metabolism.
Q1: What are the most probable initial steps in the microbial degradation of this compound?
A1: Based on extensive research into the microbial degradation of nitroaromatic compounds, the most likely initial attack will be on the nitro group.[1][2][3] The electron-withdrawing nature of the nitro and methylsulfonyl groups makes the aromatic ring resistant to oxidative attack.[3] Therefore, a reductive pathway is highly favored. Microorganisms employ nitroreductases, which are NAD(P)H-dependent flavoenzymes, to reduce the nitro group sequentially to nitroso, hydroxylamino, and finally, an amino group.[4][5][6] This results in the formation of 2-(methylsulfonyl)-4-aminophenylamine.
Q2: Can the methylsulfonyl group be cleaved during degradation?
A2: Yes, the cleavage of the methylsulfonyl group is a plausible, though likely secondary, degradation step. This can occur through hydrolytic or oxidative mechanisms. While enzymatic hydrolysis of aryl sulfonamides is known, it is generally a slower process compared to the reduction of a nitro group.[7] Oxidative cleavage of the C-S bond by mono- or dioxygenase enzymes is another possibility, potentially leading to the formation of a catechol intermediate and the release of sulfite.
Q3: What are the expected abiotic degradation pathways for this compound?
A3: Abiotic degradation, particularly photodegradation, is a significant pathway for nitroanilines.[8][9] Under UV or solar radiation, this compound may undergo transformations. The primary mechanism is likely to involve the generation of reactive oxygen species (ROS) that attack the aromatic ring, leading to hydroxylation and eventual ring cleavage.[10] Hydrolysis of the sulfonyl group can also be influenced by pH and temperature, though this is typically a slow process under environmentally relevant conditions.
Q4: My LC-MS analysis of degradation samples shows multiple unknown peaks. How can I identify these potential metabolites?
A4: Identifying unknown metabolites is a common challenge. A systematic approach is crucial.
-
High-Resolution Mass Spectrometry (HRMS): Use techniques like TOF or Orbitrap MS to obtain accurate mass measurements of the unknown peaks. This allows you to propose elemental compositions for the parent ions and their fragments.
-
Tandem MS (MS/MS): Fragment the parent ions of your unknown peaks to obtain structural information. Compare the fragmentation patterns to that of the parent compound, this compound. Look for characteristic losses, such as the loss of the nitro group (NO2), the methylsulfonyl group (CH3SO2), or parts thereof.
-
Isotope Labeling: If possible, synthesize a labeled version of this compound (e.g., with 13C or 15N). Metabolites derived from your compound will show a characteristic mass shift, confirming their origin.
-
Consult Literature on Analogs: Review the degradation pathways of similar compounds like p-nitroaniline or other sulfonated aromatics. This can provide clues about the types of transformations to expect (e.g., hydroxylation, acetylation of the amino group).
Q5: I'm observing poor peak shape and inconsistent retention times in my HPLC analysis. What are the likely causes?
A5: Poor chromatography can stem from several sources. Here's a troubleshooting checklist:
-
Sample Solvent Incompatibility: Ensure your sample is dissolved in a solvent that is compatible with your mobile phase. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.[11][12]
-
Column Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks. Try diluting your sample.[13]
-
Secondary Interactions: The amino group in this compound and its reduced metabolites can interact with residual silanols on the silica backbone of C18 columns, leading to tailing. Ensure your mobile phase is buffered appropriately (a pH of 2.5-4 is often a good starting point for amines). Using a column with end-capping or a different stationary phase (e.g., a polar-embedded phase) can also mitigate this.
-
Column Contamination: Accumulation of matrix components from your degradation study on the column can lead to peak shape issues and pressure increases. Use a guard column and appropriate sample preparation (e.g., solid-phase extraction) to protect your analytical column.[14]
Part 2: Troubleshooting Guides
This section provides more detailed, scenario-based troubleshooting advice for common experimental hurdles.
Scenario 1: No Degradation Observed in Microbial Culture
You've incubated this compound with a microbial consortium, but after 48 hours, HPLC analysis shows no decrease in the parent compound concentration.
| Potential Cause | Explanation | Troubleshooting Steps |
| Toxicity of the Compound | Nitroaromatic compounds can be toxic to microorganisms at high concentrations, inhibiting their metabolic activity.[3][15] | 1. Run a dose-response experiment: Test a range of concentrations of this compound to determine the minimum inhibitory concentration (MIC). 2. Acclimatize your culture: Start with a low concentration of the compound and gradually increase it over several passages to allow the microbial community to adapt. |
| Lack of Required Enzymes | The microbial consortium may not possess the necessary nitroreductases or other enzymes to initiate degradation.[1][16] | 1. Use a different inoculum: Source microorganisms from a site with a history of contamination with nitroaromatic compounds. 2. Provide a co-substrate: The degradation may require an additional carbon or nitrogen source to support microbial growth and enzyme induction. |
| Sub-optimal Culture Conditions | Factors like pH, temperature, and oxygen availability can significantly impact microbial activity. | 1. Optimize pH and temperature: Research the optimal growth conditions for the types of microorganisms you are using. 2. Test anaerobic conditions: Reductive transformations of nitro groups are often more favorable under anaerobic or anoxic conditions.[1][16] |
| Analytical Issues | The compound may be adsorbing to your culture vessel or being lost to volatilization (though unlikely for this compound). | 1. Run a sterile control: Incubate the compound in sterile media without microorganisms to check for abiotic losses. 2. Check your extraction efficiency: Spike a known amount of the compound into a blank culture matrix and perform your extraction and analysis to ensure you are recovering it efficiently. |
Scenario 2: Inconsistent Results in Photodegradation Experiments
Your photodegradation experiments are yielding variable degradation rates and different metabolite profiles between replicates.
| Potential Cause | Explanation | Troubleshooting Steps |
| Fluctuations in Light Source | The intensity and wavelength of your UV lamp can change over time, affecting the rate of photodegradation. | 1. Monitor lamp output: Use a radiometer to measure the light intensity before each experiment. 2. Standardize lamp warm-up time: Always allow the lamp to warm up for a consistent period before starting the experiment. |
| Variability in Water Matrix | The pH, dissolved organic matter, and presence of ions in your water can influence photodegradation rates.[10] | 1. Use a buffered solution: Maintain a constant pH throughout your experiments. 2. Use a consistent water source: Use purified water (e.g., Milli-Q) or a well-characterized natural water sample for all experiments. |
| Sample Temperature | Temperature can affect reaction kinetics. | 1. Use a temperature-controlled reactor: Maintain a constant temperature for all samples. |
| Inconsistent Catalyst Suspension (if applicable) | If using a photocatalyst like TiO2, inconsistent mixing can lead to variable results. | 1. Ensure vigorous and consistent stirring: Use a magnetic stirrer at a constant speed to keep the catalyst suspended. 2. Pre-sonicate the catalyst suspension: This can help to break up agglomerates and ensure a more uniform particle size distribution. |
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Method for Microbial Degradation Study
-
Prepare Media: Prepare a suitable microbial growth medium (e.g., minimal salts medium).
-
Inoculation: Inoculate the medium with your microbial culture of interest.
-
Spiking: Add this compound from a sterile stock solution to achieve the desired final concentration.
-
Incubation: Incubate the cultures under controlled conditions (temperature, shaking, and light/dark).
-
Sampling: At regular time intervals, withdraw an aliquot of the culture.
-
Sample Preparation: Centrifuge the sample to pellet the cells. Filter the supernatant through a 0.22 µm filter.
-
Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the parent compound and identify metabolites.
Protocol 2: Analytical Method for HPLC-UV
-
Column: C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 380 nm (for nitroaromatics)
Hypothesized Degradation Pathways
The following diagrams illustrate the most probable initial degradation pathways for this compound based on established microbial metabolism of analogous compounds.
Caption: General workflow for studying the degradation of this compound.
References
- Higson, F. K. (1992). Microbial degradation of nitroaromatic compounds. Advances in applied microbiology, 37, 1-19. [Link]
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250-272. [Link]
- Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49(1), 523-555. [Link]
- Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-chloro-4-nitroaniline via novel aerobic degradation pathway by Rhodococcus sp. strain MB-P1. PloS one, 8(4), e62174. [Link]
- van der Meer, J. R., Bosma, T., de Bruin, W. P., Harms, H., & Zehnder, A. J. (1998). Degradation of nitroaromatic compounds by microorganisms. FEMS microbiology reviews, 21(4), 335-352. [Link]
- Roldán, M. D., Pérez-Reinado, E., Castillo, F., & Moreno-Vivián, C. (2008). Reduction of nitroaromatic compounds by bacteria. In Biology of the nitrogen cycle (pp. 307-316). Elsevier. [Link]
- Williams, R. E., & Bruce, N. C. (2002). ‘New uses for an old enzyme’—the old yellow enzyme family of flavoenzymes. Microbiology, 148(6), 1607-1614. [Link]
- Rieger, P. G., Meier, J. M., & Knackmuss, H. J. (1999). Importance of the nitro group position for the microbial degradation of nitrotoluenes. Journal of Industrial Microbiology and Biotechnology, 23(1), 22-29. [Link]
- Unknown Source.
- Konstantinou, I. K., & Albanis, T. A. (2004). TiO2-assisted photocatalytic degradation of azo dyes in aqueous solution: kinetic and mechanistic investigations: a review. Applied Catalysis B: Environmental, 49(1), 1-14. [Link]
- Unknown Source.
- Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477. [Link]
- Unknown Source.
- Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photochemical processes for water treatment. Chemical reviews, 93(2), 671-698. [Link]
- Sun, S. P., Li, C. J., Sun, J. H., Shi, S. H., Ai, Z. H., & Zhang, L. Z. (2007). Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process.
- Unknown Source.
- Unknown Source.
- Unknown Source.
- Unknown Source.
- Unknown Source.
- Unknown Source.
- Unknown Source.
- Unknown Source.
- Dolan, J. W. (2002). HPLC troubleshooting. LCGC North America, 20(4), 346-351. [Link]
- Unknown Source.
- International Journal of Scientific Development and Research. (2023). Troubleshooting in HPLC: A Review. [Link]
- Unknown Source.
- Chromedia. (n.d.). Troubleshooting LC, basics. [Link]
- Unknown Source.
Sources
- 1. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. ijsdr.org [ijsdr.org]
- 13. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Biodegradation of nitroaromatic compounds. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting the Sulfonylation of 2-Nitroaniline
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the sulfonylation of 2-nitroaniline with methylsulfonyl chloride to synthesize N-(2-nitrophenyl)methanesulfonamide. This reaction, while straightforward in principle, is often plagued by incompleteness due to the inherent electronic properties and steric factors of the starting material. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and optimize your reaction for a successful outcome.
Troubleshooting Guide: Addressing Incomplete Reactions
The most common issue reported is the incomplete consumption of 2-nitroaniline, leading to low yields of the desired product. This section is structured in a question-and-answer format to directly address specific problems you may be facing in the laboratory.
Question 1: My reaction has stalled, and I have a significant amount of unreacted 2-nitroaniline. What are the likely causes and how can I fix this?
An incomplete reaction is often a result of the reduced nucleophilicity of 2-nitroaniline and potential side reactions that consume your reagents.
Underlying Causes:
-
Reduced Nucleophilicity of 2-Nitroaniline: The primary challenge in this synthesis is the electronically deactivated nature of the amine group in 2-nitroaniline. The strongly electron-withdrawing nitro group (-NO₂) at the ortho position significantly reduces the electron density on the nitrogen atom through both inductive and resonance effects. This makes the amine a weak nucleophile, slowing down the desired reaction with the electrophilic methylsulfonyl chloride. The basicity of 2-nitroaniline is nearly 100,000 times lower than that of aniline, which illustrates this deactivating effect.[1]
-
Protonation of the Amine: The reaction between methylsulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[2] If not effectively neutralized, this acid will protonate the starting 2-nitroaniline, which is a weak base. The resulting anilinium salt is no longer nucleophilic and will not react with methylsulfonyl chloride, effectively halting the reaction.
-
Hydrolysis of Methylsulfonyl Chloride: Methylsulfonyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of moisture.[3] Any water in your solvent or on your glassware will consume the electrophile, making it unavailable to react with the 2-nitroaniline.
-
Insufficient Reaction Time or Temperature: Due to the low reactivity of 2-nitroaniline, the reaction may simply require more time or a modest increase in temperature to proceed to completion.
Solutions:
-
Ensure Anhydrous Conditions: All glassware should be oven-dried, and anhydrous solvents must be used. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[2]
-
Use an Appropriate Base: A tertiary amine base, such as pyridine or triethylamine, is crucial to scavenge the HCl produced.[2][4] At least one equivalent of the base is necessary. Using the base as the solvent (e.g., neat pyridine) can also be an effective strategy.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.[5][6][7][8][9] This will give you a clear indication of whether the reaction is progressing or has stalled.
-
Extend Reaction Time: If the reaction is proceeding slowly, consider extending the reaction time. Reactions with deactivated anilines can often take several hours to reach completion.
-
Controlled Increase in Temperature: If the reaction is still sluggish at room temperature, a moderate increase in temperature (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions. In some protocols for similar compounds, temperatures have been raised to 85-100 °C to drive the reaction to completion.[2]
Question 2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?
The formation of byproducts is another common hurdle, complicating purification and reducing the yield of the desired N-(2-nitrophenyl)methanesulfonamide.
Potential Side Products:
-
Di-sulfonated Product (N,N-bis(methylsulfonyl)-2-nitroaniline): If an excess of methylsulfonyl chloride is used, or if the reaction conditions are too harsh, a second sulfonylation can occur on the nitrogen of the initially formed sulfonamide.
-
C-Sulfonylated Products: While less common for N-sulfonylation, there is a possibility of electrophilic aromatic substitution on the aniline ring, leading to the formation of C-sulfonylated isomers. However, this is more prevalent in the absence of a base or under different reaction conditions.
-
Hydrolysis Product (Methanesulfonic Acid): As mentioned, any moisture will lead to the formation of methanesulfonic acid from methylsulfonyl chloride.
Strategies for Minimizing Side Products:
-
Control Stoichiometry: To avoid di-sulfonylation, use a slight excess of 2-nitroaniline (e.g., 1.05-1.1 equivalents) relative to methylsulfonyl chloride. This ensures the complete consumption of the more reactive reagent.[2]
-
Slow Addition of Reagents: Add the methylsulfonyl chloride dropwise to the solution of 2-nitroaniline and base at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile in the reaction mixture, disfavoring the second sulfonylation.[2]
-
Maintain Low Temperature: Running the reaction at a controlled low temperature (0 °C to room temperature) will generally favor the mono-sulfonylation product.
Question 3: My work-up is difficult, and I'm struggling to separate my product from the unreacted 2-nitroaniline. What is an effective purification strategy?
Due to the similar polarities of the starting material and the product, purification can be challenging.
Recommended Work-up and Purification Protocol:
-
Quench the Reaction: Once the reaction is complete (as determined by TLC/HPLC), cool the reaction mixture and carefully quench it by adding water or ice.
-
Acid Wash: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the unreacted basic 2-nitroaniline, forming the water-soluble anilinium salt which will move into the aqueous layer. The desired sulfonamide product is not basic and will remain in the organic layer.
-
Base Wash: Subsequently, wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, such as methanesulfonic acid.
-
Brine Wash and Drying: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration and Recrystallization/Chromatography: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the role of steric hindrance in this reaction?
The ortho-nitro group in 2-nitroaniline creates significant steric hindrance around the amine.[4][10][11] This steric bulk can impede the approach of the electrophilic methylsulfonyl chloride to the nitrogen atom, further slowing down the reaction rate compared to anilines with meta or para substituents.
Q2: Which base is better for this reaction: pyridine or triethylamine?
Both pyridine and triethylamine are commonly used bases for sulfonylation reactions.[4]
-
Pyridine: Pyridine is less basic than triethylamine but can also act as a nucleophilic catalyst. In some cases, it can form a more reactive sulfonylpyridinium intermediate, which then reacts with the amine.
-
Triethylamine (TEA): TEA is a stronger, non-nucleophilic base.[1] Its primary role is to scavenge the HCl produced.
For a weakly nucleophilic amine like 2-nitroaniline, pyridine might offer a slight advantage due to its potential catalytic role. However, both are generally effective, and the choice may depend on the specific reaction conditions and solvent.
Q3: What is a good TLC solvent system to monitor the reaction?
A mixture of a non-polar and a polar solvent is typically effective. For nitroanilines, common systems include hexane/ethyl acetate or toluene/ethanol.[7][9] You should aim for a solvent system that gives a good separation between the 2-nitroaniline spot and the new, typically less polar, product spot. The starting aniline is more polar and will have a lower Rf value than the sulfonamide product.
Q4: Can I use a different sulfonylating agent?
Yes, other sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) can be used, and the general principles discussed here will apply. The reactivity of the sulfonyl chloride can be influenced by the substituents on the aromatic ring.
Experimental Protocols and Data
Table 1: Key Reactant Properties and Stoichiometry
| Compound | Molecular Weight ( g/mol ) | Equivalents | Moles (for a 10 mmol scale) |
| 2-Nitroaniline | 138.12 | 1.0 | 10.0 mmol (1.38 g) |
| Methylsulfonyl Chloride | 114.55 | 1.05 | 10.5 mmol (1.20 g, 0.82 mL) |
| Pyridine | 79.10 | 1.1 or as solvent | 11.0 mmol (0.87 g, 0.89 mL) |
General Experimental Protocol for N-(2-nitrophenyl)methanesulfonamide
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-nitroaniline (1.0 eq) and anhydrous pyridine (can be used as the solvent, or use another anhydrous solvent like dichloromethane with 1.1 eq of pyridine).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methylsulfonyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate solvent system).[5]
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Process
Reaction Mechanism
Caption: A logical workflow for troubleshooting common issues.
References
- Islam, M. R., & Khondaker, M. A. (2010). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2, (5), 735-738.
- PubChem. (n.d.). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. National Center for Biotechnology Information.
- BenchChem. (2025).
- Wikipedia. (n.d.). 2-Nitroaniline.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124083, N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide.
- Saleem, M., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Chemical Society of Pakistan, 40(1), 134-141.
- Wikipedia. (n.d.). Methanesulfonyl chloride.
- King, J. F., & Dueck, R. (1998). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 76(6), 845-856.
- SIELC Technologies. (n.d.). Separation of 2-Nitroaniline on Newcrom R1 HPLC column.
- ChemicalBook. (n.d.). N-Methyl-1-(4-nitrophenyl)methanesulfonamide synthesis.
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Google Patents. (n.d.). US20030236437A1 - Process to prepare sulfonamides.
- Scribd. (n.d.).
- Google Patents. (n.d.). ITMI971342A1 - PROCEDURE FOR THE PREPARATION OF N- (4-NITRO-2 PHENOXYPHENYL) - METHANSULPHONAMIDE.
- Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines.
- Scribd. (n.d.). Analysis of The Composition of Mixture of Nitro An....
- Thermo Fisher Scientific. (n.d.).
- ResearchGate. (2014).
- Physics Forums. (2018).
- BenchChem. (2025). The Enhanced Electrophilicity of the Sulfonyl Chloride Group in Nitro Compounds: A Technical Guide.
Sources
- 1. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 2. ITMI971342A1 - PROCEDURE FOR THE PREPARATION OF N- (4-NITRO-2 PHENOXYPHENYL) - METHANSULPHONAMIDE - Google Patents [patents.google.com]
- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. physicsforums.com [physicsforums.com]
Technical Support Center: Purification of Aromatic Nitro Compounds
Welcome to the technical support center for the purification of aromatic nitro compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable but often problematic molecules. The inherent properties of aromatic nitro compounds, such as high polarity, thermal sensitivity, and the frequent co-occurrence of closely related isomers, demand carefully considered purification strategies. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve the desired purity for your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and concerns regarding the handling and purification of aromatic nitro compounds.
Q1: What are the primary hazards associated with aromatic nitro compounds, and what initial precautions should I take?
A1: Aromatic nitro compounds present several significant hazards that require strict safety protocols. Many are toxic, can be absorbed through the skin, and are potential mutagens or carcinogens.[1][2] The nitro group, being a high-energy functional group, renders many of these compounds, particularly those with multiple nitro groups like trinitrotoluene (TNT), thermally unstable and potentially explosive.[3][4]
Core Safety Guidelines:
-
Consult the Safety Data Sheet (SDS): Always review the SDS for each specific compound to understand its unique hazard profile before you begin any work.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1]
-
Avoid Heat and Friction: Be mindful of the thermal sensitivity of nitroaromatic compounds. Avoid excessive heating and grinding, which can lead to decomposition.[5]
Q2: I've just completed a nitration reaction. What are the most common types of impurities I should expect in my crude product?
A2: The crude product of a nitration reaction is rarely pure. The most common impurities include:
-
Isomeric Byproducts: Nitration of substituted aromatic rings often yields a mixture of ortho, meta, and para isomers, which can have very similar physical properties, making them difficult to separate.
-
Over-nitrated Products: In the synthesis of mononitro compounds, it's common to have small amounts of dinitro or even trinitro byproducts.[6]
-
Unreacted Starting Materials: Incomplete reactions will leave residual starting aromatic compounds.
-
Nitrophenolic Compounds: These can form as oxidation byproducts, especially under harsh nitrating conditions.[7]
-
Residual Acids: Traces of the nitrating acids (sulfuric and nitric acid) are often present and need to be removed.[8]
Q3: My aromatic nitro compound is a high-melting solid. Is recrystallization a good purification strategy?
A3: Recrystallization is often an excellent choice for purifying solid aromatic nitro compounds. However, success is highly dependent on selecting the right solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[9][10][11] For polar nitro compounds, alcohols, or mixed solvent systems like alcohol/water, are often a good starting point.[9]
Q4: I am concerned about the thermal stability of my nitro compound during purification. At what temperature does decomposition become a significant risk?
A4: The thermal stability of aromatic nitro compounds varies greatly depending on their specific structure and the presence of impurities. The onset of decomposition can be as low as 140°C, and this can be initiated by impurities like residual acids or metal salts.[8][12] Polynitrated aromatics are generally less stable than their mononitrated counterparts. It is crucial to avoid high temperatures during purification steps like distillation.[5] Techniques like differential scanning calorimetry (DSC) can be used to determine the decomposition temperature of a specific compound.[13]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific challenges you may encounter during the purification of aromatic nitro compounds, presented in a question-and-answer format.
Recrystallization Troubleshooting
Q5: I'm trying to recrystallize my nitroaromatic compound, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?
A5: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the recrystallization solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.[14][15]
Troubleshooting Workflow for "Oiling Out"
Caption: Troubleshooting workflow for oiling out during recrystallization.
Q6: My recrystallization yield is very low. What are the likely causes and how can I improve it?
A6: A low yield in recrystallization is a common problem and can stem from several factors.[16]
Troubleshooting Steps for Low Recrystallization Yield:
-
Excess Solvent: The most common reason is using too much solvent, which keeps a significant amount of your product dissolved in the mother liquor.
-
Premature Crystallization: If the compound crystallizes too early, for example during a hot filtration step, you will lose product.
-
Solution: Use a slight excess of hot solvent before hot filtration and keep the filtration apparatus hot.
-
-
Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.
-
Solution: Ensure the flask is cooled in an ice bath for an adequate amount of time after it has reached room temperature.[14]
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[14]
-
Q7: I can't get my nitro compound to crystallize from solution. What should I do?
A7: Failure to crystallize usually means the solution is not supersaturated.
Methods to Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[14]
-
Seeding: Add a tiny crystal of the pure compound (if available) to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[14]
-
Reducing Solvent Volume: Carefully evaporate some of the solvent by gentle heating or under reduced pressure to increase the concentration of your compound.[14][16]
-
Lowering the Temperature: If you have only cooled to room temperature, try using an ice bath or even a freezer to further decrease the solubility.[14]
-
Adding an Anti-Solvent: Slowly add a solvent in which your compound is insoluble but is miscible with your current solvent. This will reduce the overall solubility and promote crystallization.[14]
Chromatography Troubleshooting
Q8: I am trying to separate isomers of a dinitrotoluene using column chromatography, but the separation is poor. What can I do?
A8: Isomers of nitroaromatic compounds often have very similar polarities, making chromatographic separation challenging.
Tips for Improving Isomer Separation by Column Chromatography:
-
Solvent System Optimization: Experiment with different solvent systems. A less polar eluent will generally increase the retention time and may improve separation. Consider using a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane).
-
Column Dimensions: Use a long, thin column to increase the number of theoretical plates and improve resolution.
-
Stationary Phase: While silica gel is common, consider using a different stationary phase like alumina, which may offer different selectivity.
-
Gradient Elution: If isocratic elution (using a single solvent mixture) is not working, try a gradient elution where the polarity of the eluent is gradually increased during the separation.
Q9: My nitro compound appears to be decomposing on the silica gel column. How can I avoid this?
A9: Some nitro compounds can be sensitive to the acidic nature of silica gel.
Strategies to Prevent Decomposition on Silica Gel:
-
Neutralize the Silica: You can "deactivate" the silica gel by adding a small amount of a base, like triethylamine (typically 0.1-1% v/v), to your eluent. This will neutralize the acidic sites on the silica.
-
Use a Different Stationary Phase: Consider using a more neutral stationary phase like neutral alumina.
-
Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography, which employs pressure to speed up the elution.
Other Purification Challenges
Q10: My crude dinitrotoluene product contains several isomers. Are there non-chromatographic methods to purify the 2,4- and 2,6-isomers?
A10: Yes, chemical methods can be employed to separate dinitrotoluene (DNT) isomers.
-
Aqueous Sulfuric Acid Treatment: One method involves dissolving the mixture of DNT isomers in hot aqueous sulfuric acid (around 65-90 wt%) and then cooling the solution. The 2,4-DNT isomer is less soluble and will preferentially crystallize out, leaving other isomers in solution.[17]
-
Alkali Metal Disulfide Wash: Another approach is to treat the DNT mixture with an aqueous solution of an alkali metal disulfide (e.g., sodium disulfide). This selectively reacts with the "meta" DNT isomers, converting them into water-soluble products that can be washed away, leaving the desired 2,4- and 2,6-DNT isomers.[18]
Q11: My mononitrobenzene product is contaminated with dinitrophenols. How can I remove these acidic impurities?
A11: Acidic impurities like dinitrophenols can be effectively removed by washing the crude product with a basic solution.
Washing Protocol for Removing Acidic Impurities:
-
Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous solution of sodium hydroxide or sodium carbonate.[8] The acidic nitrophenols will be deprotonated to form water-soluble salts that partition into the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with water to remove any residual base, followed by a wash with brine to aid in drying.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
A two-step washing process using ammonia followed by a stronger base like caustic soda can also be employed for industrial-scale purification.[7]
Part 3: Experimental Protocols & Data
This section provides detailed step-by-step protocols for key purification techniques and summarizes important data in a tabular format.
Protocol 1: General Recrystallization of an Aromatic Nitro Compound
This protocol provides a general procedure for the single-solvent recrystallization of a solid aromatic nitro compound.
Materials:
-
Crude aromatic nitro compound
-
Recrystallization solvent (e.g., ethanol, methanol, isopropanol, or a mixture like ethanol/water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[9][11][19]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil on a hot plate. Continue adding small portions of the hot solvent until the compound just dissolves completely.[11]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[11]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[14]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Purification of Dinitrotoluene Isomers via Sulfuric Acid Crystallization
This protocol is adapted from a patented method for the purification of 2,4-dinitrotoluene.[17]
Materials:
-
Crude dinitrotoluene (DNT) isomer mixture
-
Aqueous sulfuric acid (65-90 wt%)
-
Jacketed reaction vessel with stirring
-
Heating and cooling system
Procedure:
-
In a jacketed reaction vessel, heat the aqueous sulfuric acid solution to a temperature between 50°C and 90°C.[17]
-
Add the crude DNT isomer mixture to the hot acid with stirring. Continue stirring until an aqueous acid phase saturated with DNT isomers is formed.[17]
-
Separate the saturated aqueous acid phase from any undissolved organic phase.
-
Slowly cool the aqueous acid phase to a temperature below 40°C to induce the precipitation of crystalline 2,4-DNT.[17]
-
Collect the purified 2,4-DNT crystals by filtration.
-
Wash the crystals with cold water to remove residual sulfuric acid.
-
Dry the purified crystals.
Data Summary: Common Recrystallization Solvents
The following table provides a starting point for selecting a suitable recrystallization solvent for aromatic nitro compounds based on their polarity.
| Compound Polarity | Recommended Solvents/Systems | Comments |
| Low Polarity | Hexane, Heptane, Toluene | Good for less polar nitroaromatics. Toluene has a higher boiling point. |
| Medium Polarity | Ethanol, Methanol, Isopropanol | Generally good choices for many mononitro and dinitro compounds.[19] |
| High Polarity | Ethanol/Water, Acetone/Hexane, Acetic Acid | Mixed solvent systems are very versatile.[9][20] Acetic acid can be effective for certain compounds.[19] |
Part 4: Purity Assessment
After purification, it is essential to assess the purity of your aromatic nitro compound. Several analytical techniques can be employed for this purpose.
Recommended Analytical Techniques for Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for quantifying the purity of non-volatile and thermally labile compounds. A C18 reversed-phase column with a UV detector is commonly used.[21]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable nitroaromatic compounds. It provides both quantitative purity data and mass spectral information for impurity identification.[21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and detect impurities if they are present in sufficient concentration (typically >1%).
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
The selection of the most appropriate analytical method will depend on the properties of your specific compound and the potential impurities.[23][24][25]
References
- Purification of dinitrotoluene.
- Recrystalliz
- High purity 2,4-dinitrotoluene from toluene nitration process.
- Solvent selection for recrystallization: An undergradu
- Method of purifying nitrated aromatic compounds from a nitration process.
- Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems.
- Nitrocompounds, Aromatic.
- Reduction of nitro compounds. Wikipedia. [Link]
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
- Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]
- Troubleshooting. Chemistry LibreTexts. [Link]
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Recrystalliz
- Process for removing impurities
- TNT. Wikipedia. [Link]
- Nitroaromatic Compounds, from Synthesis to Biodegradation.
- Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
- Nitroaromatics. Josef Meissner GmbH & Co. KG. [Link]
- Method of reducing aromatic nitro compounds.
- Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
- Aromatic Nitro Compounds. Missouri S&T. [Link]
- Nitro Compounds, Aromatic.
- Investigation of thermal stability of some nitroaromatic derivatives by dsc.
- Thermal Stability Characteristics of Nitroarom
- How can one remove nitrobenzene from reaction mixture without column chromatography?
- NITRO COMPOUNDS.
- Thermal risk classification optimization of flammable aromatic nitro compounds: Experiments and QSPR models.
- Guide for crystalliz
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
- Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. ASM Journals. [Link]
- Nitrobenzene and Related Compounds | Chromatographic Analysis. Taylor & Francis eBooks. [Link]
- Advice for Crystalliz
- Nitro Compounds. Chemistry LibreTexts. [Link]
- Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45.
- Process for the purification of mononitro aromatic compounds.
- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]
- Struggling with the purification of a nitroaldol product. Reddit. [Link]
- Getting crystals your crystallographer will treasure: a beginner's guide.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
- Winning Strategies to Develop an Analytical Method for Nitrosamines.
- Nitro Compounds | Environmental Health & Safety.
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Technical Support Center: Optimizing Mobile Phase for HPLC of Sulfonylated Anilines
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of sulfonylated anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of mobile phase optimization for this specific class of compounds. The following sections provide in-depth, experience-driven advice in a question-and-answer format to address common challenges and empower you to develop robust and reliable analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when developing HPLC methods for sulfonylated anilines.
Q1: What are the recommended starting conditions for the reversed-phase HPLC analysis of sulfonylated anilines?
A1: For initial method development with sulfonylated anilines, a reversed-phase C18 column is a robust starting point. A gradient elution is generally preferred to effectively separate compounds with a range of polarities.
Table 1: Recommended Starting Gradient Conditions
| Time (min) | %A (Aqueous) | %B (Organic) |
|---|---|---|
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Aqueous Phase (A): Water with 0.1% formic acid (for acidic conditions) or 10 mM ammonium formate (for near-neutral conditions).
-
Organic Phase (B): Acetonitrile or methanol. Acetonitrile often provides better peak shape and lower viscosity.[1]
This generic gradient will provide a good overview of the sample components and their retention behavior, which can then be optimized for better resolution and shorter run times.
Q2: How does the pH of the mobile phase affect the retention and peak shape of sulfonylated anilines?
A2: The pH of the mobile phase is a critical parameter that significantly influences the retention and peak shape of ionizable compounds like sulfonylated anilines.[2][3] The aniline moiety is basic, while the sulfonyl group can have acidic properties depending on its structure.
-
Low pH (e.g., pH 2-4): At acidic pH, the aniline nitrogen is protonated, making the molecule more polar and resulting in earlier elution in reversed-phase chromatography. This can be advantageous for improving peak shape by minimizing interactions with residual silanols on the silica-based stationary phase.[4][5][6]
-
Mid-range pH (e.g., pH 5-7): Operating near the pKa of the aniline group can lead to inconsistent retention times and poor peak shapes, including peak splitting, as both the ionized and non-ionized forms of the analyte may be present.[2][7]
-
High pH (e.g., pH 8-10): At basic pH, the aniline group is neutral, increasing its hydrophobicity and leading to longer retention. This can be useful for enhancing the separation of closely eluting polar compounds. However, it's crucial to use a pH-stable column to prevent degradation of the stationary phase.[2][5]
Q3: Should I use acetonitrile or methanol as the organic modifier?
A3: Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC, and the choice can impact selectivity.[1]
-
Acetonitrile: Generally preferred due to its lower viscosity, which results in lower backpressure and better column efficiency. It also has a lower UV cutoff, making it suitable for low-wavelength detection.[1]
-
Methanol: A more cost-effective option that can offer different selectivity compared to acetonitrile.[1] It is a protic solvent and can engage in hydrogen bonding interactions, which may be beneficial for separating certain isomers.
For initial method development, acetonitrile is a good starting point. If selectivity is an issue, experimenting with methanol or a mixture of acetonitrile and methanol is a valuable strategy.
Q4: What is the purpose of adding a buffer to the mobile phase?
A4: Buffers are added to the mobile phase to control and maintain a stable pH throughout the analysis.[8] This is crucial for achieving reproducible retention times and consistent peak shapes for ionizable compounds like sulfonylated anilines.[9] A stable pH ensures that the ionization state of the analytes remains constant during their transit through the column.[10][11] Generally, a buffer concentration of 10-50 mM is sufficient for most applications.[4][9]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to resolving common and complex issues encountered during the HPLC analysis of sulfonylated anilines.
Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)
Poor peak shape is a frequent challenge that can compromise the accuracy of quantification and the overall resolution of the separation.[12][13][14]
Q: My peaks for basic sulfonylated anilines are tailing. What are the likely causes and how can I fix it?
A: Peak tailing for basic compounds is often caused by secondary interactions between the protonated aniline group and negatively charged residual silanol groups on the surface of the silica-based stationary phase.[4][15]
Troubleshooting Protocol:
-
Lower the Mobile Phase pH: Adjust the pH of the aqueous mobile phase to between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA).[4] This protonates the silanol groups, minimizing their interaction with the basic analytes.[5]
-
Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can help to better mask the residual silanols and improve peak symmetry.[4][8]
-
Use a Different Column: Consider using a column with a different stationary phase chemistry. End-capped columns or those with a polar-embedded group can shield the residual silanols and reduce peak tailing for basic compounds.[4][7]
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can improve peak shape. However, this approach is becoming less common with the availability of modern, high-purity silica columns.[15]
Q: My peaks are fronting. What does this indicate?
A: Peak fronting is typically a sign of column overload or an issue with the sample solvent.[12][13]
Troubleshooting Protocol:
-
Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[8][14]
-
Decrease Injection Volume: If diluting the sample is not feasible, reduce the injection volume.[14]
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as the initial mobile phase. Injecting in a stronger solvent can cause the analyte band to spread before it reaches the column, leading to fronting.[4]
Q: Why are my peaks splitting?
A: Peak splitting can be caused by several factors, including a partially blocked column frit, a void in the column packing, or co-elution with an impurity.[12][14]
Troubleshooting Protocol:
-
Column Maintenance: First, try flushing the column with a strong solvent to remove any potential blockages.[4] If this doesn't work, reversing the column (if permitted by the manufacturer) and flushing may dislodge particulates from the inlet frit.
-
Check for Voids: A sudden pressure shock or operating at a high pH can cause the silica bed to dissolve, creating a void at the head of the column.[5] If a void is suspected, the column will likely need to be replaced.[4]
-
Sample Dissolution: Ensure your sample is fully dissolved before injection. Incomplete dissolution can lead to split peaks.[13]
Logical Flow for Troubleshooting Poor Peak Shape
Caption: Troubleshooting workflow for common peak shape issues.
Issue 2: Inconsistent Retention Times
Variability in retention times can compromise the reliability of peak identification and quantification.[16]
Q: My retention times are shifting between runs. What could be the cause?
A: Shifting retention times are often due to a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.[16][17]
Troubleshooting Protocol:
-
Ensure Proper Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. For gradient elution, a sufficient equilibration time at the end of each run is critical.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily, as the composition can change over time due to the evaporation of the more volatile organic component.[18] Ensure accurate and consistent preparation of buffer solutions and pH adjustments.[18]
-
Column Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[16]
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.
Issue 3: Low Resolution/Co-elution
Inadequate separation between peaks can make accurate quantification impossible.
Q: I have two sulfonylated aniline isomers that are co-eluting. How can I improve their separation?
A: Improving the resolution of closely eluting peaks often requires a systematic approach to optimizing the mobile phase.
Experimental Protocol for Optimizing Selectivity:
-
Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or try a ternary mixture of water, acetonitrile, and methanol. The different solvent properties can alter the selectivity of the separation.[1]
-
Adjust the Mobile Phase pH: Systematically vary the pH of the mobile phase. A small change in pH can significantly alter the ionization state of your analytes and, consequently, their retention and selectivity.[3][19] It is advisable to work at least 2 pH units away from the pKa of the analytes to ensure a single ionic form is present.[3][20]
-
Modify the Gradient Profile: If using a gradient, try making it shallower (i.e., increase the gradient time). This gives the analytes more time to interact with the stationary phase and can improve the separation of closely eluting peaks.[21]
-
Consider a Different Stationary Phase: If mobile phase optimization is insufficient, a column with a different selectivity may be required. For example, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can offer different interactions (e.g., pi-pi interactions) that may resolve your isomers.
Table 2: Mobile Phase Parameters to Adjust for Improved Resolution
| Parameter | Rationale | Starting Point | Optimization Step |
|---|---|---|---|
| Organic Modifier | Changes selectivity through different solvent-analyte interactions.[22] | Acetonitrile | Switch to Methanol or use a ternary mixture. |
| Mobile Phase pH | Alters the ionization state of the analytes, affecting retention.[2][3] | pH 3.0 (with 0.1% Formic Acid) | Test pH 2.5, 3.5, and 7.0 (with an appropriate buffer). |
| Gradient Slope | A shallower gradient increases the separation window for analytes.[21] | 20-minute gradient | Increase to a 30 or 40-minute gradient. |
| Temperature | Can affect selectivity and viscosity of the mobile phase. | 30 °C | Test at 25 °C and 40 °C. |
Visualization of Mobile Phase Optimization Strategy
Caption: A stepwise approach to mobile phase optimization for improved resolution.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column.
- uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- LCGC International. (2023, July 18). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography.
- LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- Crawford Scientific. (n.d.). Selecting an organic modifier for reversed-phase chromatography.
- ResearchGate. (2025, August 5). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes.
- Taylor & Francis Online. (2022, April 8). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
- Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- Supelco. (n.d.). Reversed-phase HPLC Buffers.
- Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development.
- PubMed. (n.d.). Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function.
- NIH. (n.d.). Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
- Lab-Training.com. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
- Sigma-Aldrich. (n.d.). HPLC Buffers.
- Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
- ResearchGate. (2025, August 6). Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function.
- SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
- uHPLCs. (2025, August 14). Top 10 Common HPLC Problems and How to Fix Them.
- ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
- PubMed Central. (n.d.). Optimizing separations in online comprehensive two-dimensional liquid chromatography.
- PubMed. (n.d.). Optimization of the separation of chlorophenols with stepwise gradient elution in reversed phase liquid chromatography.
- Next LVL Programming. (2025, March 24). How To Select Mobile Phase In HPLC Method Development?.
- American Pharmaceutical Review. (n.d.). The Role of Elution Gradient Shape in the Separation of Protein Therapeutics.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-(methylsulfonyl)-4-nitroaniline
Introduction
2-(methylsulfonyl)-4-nitroaniline is a key organic intermediate whose utility spans pharmaceuticals and material science.[1][2] Its molecular architecture, featuring a methylsulfonyl group and a nitro group on an aniline frame, imparts unique electronic properties and reactivity.[2] For researchers in drug development and chemical synthesis, the purity of this intermediate is not a trivial specification; it is a critical determinant of reaction yield, impurity profiles in subsequent steps, and the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound. Moving beyond a simple recitation of protocols, we will explore the underlying rationale for method selection, the anticipated challenges, and the construction of a self-validating, multi-faceted analytical workflow. Our focus is on providing a robust framework that ensures the highest degree of confidence in the quality of this pivotal synthetic building block.
Synthesis Context and The Genesis of Impurities
To effectively assess purity, one must first understand the potential impurities that can arise during synthesis. A common route to this compound involves the reaction of 2-nitroaniline with methylsulfonyl chloride or the nitration of 2-methylsulfonylaniline.[1] Post-reaction, the product is typically isolated and purified via recrystallization or column chromatography.[1]
This synthetic pathway can potentially introduce several classes of impurities:
-
Unreacted Starting Materials: Residual 2-nitroaniline or 2-methylsulfonylaniline.
-
Isomeric Byproducts: Nitration of 2-methylsulfonylaniline can potentially yield other positional isomers, which may have similar physical properties, making them challenging to separate.[3]
-
Over-reacted Species: The formation of dinitro derivatives is a possibility under harsh nitration conditions.[3]
-
Reagent-derived Impurities: Contaminants from solvents, reagents, and catalysts used in the synthesis.
A robust analytical strategy must be capable of separating and quantifying the primary compound from these structurally similar and diverse potential contaminants.
Caption: Synthesis workflow and potential impurity sources.
The Gold Standard: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For non-volatile and thermally labile compounds like substituted nitroanilines, HPLC is the unparalleled gold standard for purity assessment.[3][4] Its high resolution, sensitivity, and robustness allow for the accurate quantification of the main component and its impurities.[3] A reversed-phase (RP) method, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal for retaining and separating the aromatic nitroaniline and its potential, often less polar, impurities.
Rationale for Method Design
-
Stationary Phase (C18): A C18 column provides excellent hydrophobic interactions with the aromatic ring of the analyte and its impurities, ensuring adequate retention and separation based on differences in polarity.
-
Mobile Phase (Acetonitrile/Water with Formic Acid): A gradient elution starting with a higher water concentration allows for the retention of all components. Gradually increasing the acetonitrile concentration then elutes the compounds in order of increasing hydrophobicity. The addition of 0.1% formic acid protonates silanol groups on the column, reducing peak tailing, and ensures the aniline moiety is in a consistent protonation state, leading to sharp, reproducible peaks.
-
Detection (UV-Vis): The extended chromophore system of this compound, with its nitro and amino groups on the benzene ring, results in strong UV absorbance. A detection wavelength of 254 nm is a common choice for aromatic compounds, while monitoring at a higher wavelength (e.g., 380 nm) can offer greater selectivity for the nitroaniline structure.[5]
Detailed Experimental Protocol: Validated RP-HPLC Method
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Diluent: 50:50 Acetonitrile/Water.
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve ~10 mg of this compound reference standard in the diluent in a 100 mL volumetric flask.
-
Sample Solution (1.0 mg/mL): Accurately weigh and dissolve ~25 mg of the synthesized sample in the diluent in a 25 mL volumetric flask. Filter through a 0.45 µm syringe filter before injection. The higher concentration for the sample solution facilitates the detection of low-level impurities.
4. Data Analysis:
-
Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks observed in the chromatogram.
-
Quantification of specific impurities requires the creation of a calibration curve using certified reference standards for those impurities.
Method Validation Summary
A robust HPLC method must be validated according to ICH guidelines to ensure its reliability.[4] The table below summarizes key validation parameters for a typical purity method.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Specificity | The main peak is resolved from all known impurities (Resolution > 2). | Baseline resolution achieved for starting materials and potential isomers. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a series of 5 standards. | r² = 0.9995 over a range of 0.001 - 0.15 mg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% for spiked samples at three concentration levels. | Average recovery of 99.5%. |
| Precision (% RSD) | Repeatability (n=6 injections): ≤ 1.0%. Intermediate Precision: ≤ 2.0%. | Repeatability RSD = 0.4%; Intermediate Precision RSD = 0.9%. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | 0.05% relative to a 1.0 mg/mL sample concentration. |
Orthogonal and Confirmatory Analytical Techniques
Relying on a single analytical technique is insufficient for a comprehensive purity assessment. Orthogonal methods, which separate components based on different chemical or physical principles, are essential for a complete and trustworthy characterization.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Purpose: Impurity identification and structural confirmation. Why it's used: While HPLC-UV provides quantitative data on purity, it offers no structural information about unknown impurity peaks. LC-MS couples the separation power of HPLC with the mass-resolving power of a mass spectrometer. By determining the mass-to-charge ratio (m/z) of an impurity, a molecular formula can be proposed, providing critical clues to its identity. The predicted monoisotopic mass of this compound is 216.02048 Da.[6]
Protocol Synopsis:
-
Utilize the same HPLC method developed above.
-
Direct the column effluent into an electrospray ionization (ESI) source of a mass spectrometer.
-
Operate in both positive and negative ion modes to maximize the chances of ionizing all components. Expected adducts in positive mode include [M+H]⁺ (m/z 217.02776) and [M+Na]⁺ (m/z 239.00970).[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: Analysis of volatile or semi-volatile impurities. Why it's used: GC-MS is highly sensitive for identifying impurities that may not be captured by HPLC, such as residual solvents (e.g., dichloromethane, acetonitrile) or volatile starting materials.[1][4] Causality and Limitations: Nitroanilines are generally thermolabile and polar, making them poor candidates for direct GC analysis, which can require derivatization.[7][8] Therefore, its primary role here is not for quantifying the main component but for screening for specific, more volatile process impurities.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Purpose: Definitive structural confirmation and detection of structurally distinct impurities. Why it's used: ¹H NMR provides unambiguous confirmation of the compound's structure by mapping its unique proton environment. It is exceptionally powerful for detecting and quantifying isomeric impurities, which may have very similar retention times in HPLC but will exhibit distinct signals in the NMR spectrum. The presence of sharp, well-defined peaks and correct integration values corresponding to the number of protons confirms high purity.
Quantitative NMR (qNMR)
Purpose: High-precision purity assignment without a specific reference standard. Why it's used: qNMR is a primary ratio method that determines the purity of a substance by comparing the integral of an analyte's signal to the integral of a certified internal standard of known purity and weight. It offers excellent precision and is a valuable orthogonal technique to HPLC, as it is independent of the analyte's chemical structure and response factor.[3] This makes it an authoritative method for assigning the purity value to a newly synthesized batch that will serve as an in-house reference standard.
Comparative Guide to Purity Assessment Techniques
| Technique | Primary Application | Strengths | Weaknesses |
| HPLC-UV | Quantitative purity determination and impurity profiling. | High resolution, robust, sensitive, excellent for non-volatile compounds.[3][4] | Provides no structural information on unknown impurities. |
| LC-MS | Identification of unknown impurities. | Combines separation with mass identification; highly sensitive.[4] | Quantitative response can be variable; complex matrix can cause ion suppression. |
| GC-MS | Analysis of volatile impurities and residual solvents. | Excellent for volatile compounds; provides structural information. | Not suitable for thermolabile compounds like nitroanilines without derivatization.[7] |
| ¹H NMR | Structural confirmation and detection of isomers. | Provides definitive structural proof; excellent for isomer differentiation.[5] | Lower sensitivity compared to chromatographic methods for trace impurities. |
| qNMR | Absolute purity assignment (primary method). | Highly precise and accurate; does not require a reference standard of the analyte.[3] | Requires a specialized instrument and a certified internal standard. |
Integrated Purity Assessment Workflow
A truly rigorous assessment of purity integrates these techniques into a logical workflow, where the results of one method inform the application of the next.
Caption: Decision workflow for comprehensive purity assessment.
Conclusion
The purity assessment of synthesized this compound is a multi-dimensional task that cannot be satisfied by a single analytical measurement. While a validated RP-HPLC method serves as the robust foundation for routine quality control, its combination with orthogonal and confirmatory techniques is imperative for comprehensive characterization.[3] LC-MS provides the crucial ability to identify unknown impurities, while NMR spectroscopy offers definitive structural confirmation.[5] By integrating these methods into a logical, self-validating workflow, researchers, scientists, and drug development professionals can ensure the unwavering quality of this vital chemical intermediate, thereby safeguarding the integrity of their downstream research and development efforts.
References
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- LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- Google Patents. CN102001952A - Preparation method of high-purity paranitroaniline.
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A Technical Guide to the Structural Elucidation of 2-(Methylsulfonyl)-4-nitroaniline: 1H NMR Spectrum Interpretation and Comparative Analysis of Analytical Techniques
For researchers and professionals in the fields of medicinal chemistry and materials science, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. 2-(Methylsulfonyl)-4-nitroaniline, a molecule featuring both a potent electron-withdrawing nitro group and a sulfonyl moiety, presents an interesting case for spectroscopic analysis. This guide provides an in-depth interpretation of the theoretical ¹H NMR spectrum of this compound, compares this powerful technique with alternative analytical methods, and offers a standardized protocol for data acquisition.
The Power of Proton NMR in Structural Determination
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable technique in the modern chemistry laboratory. For a molecule like this compound, ¹H NMR allows for the precise mapping of the proton arrangement on the aromatic ring, providing invaluable insights into the electronic effects of the substituents.
Interpreting the ¹H NMR Spectrum of this compound: A Predictive Analysis
The structure of this compound features three aromatic protons and a methyl group on the sulfonyl moiety. The strong electron-withdrawing nature of both the nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups significantly influences the chemical shifts of the aromatic protons, causing them to resonate at lower fields (higher ppm values) compared to unsubstituted benzene (δ ~7.34 ppm).
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-3 | ~8.4 - 8.6 | d | ~2.5 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It exhibits ortho coupling to H-5. |
| H-5 | ~8.1 - 8.3 | dd | ~9.0, ~2.5 | Situated ortho to the methylsulfonyl group and meta to the nitro group, this proton experiences a substantial downfield shift. It shows ortho coupling to H-6 and meta coupling to H-3. |
| H-6 | ~7.0 - 7.2 | d | ~9.0 | This proton is ortho to the amino group, which is a strong electron-donating group. This donation partially shields the proton, causing it to resonate at a relatively higher field compared to the other aromatic protons. It exhibits ortho coupling to H-5. |
| -SO₂CH ₃ | ~3.1 - 3.3 | s | N/A | The methyl protons are adjacent to the electron-withdrawing sulfonyl group, resulting in a downfield shift compared to a typical methyl group on an aromatic ring. The signal is a singlet as there are no adjacent protons to couple with. |
| -NH ₂ | ~5.0 - 6.0 | br s | N/A | The chemical shift of the amine protons is highly variable and depends on factors such as solvent, concentration, and temperature. The signal is typically broad and does not exhibit coupling. |
Visualizing the Influences on Aromatic Protons
The following diagram illustrates the structure of this compound and the key electronic effects of the substituents that govern the predicted ¹H NMR spectrum.
Caption: Molecular structure and substituent effects in this compound.
A Comparative Look: Alternative Analytical Techniques
While ¹H NMR is a premier technique for structural elucidation, a comprehensive characterization often involves orthogonal methods. The choice of technique depends on the specific analytical question being addressed.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Nuclear magnetic resonance of protons | Connectivity, chemical environment, and stereochemistry of protons. | Non-destructive, provides detailed structural information. | Lower sensitivity compared to MS, requires soluble samples. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Purity assessment, quantification, and separation of isomers.[1][2] | High sensitivity, high resolution, and applicable to a wide range of compounds. | Does not provide detailed structural information on its own. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Purity of volatile compounds, quantification.[3] | Excellent separation efficiency for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[2] |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight and fragmentation patterns, which can infer structure. | Extremely high sensitivity, provides molecular weight information. | Isomers may not be distinguishable by mass alone. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Presence of specific functional groups (e.g., -NO₂, -SO₂CH₃, -NH₂). | Fast and simple, provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. |
Standard Operating Procedure: Acquiring a High-Quality ¹H NMR Spectrum
To ensure the acquisition of a reliable and interpretable ¹H NMR spectrum, adherence to a standardized protocol is crucial.
Experimental Workflow for ¹H NMR Analysis
Caption: A standardized workflow for ¹H NMR data acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean NMR tube. The choice of solvent is critical as it can influence chemical shifts.[4][5]
-
Instrument Setup: Carefully place the NMR tube into a spinner turbine and insert it into the NMR spectrometer's magnet.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which serves as a reference to maintain a stable magnetic field. Subsequently, the magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp, well-resolved peaks.
-
Data Acquisition: Set the appropriate acquisition parameters, including the pulse sequence (a standard single-pulse experiment is usually sufficient for ¹H NMR), the number of scans (typically 8 to 16 for a sample of this concentration), and the spectral width. The Free Induction Decay (FID), which is the raw time-domain signal, is then acquired.
-
Data Processing: The acquired FID is converted into a frequency-domain spectrum via a Fourier Transform. The spectrum is then phased to ensure that all peaks are in the absorptive mode and the baseline is corrected to be flat.
-
Spectral Analysis: The processed spectrum is then analyzed. This involves integrating the area under each peak to determine the relative number of protons, identifying the chemical shift of each signal, and measuring the coupling constants between adjacent protons.
Conclusion
The structural elucidation of this compound is readily achievable through ¹H NMR spectroscopy. By understanding the electronic effects of the nitro and methylsulfonyl substituents, a detailed and predictive interpretation of the ¹H NMR spectrum can be made. While other analytical techniques such as HPLC and GC-MS provide valuable complementary information regarding purity and molecular weight, ¹H NMR remains the gold standard for unambiguous structural determination in solution. The adoption of a standardized experimental protocol is paramount to ensure the acquisition of high-quality, reproducible data, which is the bedrock of credible scientific research and development.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- ResearchGate. (2025, August 6). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection.
- SpectraBase. (n.d.). N-hexadecyl-N-methyl-4-(methylsulfonyl)-2-nitroaniline - Optional[1H NMR] - Spectrum.
- United States Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- Lamm, B. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316-2322.
- Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3).
- Chegg. (2020, October 19). Solved Sample name: O-nitroaniline NMR solvent: "H NMR.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- PubChem. (n.d.). This compound.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
- Li, J., Wang, Y., Liu, Y., & Zhang, Q. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7851.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- SpectraBase. (n.d.). 4-METHYLSULFONYL-2-NITROANILINE.
- Hoda A. Fadhil, Amer J. Jarad, & Ghaidaa Adnan Tawfiq. (2015). Synthesis, characterization and antimicrobial studies of 2-(4-antipyrine azo)-4-nitroaniline with some metal ions. Journal of Babylon University/Pure and Applied Sciences, 23(1), 20-29.
- PubChem. (n.d.). 2-Methyl-4-nitroaniline.
- SpectraBase. (n.d.). 4-METHYLSULFONYL-2-NITROANILINE - Optional[15N NMR] - Chemical Shifts.
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A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Methylsulfonyl)-4-nitroaniline
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-(methylsulfonyl)-4-nitroaniline. In the absence of direct, published experimental spectra for this specific molecule, this document synthesizes data from structurally related compounds to construct a scientifically grounded, theoretical fragmentation pathway. This approach, rooted in the established principles of mass spectrometry, offers a robust framework for researchers in drug development, analytical chemistry, and materials science for the identification and characterization of this and similar molecules. We will also briefly compare mass spectrometry with other analytical techniques for the analysis of such compounds.
Introduction to this compound
This compound is an organic compound with the molecular formula C₇H₈N₂O₄S and a molecular weight of 216.21 g/mol .[1][2] Its structure is characterized by a nitroaniline core substituted with a methylsulfonyl group at the 2-position.[3] The presence of the electron-withdrawing nitro and methylsulfonyl groups, along with the amino group, imparts unique chemical and electronic properties to the molecule, making it a subject of interest in various research areas, including as a building block in organic synthesis and for its potential biological activities.[3][4] Accurate structural elucidation is paramount, and mass spectrometry stands as a primary tool for this purpose.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in a mass spectrometer, particularly under electron ionization (EI) or electrospray ionization (ESI), is expected to be driven by the functionalities present: the nitro group, the amino group, and the methylsulfonyl group, all attached to an aromatic ring. The energetically unstable molecular ion formed upon ionization will undergo a series of bond cleavages and rearrangements to yield characteristic fragment ions.[5][6]
The following table summarizes the predicted key fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral loss.
| m/z | Proposed Fragment Ion | Neutral Loss | Plausible Fragmentation Pathway |
| 216 | [C₇H₈N₂O₄S]⁺• | - | Molecular Ion |
| 201 | [C₆H₅N₂O₄S]⁺ | •CH₃ | Loss of a methyl radical from the sulfonyl group. |
| 170 | [C₇H₈N₂O₂]⁺• | SO₂ | Loss of sulfur dioxide from the molecular ion. |
| 154 | [C₇H₆N₂O]⁺• | SO₂ + H₂O | Subsequent loss of water from the m/z 170 fragment. |
| 138 | [C₆H₆N₂O₂]⁺• | •SO₂CH₃ | Cleavage of the C-S bond. |
| 122 | [C₆H₆N]⁺ | NO₂ + O | Loss of the nitro group and an oxygen atom. |
| 108 | [C₆H₆NO]⁺ | •NO₂ | Loss of a nitro radical.[7] |
| 92 | [C₆H₆N]⁺ | NO₂ | Loss of the nitro group.[7][8] |
| 79 | [C₅H₅N]⁺ | •CH₃ + SO₂ + HCN | Complex rearrangement and ring cleavage. |
| 65 | [C₅H₅]⁺ | •CH₃ + SO₂ + N₂ + CO | Further fragmentation of the aromatic ring.[7] |
Mechanistic Insights into Key Fragmentation Pathways
The fragmentation of organic molecules in a mass spectrometer is a predictable process governed by the stability of the resulting ions and neutral species.[9] For this compound, the fragmentation is anticipated to initiate at the weaker bonds and functional groups that can form stable neutral losses.
A primary fragmentation pathway for sulfonamides involves the cleavage of the C-S or S-N bond.[10] In the case of this compound, the cleavage of the Ar-SO₂CH₃ bond is highly probable. The fragmentation of the nitro group is also a dominant process in nitroaromatic compounds, typically involving the loss of •NO₂ or •NO.[11] The fragmentation of 4-nitroaniline, a structurally related compound, shows characteristic losses of the nitro group to form ions at m/z 92 and further fragmentation of the aromatic ring.[7][8]
The methylsulfonyl group is expected to fragment via the loss of a methyl radical (•CH₃) to form a sulfonyl cation, or through the loss of sulfur dioxide (SO₂). The loss of SO₂ is a common fragmentation pathway for sulfonamides and sulfones.
The following DOT script visualizes the predicted primary fragmentation pathways:
Predicted fragmentation of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, other analytical techniques can provide complementary information or may be more suitable for specific applications like quantification.
| Technique | Principle | Strengths for this Application | Limitations |
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry. | High sensitivity and selectivity for quantification in complex matrices like biological fluids or environmental samples.[12][13][14] | Requires method development for chromatographic separation. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Enables determination of the elemental composition of the parent ion and fragments, increasing confidence in identification. | Higher instrument cost. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about the connectivity of atoms in a molecule, essential for unambiguous structure determination. | Lower sensitivity compared to MS; requires a pure sample. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present in the molecule (e.g., -NO₂, -SO₂, -NH₂). | Does not provide information on molecular weight or connectivity. |
The choice of analytical technique depends on the research question. For initial identification and structural characterization, a combination of mass spectrometry and NMR spectroscopy is often ideal. For quantitative analysis in complex samples, LC-MS/MS is the method of choice.
Experimental Protocols
The following provides a generalized experimental protocol for the analysis of this compound using a standard mass spectrometer.
Electron Ionization Mass Spectrometry (EI-MS)
This method is suitable for obtaining a fragmentation pattern for library matching and structural elucidation.
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe can be used.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV.[15]
-
Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways based on the observed neutral losses.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the sensitive and selective quantification of the compound in complex mixtures.
-
Sample Preparation: Extract the analyte from the matrix using an appropriate method (e.g., solid-phase extraction or liquid-liquid extraction).
-
LC System:
-
Column: A C18 reversed-phase column is typically suitable for this type of compound.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
-
MS System: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization: Positive or negative electrospray ionization (ESI). Given the presence of the amino group, positive ion mode is likely to be more sensitive.
-
MS/MS Analysis:
-
Precursor Ion Selection: Isolate the protonated molecular ion ([M+H]⁺, m/z 217).
-
Collision-Induced Dissociation (CID): Fragment the precursor ion using a collision gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum.[5]
-
Multiple Reaction Monitoring (MRM): For quantification, select specific precursor-to-product ion transitions for high selectivity and sensitivity.
-
The following DOT script illustrates a typical LC-MS/MS workflow:
Generalized workflow for LC-MS/MS analysis.
Conclusion
References
- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link][10]
- Bogialli, S., D'Ascenzo, G., Di Corcia, A., Laganà, A., & Nazzari, M. (2004). Simultaneous determination of 16 sulfonamides in honey by liquid chromatography/tandem mass spectrometry.
- Mateus-Vargas, R. H., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry, 30(11), 2335-2345. [Link][7]
- Bogialli, S., et al. (2005). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
- Stolker, A. A. M., et al. (2008). High-performance liquid chromatography–tandem mass spectrometry for the determination of sulfonamides in eggs. Analytica Chimica Acta, 625(2), 163-172. [Link][14]
- ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline.
- Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Chromatography A, 1020(2), 151–160. [Link][11]
- PubChemLite. (n.d.). This compound.
- LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Michigan State University. (n.d.). Mass Spectrometry.
- Wikipedia. (2023). Fragmentation (mass spectrometry).
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Purdue University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
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A Comparative Guide to the Synthesis of 2-(methylsulfonyl)-4-nitroaniline
For researchers and professionals in drug development and materials science, the synthesis of functionalized nitroaromatic compounds is a cornerstone of molecular design. Among these, 2-(methylsulfonyl)-4-nitroaniline stands out as a valuable intermediate, featuring a potent electron-withdrawing sulfonyl group and a versatile nitro group, making it a key building block for pharmaceuticals and specialized dyes. This guide provides an in-depth comparison of two primary synthetic routes to this target molecule, offering a critical evaluation of their methodologies, performance, and underlying chemical principles to inform your synthetic strategy.
Introduction to this compound
This compound (CAS No. 96-74-2) is a crystalline solid with the molecular formula C₇H₈N₂O₄S.[1][2] The strategic placement of the methylsulfonyl and nitro groups on the aniline scaffold significantly influences its chemical reactivity, making it a desirable precursor in multi-step syntheses. The electron-withdrawing nature of these substituents activates the aromatic ring for certain nucleophilic substitution reactions and modulates the basicity of the aniline nitrogen.
This guide will explore two distinct and viable pathways for its synthesis:
-
Route 1: The Classic Approach - Electrophilic Nitration of a Protected 2-(Methylsulfonyl)aniline. This method relies on the foundational principles of electrophilic aromatic substitution.
-
Route 2: The Oxidation Strategy - Conversion of 2-(Methylthio)-4-nitroaniline. This alternative pathway leverages the selective oxidation of a sulfide precursor.
Each route will be detailed with step-by-step protocols, a discussion of the mechanistic rationale, and a comparative analysis of their respective advantages and disadvantages.
Route 1: Electrophilic Nitration of Protected 2-(Methylsulfonyl)aniline
This synthetic pathway is a classic multi-step process that begins with the protection of the amino group of 2-(methylsulfonyl)aniline, followed by nitration, and concluding with deprotection. This approach is analogous to the well-documented synthesis of similar nitroanilines, such as 2-methyl-4-nitroaniline from o-toluidine.[2][3]
Mechanistic Rationale
The core of this route is a controlled electrophilic aromatic substitution. The amino group of the starting material, 2-(methylsulfonyl)aniline, is a strong activating group and is susceptible to oxidation under the harsh acidic conditions required for nitration. To circumvent this, the amino group is temporarily converted into a less reactive amide or sulfonamide. This protecting group also serves as a steric and electronic director for the incoming electrophile (the nitronium ion, NO₂⁺). The bulky protecting group, in concert with the meta-directing methylsulfonyl group, favors the introduction of the nitro group at the para position relative to the protected amino group. The final step involves the hydrolytic cleavage of the protecting group to regenerate the aniline functionality.
Experimental Protocol
Step 1: Protection of the Amino Group (Acetylation)
-
In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 2-(methylsulfonyl)aniline and a slight excess of acetic anhydride.
-
Gently heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into cold water with vigorous stirring to precipitate the N-acetylated product.
-
Filter the solid, wash with cold water until neutral, and dry to obtain 2-acetamido-1-(methylsulfonyl)benzene.
Step 2: Nitration
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid and concentrated nitric acid, slowly add the dried 2-acetamido-1-(methylsulfonyl)benzene from the previous step, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the resulting solid, wash thoroughly with cold water to remove residual acid, and dry.
Step 3: Hydrolysis (Deprotection)
-
Suspend the dried, nitrated intermediate in an aqueous solution of a strong acid (e.g., 20% sulfuric acid or hydrochloric acid).[3]
-
Heat the mixture to reflux for 2-4 hours, or until the solid has completely dissolved, indicating the completion of hydrolysis.
-
Cool the solution and carefully neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the final product, this compound.[3]
-
Filter the yellow solid, wash with water, and recrystallize from a suitable solvent such as aqueous ethanol to obtain the purified product.[3]
Workflow Diagram
Sources
A Comparative Guide to 2-(Methylsulfonyl)-4-nitroaniline and 4-(Methylsulfonyl)-2-nitroaniline for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the nuanced differences between positional isomers can dictate their utility and potential applications. This guide provides an in-depth, objective comparison of two such isomers: 2-(methylsulfonyl)-4-nitroaniline and 4-(methylsulfonyl)-2-nitroaniline. By examining their physicochemical properties, synthetic pathways, reactivity, and biological significance, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their work.
Introduction to the Isomers
This compound and 4-(methylsulfonyl)-2-nitroaniline are aromatic compounds featuring both a nitro group (-NO2) and a methylsulfonyl group (-SO2CH3) on an aniline framework. These strong electron-withdrawing groups significantly influence the electronic properties and reactivity of the aniline ring, making these compounds valuable intermediates in organic synthesis and candidates for various applications.
Figure 1: Chemical Structures of the Isomers
Caption: Synthetic workflow for this compound.
Synthesis of 4-(Methylsulfonyl)-2-nitroaniline
The synthesis of 4-(methylsulfonyl)-2-nitroaniline can be approached by nitrating 4-(methylsulfonyl)aniline. In this case, the amino group is a stronger activating group and an ortho-, para-director. Since the para position is blocked by the methylsulfonyl group, nitration is directed to the ortho position.
Experimental Protocol: Synthesis of 4-(Methylsulfonyl)-2-nitroaniline
-
Starting Material: 4-(Methylsulfonyl)aniline.
-
Protection of the Amino Group (Optional but Recommended): To avoid oxidation of the amino group and to control the regioselectivity of the nitration, the amino group is often protected, for example, by acetylation with acetic anhydride.
-
Nitration: The protected aniline is then nitrated using a mixture of nitric acid and sulfuric acid.
-
Deprotection: The protecting group is subsequently removed by hydrolysis to yield the final product.
-
Purification: The product is purified by recrystallization.
Caption: Synthetic workflow for 4-(Methylsulfonyl)-2-nitroaniline.
Comparative Reactivity
The electronic environment of the aniline ring in these isomers dictates their reactivity in subsequent chemical transformations.
-
Nucleophilicity of the Amino Group: In both isomers, the presence of two strong electron-withdrawing groups significantly reduces the nucleophilicity of the amino group compared to aniline. However, the relative positions of these groups can lead to subtle differences. In this compound, the amino group is ortho to the bulky methylsulfonyl group, which may introduce some steric hindrance.
-
Electrophilic Aromatic Substitution: The aromatic ring in both compounds is highly deactivated towards further electrophilic substitution due to the presence of the nitro and methylsulfonyl groups.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring makes these compounds potential substrates for nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups.
Biological Activity and Applications
While both isomers are valuable synthetic intermediates, their biological profiles are not extensively documented in a comparative manner.
This compound: This isomer has garnered some attention for its potential biological activities. Studies have suggested its potential as an anti-cancer agent, with research indicating it may inhibit the growth of certain cancer cell lines.[1] The proposed mechanism involves interference with cellular pathways related to apoptosis and cell proliferation.[1] Its structural features also make it a candidate for molecular docking studies to explore interactions with various biological targets.[1] Beyond pharmaceuticals, its electronic properties suggest potential applications in the development of organic electronic materials.[1]
4-(Methylsulfonyl)-2-nitroaniline: Currently, there is limited publicly available information on the specific biological activities of 4-(methylsulfonyl)-2-nitroaniline. Its primary utility appears to be as a chemical intermediate in the synthesis of more complex molecules.
Comparative Logic Diagram
The following diagram summarizes the key distinguishing features of the two isomers.
Caption: Key differences between the two isomers.
Conclusion
This compound and 4-(methylsulfonyl)-2-nitroaniline, while structurally similar, exhibit notable differences in their physicochemical properties, synthetic accessibility, and documented applications. The lower melting point and more direct synthesis of the 2-isomer, coupled with its emerging biological profile, may make it a more attractive candidate for certain research and development endeavors. Conversely, the 4-isomer serves as a valuable, albeit less studied, building block in organic synthesis. This guide provides a foundational understanding of these two isomers, empowering researchers to select the appropriate compound based on the specific requirements of their projects. Further experimental investigation into the properties and activities of 4-(methylsulfonyl)-2-nitroaniline is warranted to fully elucidate its potential.
References
- SpectraBase. 4-METHYLSULFONYL-2-NITROANILINE.
Sources
A Comparative Guide to the Biological Efficacy of 2-(methylsulfonyl)-4-nitroaniline and Its Structural Analogs
Introduction: The Significance of the Nitro-Sulfonyl Aromatic Scaffold
In the landscape of medicinal chemistry, the nitroaniline scaffold serves as a cornerstone for developing novel therapeutic agents. The potent electron-withdrawing properties of the nitro group (NO₂) can render the aromatic ring susceptible to bioreductive activation, a mechanism of particular interest in designing hypoxia-activated anticancer drugs. When combined with a sulfonyl (-SO₂) moiety, another strongly electron-withdrawing group, the electronic and steric characteristics of the molecule are further modulated, influencing its reactivity, target-binding affinity, and overall biological profile.
This guide provides a comparative analysis of the biological efficacy of 2-(methylsulfonyl)-4-nitroaniline, a compound noted for its potential anticancer activity, against its key structural isomers and analogs.[1] By examining the available preclinical data, we aim to elucidate the structure-activity relationships (SAR) that govern the potency of this chemical class and provide a framework for future research and development.
Core Compound Profile: this compound
Comparative Analogs: Exploring the Impact of Structural Isomerism
To understand the biological importance of the substituent arrangement in Compound A, it is crucial to compare it with its structural isomers. This guide will focus on two key comparators:
-
4-(methylsulfonyl)-2-nitroaniline (Compound B): The direct positional isomer of Compound A, where the positions of the methylsulfonyl and nitro groups are swapped.
-
2-methyl-4-nitroaniline (Compound C): An analog where the strongly electron-withdrawing methylsulfonyl group is replaced by a weakly electron-donating methyl group, allowing for an assessment of the sulfonyl group's contribution to efficacy.
Comparative Biological Efficacy: A Data-Driven Analysis
Direct, head-to-head cytotoxicity data for Compounds A, B, and C from a single study is not currently available. However, by synthesizing data from studies on closely related analogs, we can construct a robust hypothesis regarding their relative potency.
A study on N-(2-Aminoethyl)-N-[4-(methylsulfonyl)-2-nitrophenyl]amine , a derivative of Compound B, demonstrated significant cytotoxic effects against a panel of human cancer cell lines, with IC₅₀ values reported in the low micromolar to nanomolar range (0.015 to 4.09 μM).[2] This potent activity suggests that the 4-(methylsulfonyl)-2-nitroaniline scaffold is a highly active pharmacophore.
Conversely, studies on simpler substituted anilines provide foundational SAR insights. An evaluation of basic nitroaniline isomers on submitochondrial particles revealed that ortho- and para-nitroanilines were more potent than the meta isomer, highlighting the criticality of substituent positioning.[3]
Table 1: Comparative Cytotoxicity Data of Nitroaniline Analogs
| Compound ID | Structure | Compound Name | Cell Line | IC₅₀ / EC₅₀ (µM) | Data Source Type |
| A | This compound | - | Data Not Available | - | |
| B (Analog) | N-(2-Aminoethyl)-N-[4-(methylsulfonyl)-2-nitrophenyl]amine | H-460, HT-29, HepG2, SGC-7901 | 0.015 - 4.09 | Inferred from Analog[2] | |
| C | 2-methyl-4-nitroaniline | - | Data Not Available | - | |
| D | 2-nitroaniline | Submitochondrial Particles | 180 | EC₅₀[3] | |
| E | 4-nitroaniline | Submitochondrial Particles | 210 | EC₅₀[3] |
Note: The data for Compound B is from a closely related analog and serves as an estimate of the scaffold's potential. The EC₅₀ values for Compounds D and E are from a non-cellular assay and indicate relative toxicity to a specific biological process.
Mechanistic Insights and Structure-Activity Relationship (SAR)
The potent cytotoxicity observed in analogs of Compound B suggests a critical role for the nitro group at the 2-position, ortho to the amine. This positioning may be optimal for metabolic activation by nitroreductase enzymes, which are often overexpressed in the hypoxic microenvironment of solid tumors. This reduction process generates highly reactive nitroso and hydroxylamino intermediates that can induce DNA damage and trigger apoptosis.
The methylsulfonyl group at the 4-position, as seen in the active analog of Compound B, likely enhances this effect. Its strong electron-withdrawing nature would further decrease the electron density of the aromatic ring, facilitating the initial reduction of the nitro group. In contrast, for Compound A, the methylsulfonyl group at the 2-position may sterically hinder the interaction of the nitro group at the 4-position with the active site of nitroreductase enzymes, potentially leading to lower efficacy.
The replacement of the methylsulfonyl group with a simple methyl group (Compound C) would significantly alter the electronic properties. The methyl group is weakly electron-donating, which would likely make the nitro-reduction less favorable, predicting a lower biological efficacy compared to its methylsulfonyl-containing counterparts.
Caption: Hypothesized structure-activity relationship based on substituent effects.
Experimental Protocols: Assessing In Vitro Cytotoxicity
To validate these hypotheses and directly compare the efficacy of these compounds, a standardized in vitro cytotoxicity assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Step-by-Step MTT Assay Protocol
-
Cell Culture & Seeding:
-
Culture a relevant human cancer cell line (e.g., HCT-116 colorectal carcinoma or A549 lung carcinoma) under standard conditions (37°C, 5% CO₂).
-
Harvest cells using trypsin and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of Compounds A, B, and C in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should be kept constant and low (<0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for "vehicle control" (DMSO only) and "untreated control".
-
Incubate the plate for 48-72 hours.
-
-
MTT Incubation & Measurement:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value for each compound.
-
Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.
Conclusion and Future Directions
While direct comparative data remains elusive, analysis of structurally related compounds strongly suggests that the 4-(methylsulfonyl)-2-nitroaniline scaffold (Compound B) is a highly potent cytotoxic agent, likely superior to its positional isomer, this compound (Compound A). This enhanced efficacy is probably due to a more favorable electronic and steric arrangement for bioreductive activation of the ortho-nitro group. The replacement of the sulfonyl group with a less electron-withdrawing methyl group is predicted to significantly reduce this activity.
To definitively validate this structure-activity relationship, future studies must include the synthesis and parallel cytotoxic screening of this compound and its key isomers. Such research would provide invaluable data for the rational design of next-generation nitroaromatic anticancer agents.
References
- PubChem Compound Summary for CID 7441, 2-Methyl-4-nitroaniline. National Center for Biotechnology Information.
- PubChem Compound Summary for CID 89024, 4-(Methylsulfonyl)-2-nitroaniline. National Center for Biotechnology Information.
- PubChem Compound Summary for CID 7299, this compound. National Center for Biotechnology Information.
Sources
A Comparative Guide to the Reactivity of Sulfonyl vs. Sulfoxide Containing Anilines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, aniline derivatives are indispensable building blocks. Their reactivity, governed by the electronic nature of substituents on the aromatic ring, dictates their utility in forming crucial C-N and C-C bonds. This guide provides an in-depth, objective comparison of the reactivity of two key classes of substituted anilines: those bearing a sulfonyl group (-SO₂R) and those with a sulfoxide group (-SOR). Understanding the nuanced differences in their reactivity is paramount for rational reaction design, optimization, and the strategic synthesis of complex molecules.
The Decisive Factor: Unpacking the Electronic Properties of Sulfonyl and Sulfoxide Groups
The fundamental difference in the reactivity of sulfonyl and sulfoxide-containing anilines stems from the distinct electronic influence of the sulfur-based functional groups. Both groups are electron-withdrawing due to the electronegativity of the oxygen and sulfur atoms. However, the oxidation state of the sulfur atom plays a critical role in the magnitude of this effect.
The sulfonyl group (-SO₂R) is a powerful electron-withdrawing group, a consequence of the two electronegative oxygen atoms pulling electron density from the sulfur atom, which in turn withdraws electron density from the aromatic ring through both inductive and resonance effects. This strong electron-withdrawing nature significantly deactivates the aniline nitrogen, reducing its nucleophilicity.
The sulfoxide group (-SOR) , with only one oxygen atom, is also electron-withdrawing, but to a lesser extent than the sulfonyl group. The sulfur atom in a sulfoxide is less electron-deficient than in a sulfone, leading to a weaker deactivating effect on the aniline ring.
This difference in electron-withdrawing strength is quantitatively captured by Hammett constants (σ) , which are a measure of the electronic influence of a substituent on the reactivity of a benzene derivative. A more positive σ value indicates a stronger electron-withdrawing effect.
Table 1: Hammett Constants (σp) for Methane-Substituted Sulfonyl and Sulfoxide Groups
| Functional Group | Substituent | Hammett Constant (σp) |
| Sulfonyl | -SO₂CH₃ | +0.72 |
| Sulfoxide | -SOCH₃ | +0.49 |
As the data in Table 1 illustrates, the methylsulfonyl group has a significantly more positive Hammett constant than the methylsulfinyl group, confirming its superior electron-withdrawing capacity. This fundamental electronic difference is the primary driver for the observed disparities in reactivity.
Basicity and Nucleophilicity: A Tale of Two Anilines
The electron density on the nitrogen atom of an aniline is a direct measure of its basicity and, consequently, its nucleophilicity. The stronger the electron-withdrawing character of a substituent, the lower the electron density on the nitrogen, resulting in a less basic and less nucleophilic aniline.
Logical Relationship: Electron-Withdrawing Strength, Basicity, and Nucleophilicity
Caption: The relationship between substituent electronic effects and aniline reactivity.
This reduced nucleophilicity of sulfonyl anilines has profound implications for their participation in a wide range of chemical transformations.
Reactivity in Key Organic Transformations: A Comparative Overview
The differing electronic landscapes of sulfonyl and sulfoxide anilines lead to distinct reactivity profiles in common organic reactions.
N-Acylation and N-Alkylation Reactions
In reactions where the aniline nitrogen acts as a nucleophile, such as N-acylation and N-alkylation, the less deactivated sulfoxide-containing anilines are expected to exhibit significantly higher reactivity than their sulfonyl counterparts. The higher electron density on the nitrogen of a sulfoxide aniline facilitates a more rapid attack on the electrophilic carbon of an acylating or alkylating agent.
Experimental Workflow: Comparative N-Acetylation
Caption: A generalized experimental workflow for comparing N-acetylation rates.
While specific kinetic data from a single comparative study is not available, the principles of physical organic chemistry predict that under identical reaction conditions, the yield of the N-acylated product at a given time point would be substantially higher for the sulfoxide aniline.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the aniline derivative can act as the nucleophilic coupling partner. The reduced nucleophilicity of sulfonyl anilines can present a challenge, often necessitating more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to achieve comparable yields to their sulfoxide-containing counterparts.
Conversely, when the aniline ring is functionalized with a leaving group (e.g., a halide) and participates in reactions like the Suzuki-Miyaura or Sonogashira coupling, the electronic nature of the sulfonyl and sulfoxide groups can influence the rate-determining oxidative addition step. The strong electron-withdrawing sulfonyl group can make the aryl-halide bond more susceptible to oxidative addition, potentially accelerating the reaction. However, the overall reaction outcome is a delicate balance of multiple factors, including the specific catalyst, ligands, and reaction conditions.
Synthesis and Handling Considerations
Both sulfonyl and sulfoxide anilines are typically synthesized from a common precursor, such as 4-nitrothiophenol or a related compound. The thioether is first prepared and then selectively oxidized to either the sulfoxide or the sulfone, followed by reduction of the nitro group to the aniline.
Synthetic Pathway to Sulfonyl and Sulfoxide Anilines
Caption: A general synthetic route to 4-(methylsulfinyl)aniline and 4-(methylsulfonyl)aniline.
In terms of handling, both classes of compounds are generally stable solids. However, it is worth noting that sulfoxides are susceptible to over-oxidation to the corresponding sulfone in the presence of strong oxidizing agents.
Conclusion: A Strategic Choice for the Synthetic Chemist
The choice between a sulfonyl- and a sulfoxide-containing aniline is a strategic one, dictated by the specific synthetic challenge at hand.
-
For reactions requiring high nucleophilicity of the aniline nitrogen , such as N-acylation, N-alkylation, and certain cross-coupling reactions, the sulfoxide aniline is the superior choice , offering higher reactivity and often allowing for milder reaction conditions.
-
When a strongly deactivating group is desired to modulate the electronic properties of the molecule or to direct the regioselectivity of other reactions, the sulfonyl aniline is the more appropriate tool .
By understanding the fundamental electronic differences between these two important classes of anilines, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in the development of novel pharmaceuticals and functional materials.
Experimental Protocols
Synthesis of 4-(Methylsulfonyl)aniline
This protocol is adapted from a literature procedure:
-
N-Acetylation of Aniline: Acetanilide is prepared by the reaction of aniline with acetic anhydride.
-
Chlorosulfonylation: The acetanilide is then reacted with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride.
-
Reduction to the Thiol and S-Methylation: The sulfonyl chloride is reduced to the corresponding thiol, which is then methylated to give 4-(methylthio)acetanilide.
-
Oxidation to the Sulfone: The thioether is oxidized to the sulfone using an oxidizing agent such as hydrogen peroxide or m-CPBA.
-
Hydrolysis: The acetamido group is hydrolyzed under acidic conditions to afford 4-(methylsulfonyl)aniline.
Synthesis of 4-(Methylsulfinyl)aniline
The synthesis of 4-(methylsulfinyl)aniline follows a similar pathway, with the key difference being the controlled oxidation of the thioether to the sulfoxide.
-
Preparation of 4-(Methylthio)acetanilide: Follow steps 1-3 as for the synthesis of 4-(methylsulfonyl)aniline.
-
Controlled Oxidation to the Sulfoxide: The 4-(methylthio)acetanilide is oxidized using a milder oxidizing agent or a stoichiometric amount of a stronger oxidant (e.g., one equivalent of H₂O₂) under carefully controlled temperature conditions to prevent over-oxidation to the sulfone.
-
Hydrolysis: The resulting 4-(methylsulfinyl)acetanilide is hydrolyzed under acidic conditions to yield 4-(methylsulfinyl)aniline.
References
- Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 8(10), 7162-7167. [Link]
- Yorimitsu, H., & Osuka, A. (2014). Palladium-catalyzed amination of aryl sulfides with anilines. Angewandte Chemie International Edition, 53(35), 9329-9333. [Link]
- Willis, M. C. (2011). Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. Angewandte Chemie International Edition, 50(36), 8496-8499. [Link]
- Al-Soud, Y. A., et al. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1947-1963. [Link]
- Mahdi, M. F., et al. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1947-1963. [Link]
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. [Link]
- Fickling, M. M., et al. (1959). Hammett Substituent Constants for Electron-withdrawing Substituents: Dissociation of Phenols, Anilinium Ions and Dimethylanilinium Ions. Journal of the American Chemical Society, 81(16), 4226-4230. [Link]
- Bordwell, F. G., & Cheng, J. P. (1991). Substituent effects on the stabilities of phenoxyl radicals and the acidities of phenoxyl radical cations. Journal of the American Chemical Society, 113(5), 1736-1743. [Link]
- Fiveable. (n.d.). Sulfonyl Group Definition. Organic Chemistry Key Term. [Link]
- Reddit. (2021). Why is Sulphonyl Group strongly electron-withdrawing?. r/chemhelp. [Link]
A Comparative Guide to the Structural Validation of 2-(methylsulfonyl)-4-nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Derivatives of 2-(methylsulfonyl)-4-nitroaniline are of significant interest due to their potential biological activities, including anti-cancer properties, and their utility in crystal engineering.[1] The specific arrangement of the electron-withdrawing nitro and methylsulfonyl groups, alongside the electron-donating amino group, creates a unique electronic and steric environment that dictates the molecule's reactivity and intermolecular interactions.[2] This guide provides a comprehensive comparison of analytical techniques for the unambiguous structural validation of this class of compounds, offering insights into experimental design and data interpretation for researchers in the field.
The Imperative of Orthogonal Analytical Techniques
No single analytical method can provide a complete structural picture. A robust validation strategy relies on the integration of data from multiple, orthogonal techniques. This guide will focus on the "big three" of small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction (SCXRD). Each technique probes different aspects of the molecular structure, and their combined data provides a self-validating system for ultimate confidence in the assigned structure.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Covalent Framework
NMR spectroscopy is arguably the most powerful tool for determining the covalent framework of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Expected ¹H and ¹³C NMR Spectral Features of this compound
While a publicly available, experimentally verified ¹H or ¹³C NMR spectrum for this compound is not readily found in top-tier databases, we can predict its key features and compare them with closely related, well-characterized analogs.
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is particularly informative for substituted anilines. For this compound, we expect to see three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the nitro and methylsulfonyl groups will deshield these protons, shifting their resonances downfield, typically in the range of 6.5-8.5 ppm.[3] The amino group protons will likely appear as a broad singlet. The methyl group of the sulfonyl moiety will present as a sharp singlet, typically in the range of 2-3 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. We can predict the approximate chemical shifts based on the substituent effects. The carbon atom attached to the nitro group (C4) and the carbon attached to the methylsulfonyl group (C2) are expected to be the most deshielded aromatic carbons.
To provide a tangible comparison, let's examine the reported NMR data for some related nitroaniline derivatives.
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) and Multiplicity | ¹³C NMR Chemical Shifts (ppm) | Reference |
| 2-Nitroaniline | CDCl₃ | 8.12 (d, J = 8.0 Hz, 1H), 7.36 (t, J = 8.1 Hz, 1H), 6.81 (d, J = 8.3 Hz, 1H), 6.70 (t, J = 8.0 Hz, 1H), 5.98 (s, 2H) | Not provided | [4] |
| 4-Nitroaniline | DMSO-d₆ | 7.93 (d, J = 9.2 Hz, 2H), 6.71 (br, 2H), 6.58 (d, J = 9.0 Hz, 2H) | 155.76, 135.65, 126.46, 112.42 | [4] |
| 2-Methyl-4-nitroaniline | DMSO-d₆ | 7.89 (d, J=2.5 Hz, 1H), 7.88 (dd, J=8.2, 2.4 Hz, 1H), 6.666 (d, J=8.1 Hz, 1H), 6.49 (br s, 2H), 2.137 (s, 3H) | Not provided | [5] |
| 4-Methyl-3-nitroaniline | DMSO-d₆ | 7.15 (d, J = 2.4 Hz, 1H), 7.09 (d, J = 8.3 Hz, 1H), 6.80 (dd, J = 8.2, 2.4 Hz, 1H), 5.55 (s, 2H), 2.31 (s, 3H) | 149.26, 147.96, 133.07, 119.02, 118.58, 108.21, 18.78 | [4] |
Causality Behind Experimental Choices in NMR:
-
Solvent Selection: The choice of deuterated solvent is critical. Solvents like DMSO-d₆ are excellent for dissolving a wide range of polar compounds and will show the N-H protons, which might be exchanged in protic solvents like D₂O.[6] Non-polar solvents like CDCl₃ are also common but may not be suitable for highly polar nitroaniline derivatives.
-
Concentration: Sample concentration can affect chemical shifts, particularly for protons involved in hydrogen bonding, such as the amino protons. It is crucial to report the concentration used for analysis to ensure reproducibility.
-
Referencing: All chemical shifts should be referenced to a known internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to establish long-range ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons and confirming the overall connectivity.
-
Caption: General workflow for NMR-based structure elucidation.
Section 2: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural validation, it provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which can be pieced together to confirm the structure.
Expected Mass Spectrum of this compound
The molecular formula of this compound is C₇H₈N₂O₄S, with a monoisotopic mass of approximately 216.02 g/mol .[7] In a high-resolution mass spectrum (HRMS), the experimentally determined mass should be within a few parts per million (ppm) of this theoretical value, providing strong evidence for the elemental composition.
Fragmentation Pattern: Electron ionization (EI) is a common technique that leads to extensive fragmentation. For this compound, characteristic fragmentation pathways would likely involve:
-
Loss of the nitro group: A neutral loss of NO₂ (46 Da) is a common fragmentation for nitroaromatic compounds.[8]
-
Loss of the methyl group: Cleavage of the S-CH₃ bond would result in the loss of a methyl radical (15 Da).
-
Cleavage of the sulfonyl group: Loss of SO₂ (64 Da) is another plausible fragmentation pathway for sulfones.
Soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) typically result in less fragmentation and a more prominent protonated molecule peak [M+H]⁺. Predicted collision cross-section values for various adducts of this compound can be found in databases like PubChemLite, which can aid in identification in complex mixtures.[7]
Comparative Fragmentation Data:
| Compound | Ionization Method | Key Fragments (m/z) and Neutral Losses | Reference |
| 4-Nitroaniline | ESI-MS/MS | [M+H]⁺ at m/z 139, loss of NO₂ to give m/z 93 | [8] |
| 2,6-Diisopropyl-4-nitroaniline | ESI-MS/MS (Predicted) | Loss of the nitro group and subsequent cleavages of the isopropyl substituents. | [9] |
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source.
-
Acquire a full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion and in negative ion mode for the [M-H]⁻ ion.
-
Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern.
-
-
Data Analysis:
-
Determine the accurate mass of the parent ion and calculate the elemental composition.
-
Propose fragmentation pathways consistent with the observed product ions in the MS/MS spectrum.
-
Sources
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Quantitative Analysis of 2-(Methylsulfonyl)-4-nitroaniline in a Reaction Mixture: A Comparative Guide to HPLC-UV and UV-Vis Spectrophotometry
In the landscape of pharmaceutical development and fine chemical synthesis, the accurate quantification of key intermediates is paramount to ensuring reaction efficiency, product purity, and overall process control. 2-(Methylsulfonyl)-4-nitroaniline, a vital building block in the synthesis of various active pharmaceutical ingredients (APIs) and dyestuffs, presents a common analytical challenge: its precise measurement within a complex reaction matrix.[1][2] This guide provides a comprehensive comparison of two widely adopted analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
The choice of an analytical method is a critical decision that hinges on a trade-off between selectivity, sensitivity, speed, and cost.[3] For a reaction mixture, where the target analyte is often accompanied by starting materials, byproducts, and catalysts, the ability to distinguish and accurately quantify the compound of interest is of utmost importance. This guide will delve into the practical application of both HPLC-UV and UV-Vis spectrophotometry for the in-process monitoring of this compound, supported by experimental protocols and comparative performance data.
The Analytical Imperative: Why Method Validation Matters
Before delving into the specific methodologies, it is crucial to underscore the importance of analytical method validation.[4][5] In the pharmaceutical industry, regulatory bodies such as the FDA and EMA mandate that analytical methods be validated to ensure they are suitable for their intended purpose.[6] This documented process provides evidence that the method is accurate, precise, specific, and reproducible, thereby ensuring the integrity of the generated data.[4][6][7] The principles of method validation will be a recurring theme in our comparison of HPLC-UV and UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC-UV): The Gold Standard for Selectivity
HPLC is a powerful separation technique that is well-suited for the analysis of complex mixtures.[8] It employs a high-pressure pump to pass a solvent (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). The components of the sample mixture are separated based on their differential interactions with the stationary and mobile phases.
For the quantitative analysis of this compound in a reaction mixture, a reverse-phase HPLC method with UV detection is often the preferred approach. The non-polar nature of the stationary phase (e.g., C18) allows for the effective separation of the relatively polar this compound from other, potentially less polar, components of the reaction mixture.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[9]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape) is commonly used. The gradient program should be optimized to achieve adequate separation of all components.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at 30 °C to ensure reproducible retention times.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of around 380 nm is appropriate for detection.[10]
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh a small, representative sample of the reaction mixture.
-
Dilute the sample with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration that falls within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
3. Calibration:
-
Prepare a stock solution of a certified reference standard of this compound in the diluent.
-
Perform a serial dilution of the stock solution to prepare at least five calibration standards of known concentrations.
-
Inject each calibration standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards. The linearity of the method is established by a correlation coefficient (R²) close to 1.[3]
4. Data Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time, which should match that of the reference standard.
-
Quantify the concentration of the analyte in the sample by comparing its peak area to the calibration curve.[3]
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantitative analysis of this compound by UV-Vis Spectrophotometry.
Performance Comparison: HPLC-UV vs. UV-Vis Spectrophotometry
The choice between HPLC-UV and UV-Vis spectrophotometry will ultimately depend on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each method for the quantitative analysis of this compound in a reaction mixture.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | Rationale & Causality |
| Selectivity/Specificity | High | Low to Moderate | HPLC physically separates the analyte from interfering components, ensuring that the detected signal is specific to the compound of interest. UV-Vis measures the total absorbance at a given wavelength, making it susceptible to interference from other absorbing species in the reaction mixture. |
| Sensitivity (LOD/LOQ) | High (ng/mL to low µg/mL) | Moderate (µg/mL) | The concentration of the sample on the HPLC column and the low noise of modern detectors contribute to high sensitivity. The sensitivity of UV-Vis is limited by the molar absorptivity of the analyte and the background noise of the instrument. |
| Linearity & Range | Wide | Narrow | HPLC detectors typically have a wide linear dynamic range. The linear range of UV-Vis is limited by the Beer-Lambert law, which can deviate at high concentrations. |
| Accuracy & Precision | High | Moderate to High (matrix dependent) | The high selectivity of HPLC leads to higher accuracy. The accuracy of UV-Vis is highly dependent on the sample matrix; if interfering substances are present, the accuracy will be compromised. Precision for both methods can be high with proper technique. |
| Analysis Time per Sample | Longer (5-15 minutes) | Shorter (1-2 minutes) | HPLC analysis includes the time required for chromatographic separation. UV-Vis measurements are nearly instantaneous once the sample is prepared. |
| Cost (Instrument & Consumables) | High | Low | HPLC systems and columns are a significant capital investment, and the use of high-purity solvents adds to the running costs. UV-Vis spectrophotometers are relatively inexpensive and have minimal consumable costs. |
| Method Development Complexity | High | Low | Developing a robust HPLC method requires optimization of the column, mobile phase, gradient, and other parameters. Method development for UV-Vis is simpler, primarily involving the selection of an appropriate solvent and wavelength. |
Conclusion: Making an Informed Decision
For researchers, scientists, and drug development professionals, the quantitative analysis of this compound in a reaction mixture demands a careful consideration of the analytical objectives.
HPLC-UV stands out as the superior method when accuracy, selectivity, and reliability are paramount . Its ability to separate the analyte from a complex matrix makes it the go-to technique for in-process control, final product release testing, and any application where regulatory compliance is a factor. The initial investment in instrumentation and method development is justified by the high quality of the data obtained.
UV-Vis spectrophotometry , on the other hand, offers a rapid, cost-effective, and straightforward approach for routine monitoring where a high degree of selectivity is not required. It can be an excellent tool for preliminary reaction screening, tracking the progress of a reaction where the analyte is the dominant chromophore, or in academic and early-stage research settings where resources may be limited.
Ultimately, the most effective analytical strategy may involve the complementary use of both techniques. UV-Vis can be employed for rapid, qualitative checks, while HPLC-UV provides the definitive, quantitative data required for critical decision-making in the development and manufacturing of pharmaceuticals and fine chemicals.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Smolecule. (2023, August 19). Buy this compound | 96-74-2.
- Benchchem. (n.d.). A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Analytical method validation: A brief review. (n.d.).
- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- Sigma-Aldrich. (n.d.). 4-Nitroaniline (N2128) - Product Information Sheet.
- Taylor & Francis. (n.d.). 4-Nitroaniline – Knowledge and References.
- ResearchGate. (2025, August 6). Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares.
- Aobious. (n.d.). This compound CAS:96-74-2, Pharmaceutical Grade, Best Price Distributor.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
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A Senior Application Scientist's Guide to the Analytical Cross-Referencing of 2-(Methylsulfonyl)-4-nitroaniline
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of a target molecule is paramount. This guide provides an in-depth, practical framework for the analytical characterization of 2-(methylsulfonyl)-4-nitroaniline, a compound for which standard reference data is not widely available. By cross-referencing predicted data with the empirical data of structurally related and well-characterized alternatives—4-nitroaniline and 2-chloro-4-nitroaniline—we can establish a high degree of confidence in the identity and purity of the synthesized compound.
This document is structured not as a rigid template, but as a logical workflow that mirrors the process of scientific inquiry. We will move from theoretical prediction, grounded in chemical principles, to comparative analysis and finally to the practical protocols required to generate this data in your own laboratory.
The Imperative of Cross-Referencing in Compound Verification
In the absence of a comprehensive, published set of analytical data for a specific molecule like this compound, a multi-technique approach is not just recommended; it is essential for rigorous scientific validation. Each analytical method provides a unique piece of the structural puzzle. By combining insights from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), we create a self-validating system where the data from one technique corroborates the others, significantly reducing the probability of misidentification.
The logic of this workflow is to first understand the expected analytical signature of our target molecule based on its constituent parts and then to use established data from similar molecules as a benchmark for our own experimental results.
Caption: A streamlined workflow for the structural confirmation of a novel or under-characterized compound.
Structural Comparison of Analytes
The choice of 4-nitroaniline and 2-chloro-4-nitroaniline as comparators is deliberate. 4-Nitroaniline provides a foundational baseline for the nitroaniline core, while 2-chloro-4-nitroaniline introduces an electron-withdrawing group at the 2-position, offering a more direct comparison to the electron-withdrawing methylsulfonyl group in our target compound.
Caption: The chemical structures of the target analyte and its chosen comparative alternatives.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, we can piece together the precise connectivity of the molecule.
Causality and Prediction for this compound
-
¹H NMR: The aromatic region will be complex due to the substitution pattern. We expect three distinct aromatic proton signals. The strong electron-withdrawing effects of both the nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups will significantly deshield the aromatic protons, shifting them downfield (to a higher ppm) compared to aniline. The proton ortho to the nitro group will likely be the most downfield. The methyl group of the sulfonyl moiety will appear as a sharp singlet, typically in the 3-4 ppm region. The amine (-NH₂) protons will present as a broad singlet, the position of which is highly dependent on solvent and concentration.
-
¹³C NMR: We anticipate seven unique carbon signals. The carbon atoms directly attached to the electron-withdrawing nitro and sulfonyl groups (C4 and C2, respectively) will be significantly deshielded and appear at a high downfield chemical shift. Conversely, the carbon attached to the electron-donating amino group (C1) will be shifted upfield relative to a standard benzene ring. The methyl carbon of the sulfonyl group will appear as a distinct upfield signal.
Comparative NMR Data
| Compound | Technique | Expected / Observed Chemical Shifts (ppm) | Source(s) |
| This compound | ¹H NMR (Predicted) | ~8.3-8.5 (1H, d), ~8.1-8.3 (1H, dd), ~7.0-7.2 (1H, d), ~6.0-7.0 (2H, br s, -NH₂), ~3.2-3.4 (3H, s, -SO₂CH₃) | N/A |
| This compound | ¹³C NMR (Predicted) | Aromatic: 6 signals between 110-155 ppm; Methyl: ~45 ppm | N/A |
| 4-Nitroaniline | ¹H NMR (DMSO-d₆) | 7.93 (2H, d), 6.71 (2H, br), 6.58 (2H, d) | [1] |
| 4-Nitroaniline | ¹³C NMR (DMSO-d₆) | 155.76, 135.65, 126.46, 112.42 | [1] |
| 2-Chloro-4-nitroaniline | ¹H NMR (CDCl₃) | Signals observed, but specific shifts vary by source. A representative spectrum is needed for direct comparison. | [2] |
Protocol: Acquiring High-Resolution NMR Spectra
This protocol is designed to yield high-quality data suitable for structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing labile protons like those on amines.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical solvent peak is indicative of good shimming.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Use a 30-45 degree pulse angle to ensure quantitative integration without saturating the signals.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the carbon channel.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to cover 0 to 220 ppm.
-
Acquire a sufficient number of scans (typically >1024) as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum (e.g., DMSO at 39.52 ppm).
-
Integrate the ¹H signals and pick peaks for both spectra.
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent, rapid technique for confirming the presence of key moieties.
Causality and Prediction for this compound
The IR spectrum will be dominated by the strong absorptions of the nitro and sulfonyl groups.
-
-NO₂ Group: This group will exhibit two very strong and characteristic stretching vibrations: an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[3]
-
-SO₂CH₃ Group: The sulfonyl group also shows two strong stretching bands: an asymmetric stretch near 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1120 cm⁻¹. Note the potential overlap of the asymmetric SO₂ stretch with the symmetric NO₂ stretch, which may result in a broad, intense absorption band in this region.
-
-NH₂ Group: The primary amine will show a pair of medium-intensity N-H stretching bands in the 3500-3300 cm⁻¹ region.
-
Aromatic Ring: C-H stretching will be observed just above 3000 cm⁻¹, and C=C stretching will appear in the 1600-1450 cm⁻¹ region.
Comparative IR Data
| Compound | Key Functional Group | Expected / Observed Absorption (cm⁻¹) | Source(s) |
| This compound | -NO₂ (asymm/symm) | Predicted: ~1530 / ~1350 | [3][4] |
| -SO₂ (asymm/symm) | Predicted: ~1320 / ~1140 | ||
| -NH₂ (stretch) | Predicted: ~3450 / ~3350 | [5] | |
| 4-Nitroaniline | -NO₂ (asymm/symm) | Observed: ~1597 / ~1310 | [6][7] |
| -NH₂ (stretch) | Observed: ~3481 / ~3355 | [8] | |
| 2-Chloro-4-nitroaniline | -NO₂ (asymm/symm) | Observed: ~1520 / ~1340 | [9] |
| -NH₂ (stretch) | Observed: ~3490 / ~3380 | [10] |
Protocol: Acquiring an FTIR Spectrum (ATR)
Attenuated Total Reflectance (ATR) is a modern, rapid method requiring minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the ATR crystal.
-
Lower the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
-
Data Acquisition:
-
Scan the sample over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The software will automatically perform the background subtraction.
-
Label the major peaks and compare their positions to the predicted values and the spectra of the reference compounds.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural clues.
Causality and Prediction for this compound
-
Molecular Ion (M⁺): The molecular formula is C₇H₈N₂O₄S, giving a monoisotopic mass of approximately 216.02 g/mol . A high-resolution mass spectrometer (HRMS) should detect this mass with high accuracy.
-
Fragmentation Pattern: Electron Impact (EI) ionization is likely to cause fragmentation. Key expected losses include:
-
Loss of the nitro group (-NO₂, 46 Da).
-
Loss of the methyl group from the sulfonyl moiety (-CH₃, 15 Da).
-
Loss of the entire sulfonyl group (-SO₂CH₃, 79 Da).
-
Cleavage patterns typical of aromatic amines.
-
Comparative MS Data
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) | Source(s) |
| This compound | 216.21 | Predicted: 216 (M⁺), 170 (M-NO₂), 201 (M-CH₃), 137 (M-SO₂CH₃) | N/A |
| 4-Nitroaniline | 138.12 | Observed: 138 (M⁺), 108, 92, 80, 65 | [11][12][13] |
| 2-Chloro-4-nitroaniline | 172.57 | Observed: 172/174 (M⁺, isotope pattern), 142, 126, 107 | [14][15] |
Protocol: Acquiring GC-MS Data (EI)
This protocol assumes the compound is sufficiently volatile and thermally stable for gas chromatography.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
-
GC Method:
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample solution with a split ratio (e.g., 20:1) to avoid overloading the column.
-
Temperature Program: Start with an initial oven temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Method (EI):
-
Ionization Source: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: Set to 230°C.
-
-
Data Analysis:
-
Identify the peak corresponding to your compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and analyze the major fragment ions, comparing them to the predicted pattern.
-
Part 4: High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for assessing the purity of a compound and can also be used for quantification. For nitroanilines, reversed-phase HPLC with UV detection is highly effective.
Causality and Prediction for this compound
-
Retention Time: In reversed-phase chromatography (e.g., on a C18 column), retention is primarily driven by hydrophobicity. The methylsulfonyl group is relatively polar, while the chloro group is non-polar. Therefore, we can predict the elution order based on polarity:
-
4-Nitroaniline (most polar) -> shortest retention time.
-
This compound (intermediate polarity) -> intermediate retention time.
-
2-Chloro-4-nitroaniline (least polar/most hydrophobic) -> longest retention time.
-
-
Purity Assessment: A pure compound should ideally yield a single, sharp, symmetrical peak. The presence of other peaks indicates impurities.
Comparative HPLC Analysis
| Compound | Expected Elution Order | Rationale |
| 4-Nitroaniline | 1st | Lacks a substituent at the 2-position, making it the most polar. |
| This compound | 2nd | The -SO₂CH₃ group adds more polarity than a -Cl group. |
| 2-Chloro-4-nitroaniline | 3rd | The -Cl group increases hydrophobicity, leading to stronger interaction with the C18 stationary phase. |
Protocol: Reversed-Phase HPLC for Purity Analysis
This protocol provides a robust starting point for separating the target compound and its alternatives.
-
Sample and Standard Preparation:
-
Prepare stock solutions of the synthesized compound and each reference compound at 1 mg/mL in methanol or acetonitrile.
-
Create a working solution of the synthesized compound at ~50 µg/mL in the mobile phase.
-
Create a mixed standard solution containing all three compounds at ~20 µg/mL each to verify the elution order.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need to be optimized.[16]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set to 254 nm. Aromatic nitro compounds have strong absorbance at this wavelength.[17]
-
Injection Volume: 10 µL.
-
-
Analysis Workflow:
-
Inject the mixed standard to confirm the retention times and resolution of the three compounds.
-
Inject the working solution of the synthesized this compound.
-
Analyze the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks. A purity level >98% is often desired.
-
Conclusion
The structural elucidation of a molecule for which reference data is scarce, such as this compound, requires a methodical and multi-faceted analytical approach. This guide has demonstrated that by combining the predictive power of fundamental chemical principles with a comparative analysis against well-known structural analogs, a researcher can build a robust and defensible case for the identity and purity of their compound. Each protocol described herein is a self-validating system; the predicted NMR shifts are corroborated by the functional groups seen in the IR, the molecular weight confirmed by MS, and the overall purity and relative polarity established by HPLC. By following this comprehensive workflow, scientists and drug development professionals can proceed with confidence in the integrity of their materials.
References
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- Chemistry LibreTexts.
- Indonesian Journal of Science & Technology.
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A Comparative Guide to the Certificate of Analysis for 2-(methylsulfonyl)-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the purity and characterization of starting materials and intermediates are paramount. 2-(methylsulfonyl)-4-nitroaniline is a key intermediate, valued for its specific arrangement of electron-withdrawing groups that make it a versatile precursor in the synthesis of various active pharmaceutical ingredients (APIs) and dyestuffs.[1] Its proper identification and purity assessment are critical first steps in any research and development workflow, directly impacting reaction yield, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final drug substance.
This guide provides an in-depth comparison of the analytical characterization of this compound and a common structural alternative, 2-chloro-4-nitroaniline. By examining the data typically presented in a Certificate of Analysis (CoA), we will explore the underlying analytical science, explain the rationale behind the chosen experimental methods, and provide actionable protocols for researchers to validate these critical quality attributes in their own laboratories.
The Subject and Its Alternative: A Structural Overview
The utility of these molecules in organic synthesis stems from the interplay of their functional groups. In this compound, the potent electron-withdrawing properties of both the methylsulfonyl and nitro groups significantly influence the reactivity of the aromatic ring.[1] A common alternative in synthetic pathways is 2-chloro-4-nitroaniline, which substitutes the methylsulfonyl group for a chloro group, altering the electronic and steric properties of the molecule.
This seemingly small change has significant implications for both the synthetic utility and the analytical strategy required for quality control. This guide will use 2-chloro-4-nitroaniline as a comparator to highlight the nuances in the analytical testing of this compound.
Decoding the Certificate of Analysis: A Comparative Perspective
A Certificate of Analysis is a formal document that outlines the quality control testing performed on a specific batch of a chemical. While the exact format can vary between suppliers, a comprehensive CoA for a chemical intermediate like this compound will typically include the following sections. Below, we compare the expected specifications for our primary compound and its chloro-analogue.
| Parameter | This compound | 2-chloro-4-nitroaniline | Significance and Rationale |
| Appearance | Yellow crystalline solid | Yellow, needle-shaped crystals | A visual inspection is the first, simplest check for gross contamination or degradation. |
| Identification by IR | Conforms to structure | Conforms to structure | Infrared (IR) spectroscopy provides a molecular "fingerprint," confirming the presence of key functional groups (N-H, C-H, S=O, N=O bonds). |
| Melting Point | ~203-204 °C | ~106-108 °C | A sharp melting point range is a good indicator of purity. The significant difference here is due to the different intermolecular forces. |
| Assay (Purity) | ≥95% - ≥98% (by HPLC or GC) | ≥98% - 99% (by GC)[2] | This is the most critical parameter, quantifying the amount of the desired compound. The choice between HPLC and GC depends on the compound's volatility and thermal stability. |
| Residue on Ignition | ≤ 0.1% | Not always specified | Measures the amount of inorganic impurities that do not volatilize upon strong heating. |
| Heavy Metals | ≤ 10 ppm | Not always specified | A critical parameter for pharmaceutical intermediates to ensure patient safety. |
| Moisture Content | ≤ 0.5% | Not always specified | Often determined by Karl Fischer titration, as excess water can interfere with subsequent chemical reactions. |
The Analytical Bedrock: Key Techniques and Their "Why"
A robust Certificate of Analysis is built upon a foundation of well-chosen and validated analytical methods. For compounds like this compound, chromatographic techniques are the gold standard for purity determination due to their high resolving power.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing many non-volatile organic compounds like nitroanilines.[3] The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or mixture of solvents).
Why HPLC for this compound?
-
Versatility: Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is highly effective at separating aromatic compounds with varying polarity.
-
Sensitivity: UV-Vis detectors are highly sensitive to aromatic nitro compounds, which possess strong chromophores, allowing for the detection and quantification of impurities at very low levels.[4]
-
Non-destructive: The technique is non-destructive, and the analyte can be collected after detection for further characterization if needed.
The choice of a reversed-phase method is logical because it allows for the effective separation of the relatively polar this compound from potentially less polar starting materials or more polar side-products.
Caption: A logical workflow for HPLC analysis.
Gas Chromatography (GC): An Alternative for Volatile Analogs
Gas Chromatography (GC) is another powerful separation technique, but it is best suited for volatile and thermally stable compounds. While this compound can be analyzed by GC, its higher melting point suggests that HPLC is often a more straightforward choice to avoid potential degradation in a hot injector. However, for the more volatile 2-chloro-4-nitroaniline, GC is a very common and effective method for purity assessment.[2]
Experimental Protocols: A Self-Validating System
The trustworthiness of a Certificate of Analysis rests on the validity of the methods used. Below are detailed, representative protocols for the analysis of these compounds.
Protocol 1: Purity Determination of this compound by RP-HPLC
This protocol is adapted from established methods for the analysis of nitroaromatic compounds.[5][6]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (reagent grade).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v). For methods requiring mass spectrometry compatibility, a volatile acid like formic acid should be used instead of phosphoric acid.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
Analysis and Calculation:
-
Inject the standard solution and the sample solution into the chromatograph.
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity by the area normalization method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
Protocol 2: Purity Determination of 2-chloro-4-nitroaniline by GC
This protocol is based on standard methods for the analysis of similar compounds.[2]
-
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) and a split/splitless injector.
-
A capillary column suitable for polar compounds (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Reagents and Materials:
-
Helium (carrier gas).
-
Hydrogen and Air (for FID).
-
Dichloromethane or other suitable volatile solvent (GC grade).
-
2-chloro-4-nitroaniline reference standard.
-
-
Chromatographic Conditions:
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Injection Mode: Split (e.g., 50:1).
-
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a solution of the reference standard in dichloromethane at a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
Analysis and Calculation:
-
Perform the analysis and calculate the purity using the area normalization method as described for the HPLC protocol.
-
Understanding Impurities: The Story of Synthesis
The potential impurities in a batch of this compound are often related to its synthesis. A common synthetic route involves the nitration of 2-methylsulfonylaniline.[1]
Caption: Synthesis and potential process-related impurities.
Potential impurities may include:
-
Unreacted starting material: 2-methylsulfonylaniline.
-
Isomeric byproducts: Nitration of the aromatic ring could potentially occur at other positions, leading to isomers such as 2-(methylsulfonyl)-6-nitroaniline.
Similarly, for 2-chloro-4-nitroaniline, a common synthesis involves the chlorination of 4-nitroaniline.[8] This can lead to unreacted 4-nitroaniline or di-substituted byproducts like 2,6-dichloro-4-nitroaniline as impurities.[9] The chromatographic methods described above are designed to separate these potential impurities from the main product, allowing for their identification and quantification.
Conclusion
The Certificate of Analysis for a chemical intermediate like this compound is more than just a document of compliance; it is a testament to the rigorous analytical science that underpins modern drug development and chemical synthesis. For the researcher, understanding the "why" behind the data—the choice of analytical technique, the interpretation of the results, and the potential sources of impurity—is crucial for ensuring the quality and integrity of their work. By comparing the analytical profiles of this compound and its chloro-analogue, we gain a deeper appreciation for the subtle yet significant impact of molecular structure on analytical methodology. The provided protocols offer a starting point for the in-house verification of these materials, empowering scientists to proceed with their research with confidence in the quality of their starting materials.
References
- BenchChem. (2025). Application Notes and Protocols for the Characterization of N-(2-chloroethyl)-4-nitroaniline. BenchChem.
- BenchChem. (2025). Application Note: HPLC Analysis of N-(2-chloroethyl)-4-nitroaniline Reaction Mixtures. BenchChem.
- SIELC Technologies. (2018, February 16). Separation of 2-Chloro-4-nitroaniline on Newcrom R1 HPLC column.
- Singh, M. B., et al. (2014). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 9(7), e100004.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline.
- Scher, A. L., & Adamo, N. C. (1993). Liquid chromatographic determination of 2-chloro-4-nitroaniline, 2-naphthol, and 2,4-dinitroaniline in D&C red no. 36.
- U.S. Pharmacopeia. (2020, April 24). General Chapter Prospectus: <1469> Nitrosamine Impurities. USP-NF.
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). EUROPEAN PHARMACOPOEIA N-Nitrosamines in active substances. EDQM, Council of Europe.
- U.S. Pharmacopeia. (n.d.). p-Nitroaniline TS. USP-NF.
- European Directorate for the Quality of Medicines & HealthCare. (2023, July 24). N-nitrosamine impurities in Ph. Eur. monographs: update on approach. EDQM, Council of Europe.
- BenchChem. (2025). A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines. BenchChem.
- ResearchGate. (2025). 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C.
- Google Patents. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Pharmaceutical Chemistry Journal, 38(4), 212–228.
- Parab, M., Shirsat, V. A., Kodgule, Y. M., & Kodgule, M. (2021). A RP-HPLC Method for the Analysis of Neostigmine Methylsulfate and Process-Related Impurities, Forced Degradation Studies, in the Injection Formulation. International Journal of Analytical Chemistry, 2021, 6688933.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Nitroanilines
Introduction: The Criticality of Isomeric Purity in Nitroaniline Analysis
Substituted nitroanilines are foundational intermediates in the synthesis of a vast array of compounds, from pharmaceuticals and dyes to agrochemicals and specialized polymers.[1] The position of the nitro (—NO₂) and other substituent groups on the aniline ring dictates the molecule's physicochemical properties, reactivity, and, critically, its biological activity and toxicity. During synthesis, reactions can often yield a mixture of positional isomers (e.g., ortho-, meta-, and para-nitroaniline), which may possess nearly identical chemical formulas and molecular weights but vastly different effects.[2] For instance, in drug development, an undesired isomer can be an inactive byproduct or, in a worst-case scenario, a toxic impurity.
Therefore, the accurate separation and quantification of these isomers—the determination of isomeric purity—is not merely an analytical exercise but a fundamental requirement for quality control, process optimization, and regulatory compliance.[3][4] The International Council for Harmonisation (ICH) guidelines, such as Q3A and Q3B, mandate the reporting, identification, and qualification of impurities above specific thresholds, making robust analytical methods indispensable.[5][6]
This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of substituted nitroanilines. We will move beyond procedural lists to explore the underlying principles, explain the rationale behind methodological choices, and provide validated, field-proven protocols for immediate application.
The Analytical Challenge: Separating Near-Identical Molecules
The core challenge in analyzing nitroaniline isomers lies in their similar physicochemical properties.[1] Positional isomers often have very close polarities, boiling points, and solubilities, making their separation difficult with conventional techniques. The selection of an analytical method must be a deliberate process, weighing the specific isomeric system against the required sensitivity, resolution, and sample throughput.
The logical workflow for selecting an appropriate analytical technique is governed by the inherent properties of the analytes and the objectives of the analysis.
Caption: Logical workflow for selecting the primary analytical method.
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
HPLC is the most robust and widely adopted technique for analyzing non-volatile or thermally labile compounds like substituted nitroanilines.[7] It offers high resolution and sensitivity, enabling the accurate quantification of the main component and its isomeric impurities without the need for derivatization.[8]
Causality Behind Method Parameters
-
Stationary Phase (Column) Selection: The choice of column is the most critical factor for achieving separation.
-
C18 (Octadecylsilane): This is the go-to starting point for reversed-phase HPLC. Separation is based on hydrophobicity. For nitroaniline isomers, differences in polarity are often subtle. For example, o-nitroaniline can form an intramolecular hydrogen bond, making it less polar and thus typically eluting later than the more polar p-nitroaniline on a C18 column in a reversed-phase system.[9]
-
Phenyl-Hexyl: Columns with phenyl ligands offer alternative selectivity through π-π interactions with the aromatic ring of the nitroanilines. This can significantly improve the resolution of isomers where simple hydrophobicity differences are insufficient.
-
Polar-Embedded Phases: For highly polar substituted nitroanilines, columns with embedded polar groups (e.g., amide or carbamate) can provide unique selectivity and better peak shape, especially with highly aqueous mobile phases.
-
-
Mobile Phase Composition: A mixture of water (or buffer) and an organic solvent (typically acetonitrile or methanol) is used. The key is to fine-tune the organic solvent percentage to achieve optimal retention and resolution. Isocratic elution (constant mobile phase composition) is often sufficient, but a shallow gradient may be required to separate multiple isomers and related impurities in a single run.[7]
-
Detector Selection:
-
UV/Diode-Array Detector (DAD): Nitroanilines are chromophoric and absorb UV light strongly, making UV detection highly sensitive. A DAD is superior to a simple UV detector as it provides spectral data for each peak, which is invaluable for peak purity assessment and provisional identification of unknown impurities by comparing their spectra to that of the main component.
-
Gas Chromatography (GC): For Volatile Analogs
GC is a powerful technique for separating volatile compounds. While many substituted nitroanilines are not sufficiently volatile or are thermally labile, GC can be an excellent choice for specific, more stable analogs or when coupled with derivatization.[10]
Causality Behind Method Parameters
-
The Derivatization Imperative: The primary amino group (-NH₂) in nitroanilines is highly polar and can lead to poor peak shape (tailing) and irreversible adsorption on the GC column. Derivatization, for instance by silylation to convert the -NH₂ to a less polar -N(Si(CH₃)₃)₂, is often necessary to improve volatility and chromatographic performance.
-
Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is typically a good starting point. This provides a balance of dispersive and dipole-dipole interactions needed to resolve isomers.
-
Detector Selection:
-
Flame Ionization Detector (FID): A universal detector for organic compounds, but it may lack the required sensitivity for trace-level impurities.
-
Nitrogen-Phosphorus Detector (NPD): The NPD is highly selective and sensitive for nitrogen-containing compounds, making it an ideal choice for nitroaniline analysis, as it will largely ignore non-nitrogenous matrix components.[11]
-
Mass Spectrometry (MS): GC-MS provides the highest level of confidence in peak identification through fragmentation patterns. Electron ionization (EI) mass spectra can help distinguish between isomers, although the spectra can be very similar.[12][13]
-
Capillary Electrophoresis (CE): A High-Efficiency Alternative
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[14] It offers extremely high efficiency (millions of theoretical plates) and requires minimal sample and solvent, making it a powerful alternative, especially for charged or highly polar nitroaniline derivatives.
Causality Behind Method Parameters
-
Separation Principle: In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation is based on the charge-to-size ratio of the analytes.[15] At low pH, the amino group of nitroanilines is protonated (-NH₃⁺), allowing them to migrate as cations. Subtle differences in their pKa values and hydrodynamic radii can be exploited to achieve separation.
-
Buffer System: The choice of buffer pH is critical. Operating at a pH around the pKa of the analytes can maximize differences in their net charge and thus improve resolution. Additives like organic modifiers (e.g., methanol) or cyclodextrins can be introduced to the buffer to further enhance selectivity for neutral or closely related isomers.[16]
Comparative Performance Overview
The selection of a primary analytical technique is a trade-off between several key performance attributes. The following table provides a comparative summary based on typical applications for nitroaniline isomer analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV/DAD) | Gas Chromatography (GC-NPD/MS) | Capillary Electrophoresis (CE-UV) |
| Applicability | Broadly applicable to most substituted nitroanilines.[7] | Suitable for volatile and thermally stable analogs; often requires derivatization.[10] | Excellent for charged or highly polar isomers; high efficiency.[15] |
| Resolution | Very Good; highly dependent on column and mobile phase selection. | Excellent; capillary columns provide high resolving power. | Excellent to Outstanding; often superior to HPLC.[14] |
| Sensitivity (LOD) | Low µg/L to ng/L range.[8][17] | Low µg/L to pg/L range, especially with NPD or SIM-MS.[18] | µg/L to mg/L range; can be limited by small injection volume.[1] |
| Analysis Time | 10-30 minutes per sample is typical.[7] | 15-40 minutes, may be longer if complex temperature program is needed. | 5-20 minutes, typically very fast. |
| Method Development | Moderately complex; requires screening of columns and mobile phases. | Complex, especially if derivatization is required. Method ruggedness can be a concern. | Moderately complex; requires optimization of buffer pH and additives. |
| Key Advantage | Robustness, versatility, and direct analysis without derivatization. | High sensitivity and selectivity (NPD/MS), definitive identification with MS. | Extremely high separation efficiency, low sample/solvent consumption. |
| Key Limitation | Lower peak capacity compared to GC and CE. | Limited to thermally stable compounds; derivatization adds complexity. | Lower concentration sensitivity, reproducibility can be challenging. |
Validated Experimental Protocols
Trustworthy analytical data is built upon a foundation of validated, reproducible protocols. A critical component of this is the inclusion of System Suitability Testing (SST) , which is a series of checks to ensure the chromatographic system is performing correctly before any samples are analyzed.[19] This practice is a cornerstone of a self-validating system.
Protocol 1: Isomeric Purity of Nitroanilines by Reversed-Phase HPLC
This protocol is designed as a general-purpose method for separating common nitroaniline isomers (ortho, meta, para).
Caption: A self-validating workflow for HPLC purity analysis.
1. Materials & Reagents:
-
Analytes: Reference standards for the main substituted nitroaniline and all potential isomers.
-
Solvents: HPLC-grade Acetonitrile (ACN) and purified water (18.2 MΩ·cm).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 40:60 v/v). Rationale: This starting ratio provides a good balance of polarity for typical nitroanilines. Adjust as needed to achieve a retention time of 5-15 minutes for the main peak.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection: DAD at a specified wavelength (e.g., 254 nm or λmax of the primary analyte).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Diluent: Mobile phase is recommended.
-
Standard Stock Solution: Accurately weigh ~10 mg of each reference standard into separate 100 mL volumetric flasks and dissolve in diluent.
-
System Suitability Solution (SST): Prepare a solution containing the main component at ~0.1 mg/mL and each isomeric impurity at a level relevant to the specification limit (e.g., 0.1%, which would be 0.1 µg/mL).
-
Sample Solution: Prepare the test sample at ~0.1 mg/mL in diluent.
4. System Suitability Testing (SST) - The Self-Validation Step:
-
Inject the SST solution five times.
-
Acceptance Criteria (Example):
-
Resolution (Rs): The resolution between the critical pair (closest eluting isomers) must be ≥ 2.0.[19]
-
Tailing Factor (Tf): The tailing factor for the main component peak must be ≤ 2.0.
-
Precision (%RSD): The relative standard deviation of the peak areas for the main component from the five replicate injections must be ≤ 2.0%.[19]
-
-
Action: Do not proceed with sample analysis unless all SST criteria are met.
5. Analysis Procedure:
-
Inject a diluent blank to ensure no system contamination.
-
Perform the SST as described above.
-
Inject the sample solution in duplicate.
-
Calculate the isomeric purity by area percent:
-
% Isomer A = (Area of Isomer A Peak / Total Area of All Peaks) x 100
-
Orthogonal Techniques: Spectroscopic Confirmation
While chromatography is the gold standard for separation and quantification, spectroscopic techniques are invaluable for structural confirmation and as orthogonal methods to verify purity results.
-
Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) is a powerful primary method for determining purity without the need for a reference standard of the impurity itself. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing distinct fingerprints for each isomer.[20][21] For instance, the coupling patterns and chemical shifts of the aromatic protons will be unique for ortho, meta, and para isomers.
-
Mass Spectrometry (MS): When coupled with a separation technique (LC-MS or GC-MS), MS provides molecular weight information and fragmentation data. While isomers have the same molecular weight, their fragmentation patterns under controlled conditions (e.g., collision-induced dissociation in MS/MS) can sometimes be different, allowing for their differentiation and identification.[13][22]
Conclusion
The selection and validation of an analytical method for the isomeric purity of substituted nitroanilines is a critical activity that directly impacts product quality and safety. HPLC remains the most versatile and robust frontline technique, offering excellent performance without the need for derivatization. GC provides superior sensitivity and resolving power for volatile analytes, though often at the cost of increased method complexity. Capillary Electrophoresis offers unparalleled separation efficiency for challenging cases.
A scientifically sound approach demands more than just following a protocol; it requires understanding the causal relationships between analytical parameters and separation outcomes. By implementing self-validating systems through rigorous system suitability testing and confirming results with orthogonal techniques like NMR or MS, researchers and drug development professionals can ensure the highest level of confidence in their data, meeting both scientific and regulatory standards.
References
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- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Proclinical. (2024). ICH guidelines for impurity profile. Proclinical.
- Pharma Knowledge Centre. (n.d.). Overview On Impurity Profiling For Pharmaceutical Drug Candidates. Pharma Knowledge Centre.
- Ruhela, G., & Kaushik, D. (2017). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research.
- Guo, Y., et al. (2006). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. Talanta.
- Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Scribd.
- European Medicines Agency (EMA). (2006). ICH Q3B(R2) Impurities in new drug products. EMA.
- Guo, Y., et al. (2006). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. PubMed.
- Scribd. (n.d.). Analysis of The Composition of Mixture of Nitro Aniline Isomers by Using Thin Layer Chromatography. Scribd.
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- Dong, M. W. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
- The Royal Society of Chemistry. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.
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- Scribd. (n.d.). TLC Separation of Nitroanilines. Scribd.
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- Global NMR Discussion Meetings. (2025). An NICS study on Modulation of Aromaticity of Nitroaniline Isomers in Binary Solvent Mixtures. Global NMR Discussion Meetings.
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- YouTube. (2021). TLC examination of isomeric nitro anilines. YouTube.
- ResearchGate. (n.d.). Separation of positional isomers. a Nitroaniline, b bromoaniline, c nitrobromobenzene, d dihydroxybenzene. ResearchGate.
- Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda.
- ScienceDirect. (2020). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. ScienceDirect.
- SpringerLink. (1994). Application of Capillary Electrophoresis to Pharmaceutical Analysis. SpringerLink.
- SpectraBase. (n.d.). 4-Nitroaniline - Optional[1H NMR] - Spectrum. SpectraBase.
- ACS Publications. (2017). Enantiomeric Separation of Synthetic Amino Acids Using Capillary Zone Electrophoresis. ACS Publications.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Methylsulfonyl)-4-nitroaniline
Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Methylsulfonyl)-4-nitroaniline (CAS No. 96-74-2). As a compound featuring both a nitro group and a methylsulfonyl group, it necessitates a cautious and informed approach to its handling and disposal. This document is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but the rationale behind them to foster a culture of safety and scientific integrity.
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, the guidance herein is synthesized from the established protocols for analogous nitroaromatic and sulfonylated compounds.[1][2] It is crucial to recognize that this guide serves as a foundational resource. Always consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor for specific, localized disposal requirements. [1][2]
Hazard Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the potential hazards associated with this compound is essential. This understanding informs every procedural step that follows. The molecule's structure incorporates functional groups that are hallmarks of potential reactivity and toxicity.
-
Nitroaromatic Compounds: The nitroaniline moiety is a well-documented toxophore. Aromatic nitro compounds are often toxic, can be flammable, and may even be explosive under specific conditions.[1][3] They can be harmful if swallowed, inhaled, or absorbed through the skin, potentially causing damage to organs through prolonged or repeated exposure.[4][5]
-
Sulfonyl Group: The methylsulfonyl group can influence the compound's reactivity and water solubility. While sulfonic acids are known irritants, the sulfonyl group in this context primarily adds to the chemical's overall stability, though its degradation byproducts must be considered.[6]
A summary of the key hazard considerations is presented in the table below.
| Hazard Category | Associated Risks and Rationale |
| Acute Toxicity | Potential for harm from short-term exposure via ingestion, inhalation, or skin contact.[4][5] The nitroaniline structure is a primary contributor to this risk. |
| Chronic Toxicity | May cause damage to organs through prolonged or repeated exposure.[4][7] |
| Environmental Hazard | Nitroaromatic compounds are known pollutants and can be toxic to aquatic life with long-lasting effects.[8][9][10] Proper disposal is critical to prevent environmental contamination. |
| Reactivity | While generally stable, nitro compounds can have unpredictable reactivity, especially at elevated temperatures or when mixed with other chemicals.[11][12] |
Pre-Disposal Procedures: Setting the Stage for Safety
Proper disposal begins long before the waste container leaves the laboratory. The following steps are critical for ensuring the safety of all personnel and compliance with regulations.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the toxic nature of nitroaromatic compounds, a robust selection of PPE is non-negotiable.[2]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[8]
-
Body Protection: A lab coat and closed-toe shoes are essential. For larger quantities or in the event of a spill, chemical-resistant clothing may be necessary.[6]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.
-
Dedicated Waste Stream: this compound waste should be collected in a dedicated, properly labeled hazardous waste container.[13]
-
Avoid Mixing: Never mix this waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.[8] Incompatible materials can lead to dangerous chemical reactions.
-
Container Integrity: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[14]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic steps for the disposal of this compound waste.
Waste Collection
-
Work in a Ventilated Area: All waste handling and containerization must be performed within a chemical fume hood.[1]
-
Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," the CAS number (96-74-2), and the appropriate hazard pictograms (e.g., toxic).[13]
-
Secure Containment: Ensure the waste container is securely sealed to prevent any leaks or spills.[14]
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Evacuate the immediate area and inform your supervisor and the EHS department.[13]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[1]
-
Absorb: For small spills, use an inert absorbent material like vermiculite, sand, or earth.[1][13] Do not use combustible materials such as paper towels for absorption. [1]
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated surfaces into a labeled hazardous waste container for disposal.[1]
Final Disposal
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[8]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[10][15] Your institution's EHS department will typically coordinate this process.[16]
The logical flow of the disposal process is visualized in the diagram below.
Caption: Workflow for the safe disposal of this compound.
Trustworthiness and Self-Validation: A Closed-Loop System
The protocols described above are designed to be a self-validating system. By understanding the inherent hazards of the chemical, selecting the appropriate PPE, and following a systematic disposal procedure, you create a closed loop of safety. Each step is a checkpoint to ensure that the risks are mitigated before proceeding to the next. The final and most critical validation is the engagement of your EHS department and professional waste disposal services, ensuring that the disposal process is not only safe within the laboratory but also compliant with all external regulations.
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- 2-diazo-1-naphthol-4-sulfonyl chloride - CAMEO Chemicals - NOAA. (n.d.).
- MSDS of 4-Nitroaniline-2-sulfonic acid. (2011, February 24).
- Safety Data Sheet: 4-Nitroaniline - Carl ROTH. (n.d.).
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Personal protective equipment for handling 2-(Methylsulfonyl)-4-nitroaniline
For the dedicated researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides an in-depth, procedural framework for the safe handling of 2-(Methylsulfonyl)-4-nitroaniline (CAS No. 96-74-2). Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, ensuring a comprehensive understanding that fosters a culture of safety and scientific excellence in your laboratory.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from structurally related nitroaniline compounds, this compound should be treated as a substance with the following potential hazards:
-
Acute Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[2][3]
-
Organ Damage: May cause damage to organs, particularly the blood (formation of methemoglobin), through prolonged or repeated exposure.[1][4][5]
-
Irritation: Can cause skin and eye irritation upon direct contact.[1][6]
-
Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.[2][6]
The primary routes of exposure are inhalation of dust particles, skin or eye contact, and ingestion.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is therefore non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure. The following table summarizes the essential PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Must be worn at all times to protect against splashes of solutions or airborne dust particles.[7] |
| Skin | Chemical-Resistant Gloves (Nitrile or Neoprene) | Double-gloving is recommended, especially when handling the solid compound.[1] Inspect gloves for any signs of degradation or puncture before use. |
| Laboratory Coat or Chemical-Resistant Coveralls | A fully fastened lab coat provides a crucial barrier to prevent skin contact.[7] | |
| Respiratory | NIOSH/MSHA Approved Respirator | Recommended when weighing the solid material outside of a certified chemical fume hood, or if dust generation is unavoidable.[7] |
| Feet | Closed-Toe Shoes | Essential for protecting against spills.[7] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the experimental workflow.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7]
-
Keep the container tightly closed when not in use.[7]
Handling Procedures
The following diagram outlines the decision-making process for safe handling based on the nature of the task.
Caption: Decision workflow for handling this compound.
Step-by-Step Protocol for Handling:
-
Preparation: Before beginning any work, ensure that a safety shower and eyewash station are readily accessible.[8]
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Handling the Solid:
-
When weighing the solid compound, do so within the fume hood.
-
Use a spatula for transfers and avoid creating dust.[7]
-
If any dust is generated, respiratory protection is crucial.
-
-
Preparing Solutions:
-
Add the solid to the solvent slowly to avoid splashing.
-
Keep the container closed as much as possible during dissolution.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[9]
-
Clean all contaminated surfaces.
-
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated weighing paper and paper towels, in a clearly labeled, sealed container for hazardous waste.[10]
-
Liquid Waste: Collect all solutions in a designated, sealed hazardous waste container. Do not pour any waste down the drain.[10][11]
-
Contaminated PPE: Dispose of used gloves and any other contaminated disposable PPE in the designated hazardous waste container.[6]
By adhering to these comprehensive safety protocols, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.
References
- BenchChem. (n.d.). Personal protective equipment for handling N-(2-Ethoxyethyl)-2-nitroaniline.
- Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE.
- New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Methyl-5-nitroaniline hydrate.
- Aarti Industries. (n.d.). Nitroaniline (CL-4 PUBLIC) (CL-1 CONFIDENTIAL).
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET for 4-Nitroaniline.
- Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET for 2-Methyl-4-nitroaniline.
- ChemScene. (n.d.). Safety Data Sheet for this compound.
- Aldrich. (2025, November 6). SAFETY DATA SHEET for 4-Nitroaniline.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET for N-Methyl-4-nitroaniline.
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- Fluorochem. (n.d.). Safety Data Sheet for this compound.
- (n.d.). SAFETY DATA SHEETS for this compound.
- (n.d.). SAFETY DATA SHEET for o-Nitroaniline.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
